SRT3025
Description
The exact mass of the compound 5-(3-methoxypropyl)-2-phenyl-N-[2-[6-(pyrrolidin-1-ylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]-1,3-thiazole-4-carboxamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(3-methoxypropyl)-2-phenyl-N-[2-[6-(pyrrolidin-1-ylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N5O2S2/c1-38-17-9-14-26-27(35-29(39-26)22-10-3-2-4-11-22)28(37)33-24-13-6-5-12-23(24)30-34-25-18-21(19-32-31(25)40-30)20-36-15-7-8-16-36/h2-6,10-13,18-19H,7-9,14-17,20H2,1H3,(H,33,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRXPMZNBRXCPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC1=C(N=C(S1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C4=NC5=C(S4)N=CC(=C5)CN6CCCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336673 | |
| Record name | SRT-3025 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1231952-55-8 | |
| Record name | SRT-3025 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1231952558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SRT-3025 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SRT-3025 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4WQ6846SR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
SRT3025: A Potent Activator of SIRT1 for Research in Metabolism and Aging
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SRT3025 is a synthetic, small-molecule activator of Sirtuin 1 (SIRT1), a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent deacetylase. SIRT1 is a key regulator of cellular metabolism, stress resistance, and aging. This compound has demonstrated therapeutic potential in preclinical models of metabolic and age-related diseases, including atherosclerosis, diet-induced obesity, and Fanconi anemia. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key preclinical studies, detailed experimental protocols, and visualization of relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound functions as an allosteric activator of SIRT1. It binds to a site on the SIRT1 enzyme distinct from the active site, inducing a conformational change that enhances the enzyme's affinity for its acetylated substrates.[1] This leads to the deacetylation of a wide range of protein targets involved in metabolic regulation and stress responses. Notably, this compound activates wild-type SIRT1 but not the activation-resistant E230K mutant, confirming its specific mechanism of action.[1]
Key downstream targets of SIRT1 that are deacetylated following activation by this compound include:
-
p65 (RelA): A subunit of the NF-κB transcription factor. Deacetylation of p65 by SIRT1 inhibits NF-κB signaling, leading to reduced inflammation.
-
Forkhead box protein O1 (FoxO1): A transcription factor that regulates genes involved in gluconeogenesis, stress resistance, and cell cycle control. Deacetylation of FoxO1 by SIRT1 modulates its transcriptional activity.
-
Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α): A master regulator of mitochondrial biogenesis and function. Deacetylation of PGC-1α by SIRT1 enhances its activity.
Quantitative Data
The following tables summarize the quantitative data from key preclinical studies investigating the efficacy and potency of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay Conditions | Reference |
| EC50 (SIRT1 Activation) | ~2.3 µM | In vitro deacetylation of desTAMRA-peptide | [2] |
| IC50 (Cell Proliferation) | 0.98 µM | SU.86.86 pancreatic adenocarcinoma cells | [3] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Atherosclerosis (ApoE-/- mice)
| Parameter | Vehicle Control | This compound (3.18 g/kg diet) | % Change | Reference |
| Plaque Size | N/A | Significantly reduced | N/A | [4] |
| Total Cholesterol | N/A | Significantly lower | N/A | [4] |
| LDL-Cholesterol | N/A | Significantly lower | N/A | [4] |
| VLDL-Cholesterol | N/A | Significantly lower | N/A | [4] |
| Plasma Pcsk9 | N/A | Reduced | N/A | [4] |
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Diet-Induced Obesity
| Parameter | Vehicle Control | This compound (100 mg/kg/day) | % Change | Reference |
| Body Weight Gain | N/A | Prevented | -15.9% | [5] |
| Fasting Glucose | N/A | Reduced | -21% | [5] |
| Fasting Insulin (B600854) | N/A | Reduced | -70% | [5] |
| Serum Triglycerides | N/A | Reduced | -41% | [5] |
| Liver Triglycerides | N/A | Reduced | -48% | [5] |
Table 4: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Dose | Reference |
| Cmax | 2415 ng/mL (3.9 µM) | Mouse | 100 mg/kg | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the quantitative data tables.
In Vitro SIRT1 Activity Assay
This protocol is adapted from fluorometric assays for SIRT1 activity.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue coupled to a fluorophore)
-
Nicotinamide adenine dinucleotide (NAD+)
-
This compound
-
SIRT1 assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease that cleaves the deacetylated substrate)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in SIRT1 assay buffer.
-
In a 96-well plate, add the following to each well:
-
SIRT1 assay buffer
-
Diluted this compound or vehicle (DMSO in assay buffer)
-
Recombinant SIRT1 enzyme
-
-
Initiate the reaction by adding the fluorogenic substrate and NAD+.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding the developer solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader (excitation ~350-360 nm, emission ~450-460 nm).
-
Calculate the EC50 value by plotting the percent activation against the logarithm of the this compound concentration.
Cell Culture and Treatment
This protocol describes the culture of AML12 mouse hepatoma cells and treatment with this compound.
Materials:
-
AML12 cells
-
DMEM:F12 medium
-
Fetal Bovine Serum (FBS)
-
Insulin, transferrin, selenium, dexamethasone (B1670325) supplements
-
This compound
-
DMSO
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture AML12 cells in DMEM:F12 medium supplemented with 10% FBS, insulin (5 µg/ml), transferrin (5 µg/ml), selenium (5 ng/ml), and dexamethasone (40 ng/ml).[4]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For treatment, prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in culture medium to the desired final concentration (e.g., 10 µM). The final DMSO concentration should be kept low (e.g., <0.1%).
-
Replace the existing medium with the this compound-containing medium and incubate for the desired time period (e.g., 24 hours).
In Vivo Atherosclerosis Study in ApoE-/- Mice
This protocol describes the induction of atherosclerosis in ApoE-/- mice and treatment with this compound.
Materials:
-
ApoE-/- mice (8 weeks old)
-
High-cholesterol diet (1.25% w/w cholesterol)
-
This compound
-
Placebo
-
Animal housing facilities
Procedure:
-
House the ApoE-/- mice in a temperature-controlled facility with a 12-hour light-dark cycle.
-
Acclimatize the mice for one week before starting the experiment.
-
Divide the mice into two groups: a placebo group and an this compound treatment group.
-
Feed all mice a high-cholesterol diet (1.25% w/w).
-
Supplement the diet of the treatment group with this compound at a dose of 3.18 g/kg of diet.[4]
-
Continue the treatment for 12 weeks.
-
At the end of the study, sacrifice the mice and collect blood and tissues for analysis (e.g., plasma cholesterol levels, plaque size measurement).
Western Blotting for Deacetylation of p65 and FoxO1
This protocol describes the detection of changes in the acetylation status of p65 and FoxO1.
Materials:
-
Liver and skeletal muscle tissue lysates from treated and control animals
-
Primary antibodies: anti-acetyl-lysine, anti-p65, anti-FoxO1
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Protein A/G agarose (B213101) beads for immunoprecipitation
-
Lysis buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Immunoprecipitation:
-
Lyse the tissue samples and pre-clear the lysates.
-
Incubate the lysates with an antibody against the protein of interest (p65 or FoxO1) overnight at 4°C.
-
Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer.
-
Elute the immunoprecipitated proteins.
-
-
SDS-PAGE and Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the anti-acetyl-lysine primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To confirm equal loading, strip the membrane and re-probe with antibodies against total p65 or FoxO1.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows related to this compound.
Caption: this compound allosterically activates SIRT1, leading to the deacetylation of key downstream targets.
Caption: this compound-mediated SIRT1 activation reduces atherosclerosis by modulating Pcsk9 and Ldlr.
Caption: Workflow for evaluating the in vivo efficacy of this compound in a mouse model of atherosclerosis.
Conclusion
This compound is a valuable research tool for investigating the role of SIRT1 in health and disease. Its potent and specific activation of SIRT1 allows for the elucidation of downstream signaling pathways and the assessment of therapeutic potential in various preclinical models. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to incorporate this compound into their studies of metabolism, inflammation, and aging.
References
- 1. The Sirt1 activator this compound provides atheroprotection in Apoe−/− mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT1 Activation by Small Molecules: KINETIC AND BIOPHYSICAL EVIDENCE FOR DIRECT INTERACTION OF ENZYME AND ACTIVATOR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Protocol to Use Mouse Hepatocyte Cell Line AML12 to Study Hepatic Metabolism In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
SRT3025: A Technical Guide to a Novel Sirtuin-1 Activating Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRT3025 is a potent, orally bioavailable small-molecule activator of Sirtuin-1 (SIRT1), a NAD+-dependent deacetylase implicated in a wide array of cellular processes central to metabolism, inflammation, and aging. Preclinical investigations have demonstrated the therapeutic potential of this compound in diverse disease models, including atherosclerosis, osteoporosis, Fanconi anemia, and type 2 diabetes. This technical guide provides an in-depth overview of the core scientific data and methodologies related to this compound, intended to serve as a comprehensive resource for researchers and drug development professionals. The document summarizes key quantitative findings in structured tables, details experimental protocols from pivotal studies, and visualizes the compound's mechanisms of action through signaling pathway diagrams.
Core Compound Information
| Property | Value |
| IUPAC Name | 5-(3-methoxypropyl)-2-phenyl-N-(2-{6-[(pyrrolidin-1-yl)methyl]-[1][2]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1,3-thiazole-4-carboxamide |
| Molecular Formula | C31H31N5O2S2 |
| Molecular Weight | 569.74 g/mol |
| Target | Sirtuin-1 (SIRT1) |
| Mechanism of Action | Allosteric activator |
Mechanism of Action and Signaling Pathways
This compound functions as an allosteric activator of SIRT1, binding to a site distinct from the active site to enhance the enzyme's deacetylase activity. This activation is contingent on the presence of a specific glutamic acid residue at position 230 in the SIRT1 protein. Upon activation, SIRT1 deacetylates a multitude of downstream protein targets, thereby modulating various signaling pathways.
General Mechanism of SIRT1 Activation
The binding of this compound to SIRT1 induces a conformational change that enhances the enzyme's affinity for its substrates, leading to increased deacetylation.
Inhibition of Osteoclastogenesis
In the context of bone metabolism, this compound has been shown to inhibit the differentiation of osteoclasts, the cells responsible for bone resorption. This is achieved through a dual mechanism involving the activation of AMP-activated protein kinase (AMPK) and the deacetylation of the NF-κB subunit RelA/p65.
Atheroprotective Effects
This compound has demonstrated atheroprotective properties in preclinical models. A key mechanism involves the post-translational regulation of the LDL receptor (Ldlr) and proprotein convertase subtilisin/kexin type 9 (Pcsk9) in hepatocytes.
Improved Hematopoiesis in Fanconi Anemia Models
In preclinical models of Fanconi anemia, this compound has been shown to improve hematopoiesis. The proposed mechanism involves the downregulation of the Egr1-p21 axis, leading to an expansion of hematopoietic stem and progenitor cells.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in various disease models.
Atherosclerosis in ApoE-/- Mice[3][4]
| Parameter | Control (High-Cholesterol Diet) | This compound (3.18 g/kg in diet) | % Change |
| Aortic Plaque Size | |||
| Thoraco-abdominal aorta (% of surface) | ~15% | ~5% | ↓ ~67% |
| Aortic root (μm²) | ~450,000 | ~250,000 | ↓ ~44% |
| Plasma Lipids (mg/dL) | |||
| Total Cholesterol | ~800 | ~500 | ↓ ~37.5% |
| LDL Cholesterol | ~600 | ~350 | ↓ ~41.7% |
| VLDL Cholesterol | ~150 | ~100 | ↓ ~33.3% |
Osteoporosis in Ovariectomized (OVX) Mice
| Parameter | Vehicle-treated OVX | This compound (100 mg/kg/day) | % Change vs. Vehicle |
| Vertebral Bone Microarchitecture | |||
| Bone Volume/Total Volume (BV/TV) (%) | ~10% | ~20% | ↑ ~100% |
| Trabecular Number (1/mm) | ~4 | ~6 | ↑ ~50% |
| Trabecular Thickness (mm) | ~0.04 | ~0.05 | ↑ ~25% |
| Femoral Biomechanical Properties | |||
| Maximal Load (N) | ~15 | ~20 | ↑ ~33% |
| Stiffness (N/mm) | ~150 | ~200 | ↑ ~33% |
Type 2 Diabetes in Diet-Induced Obese Mice[1]
| Parameter | Control (High-Fat Diet) | This compound (100 mg/kg/day) | % Change |
| Body Weight Gain | Increased | Prevented | - |
| Glucose Homeostasis | |||
| Fasting Glucose | - | - | ↓ 21% |
| Postprandial Glucose | - | - | ↓ 14% |
| Insulin Levels | |||
| Fasting Insulin | - | - | ↓ 70% |
| Postprandial Insulin | - | - | ↓ 82.7% |
| Serum Triglycerides | - | - | ↓ 41% |
| Hepatic Triglycerides | - | - | ↓ 48% |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vitro SIRT1 Activation Assay
This protocol describes a common method to assess the direct activating effect of compounds on SIRT1 enzymatic activity.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Dilute recombinant human SIRT1 enzyme in reaction buffer to the desired concentration.
-
Prepare a stock solution of a fluorogenic acetylated peptide substrate (e.g., Fluor de Lys-SIRT1) and NAD+ in reaction buffer.
-
Prepare serial dilutions of this compound in DMSO, then further dilute in reaction buffer.
-
-
Reaction Setup:
-
In a 96-well microplate, add the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Add the SIRT1 enzyme solution to all wells except for the no-enzyme control.
-
Initiate the reaction by adding the substrate/NAD+ mixture to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour), protected from light.
-
-
Detection:
-
Stop the reaction by adding a developer solution containing a protease (e.g., trypsin) and a fluorescence developer.
-
Incubate at room temperature for a specified time (e.g., 30 minutes) to allow for the development of the fluorescent signal.
-
-
Data Analysis:
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Calculate the percent activation of SIRT1 by this compound relative to the vehicle control.
-
In Vivo Atherosclerosis Study in ApoE-/- Mice[3][4]
This protocol outlines the methodology for evaluating the anti-atherosclerotic effects of this compound in a mouse model.
Protocol:
-
Animal Model and Diet:
-
Use male Apolipoprotein E-deficient (ApoE-/-) mice, a standard model for atherosclerosis research.
-
At 8 weeks of age, switch the mice to a high-cholesterol diet (e.g., containing 1.25% cholesterol and 15% fat).
-
-
Drug Administration:
-
Prepare the high-cholesterol diet with or without this compound (3.18 g/kg of diet).
-
Administer the respective diets to the control and treatment groups for 12 weeks.
-
-
Tissue Collection:
-
At the end of the treatment period, euthanize the mice and collect blood via cardiac puncture for plasma lipid analysis.
-
Perfuse the vascular system with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the aorta from the heart to the iliac bifurcation.
-
-
Atherosclerotic Plaque Quantification:
-
En face analysis: Open the aorta longitudinally, stain with Oil Red O to visualize lipid-rich plaques, and quantify the plaque area as a percentage of the total aortic surface area using image analysis software.
-
Aortic root analysis: Embed the heart in OCT medium, and collect serial cryosections of the aortic root. Stain the sections with Oil Red O and counterstain with hematoxylin. Quantify the lesion area in multiple sections.
-
-
Plasma Lipid Analysis:
-
Measure total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides in the collected plasma samples using commercially available enzymatic kits.
-
Osteoclastogenesis Assay
This protocol describes an in vitro assay to assess the effect of this compound on the differentiation of bone marrow-derived macrophages into osteoclasts.
Protocol:
-
Cell Isolation and Culture:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in α-MEM supplemented with 10% FBS and M-CSF (macrophage colony-stimulating factor) to generate bone marrow-derived macrophages (BMMs).
-
-
Osteoclast Differentiation:
-
Plate the BMMs in 96-well plates and culture them in the presence of M-CSF and RANKL (receptor activator of nuclear factor kappa-B ligand) to induce osteoclast differentiation.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO).
-
-
TRAP Staining:
-
After 5-7 days of culture, fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), an enzyme characteristic of osteoclasts.
-
Identify osteoclasts as TRAP-positive multinucleated cells (containing ≥3 nuclei).
-
Quantify the number of osteoclasts per well.
-
-
Western Blot Analysis for Osteoclast Markers: [3][4][5][6][7][8]
-
Lyse the cells at different time points during differentiation to extract total protein.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key osteoclastogenesis markers such as NFATc1 and DC-STAMP, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Clinical Development
This compound has been investigated in a Phase I clinical trial in healthy male volunteers to assess its safety, tolerability, and pharmacokinetics for the potential treatment of metabolic diseases, including type 2 diabetes (ClinicalTrials.gov Identifier: NCT01340911).[9] The study was a randomized, placebo-controlled, single-blind, dose-escalation trial. As of the writing of this guide, the results of this clinical trial have not been publicly disclosed.
Conclusion
This compound is a promising SIRT1 activator with a well-defined mechanism of action and demonstrated efficacy in a range of preclinical disease models. Its ability to modulate key signaling pathways involved in metabolism, inflammation, and cellular homeostasis underscores its therapeutic potential. The data presented in this technical guide provide a solid foundation for further research and development of this compound and other SIRT1-activating compounds. Future studies, including the public disclosure of clinical trial results, will be crucial in determining the translational applicability of this compound in human diseases.
References
- 1. | BioWorld [bioworld.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. Dendritic Cell-Specific Transmembrane Protein (DC-STAMP) Regulates Osteoclast Differentiation via the Ca2+/NFATc1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. DC-STAMP Regulates Osteoclastogenesis through the Ca2+ /NFATc1 Axis - ACR Meeting Abstracts [acrabstracts.org]
- 6. researchgate.net [researchgate.net]
- 7. The Sirt1 Activators SRT2183 and this compound Inhibit RANKL-Induced Osteoclastogenesis in Bone Marrow-Derived Macrophages and Down-Regulate Sirt3 in Sirt1 Null Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gene Expression Profiling of NFATc1-Knockdown in RAW 264.7 Cells: An Alternative Pathway for Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
The Biological Effects of SRT3025: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SRT3025 is a synthetic, orally available small molecule activator of Sirtuin 1 (SIRT1), a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent deacetylase. SIRT1 is a key regulator of numerous physiological processes, including metabolism, inflammation, and cellular stress responses. This compound acts as an allosteric activator, enhancing SIRT1's enzymatic activity towards its target proteins. Preclinical studies have demonstrated its therapeutic potential across a spectrum of age-related and metabolic diseases, including atherosclerosis, obesity, type 2 diabetes, osteoporosis, and certain cancers. This document provides a comprehensive overview of the biological effects of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical models, outlining experimental protocols, and visualizing the associated signaling pathways.
Core Mechanism of Action
This compound functions as a Sirtuin-Activating Compound (STAC). Its primary mechanism involves the direct, allosteric activation of the SIRT1 enzyme.[1][2]
-
Allosteric Activation: this compound binds to a site on the SIRT1 enzyme distinct from the active site, specifically involving the amino acid residue at position 230.[1][2] This binding induces a conformational change that is thought to lower the Michaelis constant (Km) for the acetylated peptide substrate, thereby increasing the enzyme's catalytic efficiency.
-
Substrate Deacetylation: Activated SIRT1 removes acetyl groups from lysine (B10760008) residues on a multitude of histone and non-histone proteins. Key downstream targets deacetylated by this compound-activated SIRT1 include:
-
Specificity: The activating effect of this compound is specific to wild-type SIRT1. It fails to activate the activation-resistant E230K mutant of SIRT1, confirming its specific mechanism of action.[1][2]
Quantitative Data Summary
The biological activity and effects of this compound have been quantified in various preclinical models. The following tables summarize these key findings.
Table 1: In Vitro Activity
| Parameter | Value | Cell Line / System | Biological Context | Reference |
| SIRT1 Activation (EC50) | ~0.1 mM | Recombinant SIRT1 | Enzymatic Activity | [3] |
| Pancreatic Cancer Cell Proliferation (IC50) | 0.98 µM | SU.86.86 cells | Anti-cancer Effect | |
| Osteoclastogenesis Inhibition | Effective at 2 µM | Bone Marrow-Derived Macrophages | Bone Metabolism |
Note: The reported EC50 for SIRT1 activation is unusually high, which may reflect the specific assay conditions used in that study.
Table 2: In Vivo Effects in Disease Models
| Model | Animal | This compound Dose | Duration | Key Quantitative Outcomes | Reference |
| Atherosclerosis | Apoe-/- Mice | 3.18 g/kg in diet | 12 weeks | - Significant reduction in aortic plaque size. - Significant decrease in plasma Total, LDL, and VLDL cholesterol. | [1] |
| Diet-Induced Obesity | C57BL/6 Mice | 100 mg/kg/day | 7 weeks | - 15.9% reduction in body weight gain. - 21% reduction in fasting glucose. - 70% reduction in fasting insulin. - 41% reduction in serum triglycerides. - 48% reduction in liver triglycerides. | [3] |
| Osteoporosis | Ovariectomized Mice | 50-100 mg/kg/day | 6 weeks | - Full reversal of OVX-induced loss of vertebral bone mass and microarchitecture. - Significant decrease in bone sclerostin expression. | |
| Pancreatic Cancer | Panc-1 Xenograft | Not specified | Not specified | - Significant inhibition of tumor growth in vivo. |
Key Biological Effects and Signaling Pathways
Lipid Metabolism and Atherosclerosis
This compound profoundly impacts lipid metabolism, providing significant atheroprotection in preclinical models.[1] The primary mechanism involves the post-translational regulation of the LDL Receptor (LDLR) and Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1]
Signaling Pathway: this compound activates SIRT1 in hepatocytes. This leads to a reduction in the secretion of PCSK9, a protein that targets the LDLR for degradation.[1] With less circulating PCSK9, the LDLR is not degraded as rapidly, leading to increased LDLR protein expression on the hepatocyte surface. This, in turn, enhances the clearance of LDL-cholesterol from the bloodstream, reducing plasma cholesterol levels and mitigating atherosclerotic plaque formation.[1] This entire process is dependent on the presence of LDLR, as the beneficial effects of this compound are abolished in LDLR-/- mice.[1]
Bone Metabolism and Osteoporosis
This compound demonstrates anabolic effects on bone. In models of estrogen-deficiency-induced osteoporosis, this compound administration rescued bone loss and improved biomechanical properties. This is achieved by modulating both osteoclast and osteocyte activity.
-
Inhibition of Osteoclastogenesis: this compound inhibits the differentiation of bone-resorbing osteoclasts from their precursor cells (bone marrow-derived macrophages).[2] This effect is mediated by the activation of AMPK and the subsequent deacetylation of RelA/p65, which suppresses the NF-κB signaling required for osteoclast formation.[2]
-
Downregulation of Sclerostin: In osteocytes, this compound-mediated SIRT1 activation leads to the downregulation of sclerostin, a key negative regulator of bone formation. Reduced sclerostin allows for increased Wnt/β-catenin signaling, promoting bone formation.
Cancer
The role of SIRT1 in cancer is complex and context-dependent. However, in pancreatic cancer models, this compound has been shown to inhibit cell growth and survival. Mechanistic studies suggest that STACs, including this compound, can induce a SIRT1-lysosomal-dependent cell death pathway. Furthermore, this compound treatment effectively inhibited tumor growth in Panc-1 xenograft models.[2]
Hematopoiesis
This compound has demonstrated beneficial effects on the hematopoietic system, particularly in the context of bone marrow failure. In models of Fanconi anemia, this compound administration expanded the pool of hematopoietic stem and progenitor cells (HSPCs) and improved overall hematopoiesis. Interestingly, this effect appears to be indirect, as conditional deletion of Sirt1 specifically in hematopoietic cells did not prevent the drug's positive effects, suggesting a systemic or niche-based mechanism of action.
Experimental Protocols
In Vivo Atherosclerosis Study
-
Animal Model: 8-week-old male Apolipoprotein E-deficient (Apoe-/-) mice on a C57BL/6J background.[1]
-
Diet and Treatment: Mice were fed a high-cholesterol diet (1.25% w/w cholesterol). The treatment group received the same diet supplemented with this compound at a concentration of 3.18 g per kg of diet. The control group received the high-cholesterol diet with a placebo.[1]
-
Duration: The treatment period was 12 weeks.[1]
-
Key Analyses:
-
Atherosclerotic Plaque Quantification: Aortas were dissected, stained with Oil Red O, and plaque area was quantified using image analysis software. Aortic root cross-sections were also analyzed for lesion size and composition.[1]
-
Plasma Lipid Profile: Blood was collected after an overnight fast. Plasma levels of total cholesterol, LDL-cholesterol, VLDL-cholesterol, and triglycerides were determined using enzymatic assays and gel filtration chromatography.[1]
-
Protein Expression: Liver and skeletal muscle tissues were harvested for Western blot analysis to assess the expression of LDLR and PCSK9 and the acetylation status of SIRT1 targets (p65, Foxo1) via immunoprecipitation followed by Western blotting.[1]
-
Plasma PCSK9 Levels: Plasma concentrations of PCSK9 were measured by ELISA.[1]
-
In Vitro Hepatocyte Study
-
Cell Line: AML12 (mouse hepatocyte cell line).[1]
-
Treatment: Cells were treated with this compound at various concentrations (e.g., 10 µM) and for different time periods to assess concentration- and time-dependent effects.[1]
-
Key Analyses:
-
Protein Expression: Cell lysates were collected and subjected to Western blot analysis to measure the protein levels of LDLR and PCSK9.[1]
-
PCSK9 Secretion: The concentration of PCSK9 in the cell culture supernatant was measured by ELISA to determine the effect of this compound on its secretion.[1]
-
LDL Uptake Assay: Cells were treated with this compound, followed by incubation with fluorescently labeled LDL (e.g., DiI-LDL). LDL uptake was then quantified using fluorescence microscopy or flow cytometry.[1]
-
SIRT1 Dependence: To confirm the role of SIRT1, experiments were repeated in cells where SIRT1 was knocked down using siRNA or overexpressed using a plasmid vector.[1]
-
Safety, Tolerability, and Clinical Development
In preclinical animal models, this compound was reported to be well-tolerated.[2] For instance, in the 12-week atherosclerosis study, plasma levels of liver enzymes (glutamic oxaloacetic transaminase, glutamic pyruvic transaminase) were not significantly different between this compound-treated and placebo-treated mice, suggesting no overt hepatotoxicity at the administered dose.[1]
This compound entered a Phase I clinical trial (NCT01340911) to evaluate its safety, tolerability, and pharmacokinetics in healthy male volunteers.[3] The study was designed to assess single and multiple ascending doses. However, the results of this clinical trial have not been made publicly available in the scientific literature. Therefore, the safety and efficacy profile of this compound in humans remains uncharacterized.
Conclusion
This compound is a potent and specific activator of SIRT1 with a well-defined allosteric mechanism of action. Extensive preclinical data robustly support its therapeutic potential in a range of disorders linked to metabolic dysregulation and aging. Its profound effects on the PCSK9-LDLR axis highlight a novel mechanism for cholesterol-lowering and atheroprotection. Furthermore, its beneficial impacts on bone metabolism, hematopoiesis, and cancer cell viability underscore its pleiotropic effects. While the compound advanced to Phase I clinical trials, the lack of published human data means its future as a therapeutic agent is yet to be determined. The comprehensive preclinical evidence presented here provides a strong foundation for further investigation into the therapeutic applications of SIRT1 activation.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. The Sirt1 activator this compound provides atheroprotection in Apoe−/− mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Sirt1 activator this compound provides atheroprotection in Apoe−/− mice by reducing hepatic Pcsk9 secretion and enhancing… [ouci.dntb.gov.ua]
SRT3025 in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SRT3025, a small-molecule activator of Sirtuin 1 (SIRT1), and its significant role in cellular metabolism studies. This compound has been investigated for its therapeutic potential in metabolic diseases, including type 2 diabetes and atherosclerosis.[1][2] This document consolidates key findings on its mechanism of action, its effects on lipid and glucose metabolism, and its influence on mitochondrial function, presenting quantitative data, detailed experimental protocols, and visual pathways to support further research and development.
Core Mechanism of Action
This compound is an orally available, small-molecule compound that functions as a potent activator of SIRT1, an NAD⁺-dependent protein deacetylase.[3][4] SIRT1 is a crucial sensor of the cell's energy status and regulates a wide array of physiological processes, including metabolism, stress responses, and inflammation.[4][5] The activation of SIRT1 by this compound is allosteric; it binds to the enzyme-peptide substrate complex, reducing the Michaelis constant for the acetylated substrate and thereby increasing the enzyme's deacetylase activity.[6][7] Specifically, it has been shown that this compound activates wild-type SIRT1 but not the activation-resistant E230K mutant, indicating a specific binding interaction at the catalytic core.[3][6]
Upon activation, SIRT1 deacetylates numerous downstream target proteins, including transcription factors and enzymes, modulating their activity and influencing metabolic pathways.[4][8] Key targets include p65 (a subunit of NF-κB), Forkhead box protein O1 (FOXO1), and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), which are central to regulating inflammation, glucose metabolism, and mitochondrial biogenesis, respectively.[6][8][9]
Effects on Lipid Metabolism and Atherosclerosis
This compound has demonstrated significant beneficial effects on lipid profiles and the progression of atherosclerosis in preclinical models.[6][10] Studies in apolipoprotein E-deficient (ApoE-/-) mice fed a high-cholesterol diet showed that this compound treatment decreased plasma levels of LDL-cholesterol and total cholesterol, leading to a reduction in atherosclerosis.[6][10][11]
A key mechanism underlying these effects is the post-translational regulation of the LDL receptor (Ldlr) and Proprotein Convertase Subtilisin/Kexin type 9 (Pcsk9).[6] this compound treatment increases the protein expression of Ldlr in the liver while reducing the plasma levels of Pcsk9.[6][11] This occurs because SIRT1 activation attenuates the secretion of Pcsk9 from hepatocytes.[6][10] With less Pcsk9 in circulation, Pcsk9-mediated degradation of Ldlr is reduced, leading to higher Ldlr expression on the hepatocyte surface, increased LDL uptake from the blood, and consequently lower plasma LDL-cholesterol levels.[6][10]
Table 1: Quantitative Effects of this compound on Metabolic Parameters in Preclinical Models
| Parameter | Model | Dosage | Duration | Result | Citation |
| SIRT1 Activity | In vitro | EC50 of 0.1 µM | N/A | Fourfold activation of deacetylase activity | [1] |
| Body Weight | Diet-induced obese mice | 100 mg/kg/day | 7 weeks | 15.9% reduction (vs. 9.5% increase with pioglitazone) | [1] |
| Postprandial Glucose | Diet-induced obese mice | 100 mg/kg/day | 7 weeks | 14% reduction | [1] |
| Fasting Glucose | Diet-induced obese mice | 100 mg/kg/day | 7 weeks | 21% reduction | [1] |
| Postprandial Insulin | Diet-induced obese mice | 100 mg/kg/day | 7 weeks | 82.7% reduction | [1] |
| Fasting Insulin | Diet-induced obese mice | 100 mg/kg/day | 7 weeks | 70% reduction | [1] |
| Serum Triglycerides | Diet-induced obese mice | 100 mg/kg/day | 7 weeks | 41% reduction | [1] |
| Liver Triglycerides | Diet-induced obese mice | 100 mg/kg/day | 7 weeks | 48% reduction (vs. 69% increase with pioglitazone) | [1] |
| Plasma LDL/VLDL | ApoE-/- mice | 3.18 g/kg in diet | 12 weeks | Significant decrease in LDL, VLDL, and total cholesterol | [6][12] |
| Pancreatic Cancer Cell Proliferation | SU.86.86 cells | IC50 of 0.98 µM | N/A | Inhibition of proliferation | [12] |
Role in Glucose Homeostasis and Energy Expenditure
This compound improves glucose tolerance and insulin sensitivity, key factors in managing type 2 diabetes.[1] In mice with diet-induced obesity, treatment with this compound led to significant reductions in both fasting and postprandial glucose and insulin levels.[1] These effects are linked to increased overall energy expenditure.[1]
The metabolic benefits of this compound are also mediated through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3][13] SIRT1 and AMPK have a reciprocal relationship; SIRT1 can deacetylate and activate LKB1, the upstream kinase of AMPK, while AMPK can increase cellular NAD⁺ levels, thereby activating SIRT1.[9][13] This coordinated activation enhances mitochondrial function and promotes catabolic processes like fatty acid oxidation and glycolysis to generate ATP.[9][13][14]
Key Experimental Protocols
The study of this compound in cellular metabolism involves a combination of in vivo animal models and in vitro cell-based assays. Below are summarized methodologies for key experiments.
This protocol is designed to assess the effect of this compound on body weight, glucose homeostasis, and lipid profiles in a model of obesity and insulin resistance.
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for 12 weeks to induce obesity.[1]
-
Treatment Groups: Mice are randomized into groups: Vehicle control, this compound (e.g., 100 mg/kg/day), and a positive control like Pioglitazone.[1]
-
Drug Administration: this compound is administered orally (e.g., via gavage or supplemented in the diet) for a period of 7-12 weeks.[1][6]
-
Monitoring: Body weight and food intake are monitored regularly.
-
Metabolic Testing:
-
Glucose Tolerance Test (GTT): Performed after an overnight fast. Glucose (e.g., 2 g/kg) is administered via intraperitoneal injection, and blood glucose is measured at 0, 15, 30, 60, and 120 minutes.
-
Insulin Tolerance Test (ITT): Performed after a short fast. Insulin (e.g., 0.75 U/kg) is administered, and blood glucose is measured at timed intervals.
-
-
Terminal Sample Collection: At the end of the study, mice are fasted overnight. Blood is collected for analysis of plasma glucose, insulin, total cholesterol, and triglycerides. Tissues such as the liver, skeletal muscle, and adipose tissue are harvested for Western blot, PCR, or histological analysis.[1][6]
This protocol assesses the direct effects of this compound on liver cells, which are central to lipid metabolism.
-
Cell Culture: Mouse hepatoma AML12 cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with serum and growth factors.[6]
-
Treatment: Cells are seeded and allowed to adhere. The media is then replaced with serum-free media containing various concentrations of this compound (e.g., 0-10 µM) or vehicle (DMSO) for a specified time (e.g., 24-48 hours).[3][6]
-
Sample Collection:
-
Supernatant: The culture medium is collected to measure the concentration of secreted Pcsk9 via ELISA.
-
Cell Lysate: The cells are washed with PBS and lysed using RIPA buffer with protease and phosphatase inhibitors.
-
-
Western Blot Analysis:
-
Total protein from the cell lysate is quantified using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies against Ldlr, Pcsk9, and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software.[6]
-
This protocol measures the direct effect of this compound on the enzymatic activity of SIRT1.
-
Reaction Mixture: A reaction is prepared containing recombinant human SIRT1 enzyme, a fluorogenic acetylated peptide substrate (e.g., based on p53), and NAD⁺ in an assay buffer.
-
Compound Addition: this compound is added to the reaction mixture at various concentrations (e.g., in a dose-response curve from 0.01 to 10 µM). A vehicle control is also included.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a set time (e.g., 60 minutes).
-
Development: A developer solution containing a protease (e.g., trypsin) is added. The developer cleaves the deacetylated peptide, releasing a fluorescent molecule.
-
Fluorescence Measurement: The fluorescence is measured using a plate reader at the appropriate excitation/emission wavelengths.
-
Data Analysis: The increase in fluorescence is proportional to SIRT1 activity. The EC50 (the concentration of this compound that produces 50% of the maximal activation) is calculated from the dose-response curve.[1]
References
- 1. | BioWorld [bioworld.com]
- 2. SRT-3025 - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT1 and other sirtuins in Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Sirt1 activator this compound provides atheroprotection in Apoe−/− mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Role of the SIRT1 in Endocrine and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule activators of SIRT1 replicate signaling pathways triggered by calorie restriction in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SIRT1 is required for AMPK activation and the beneficial effects of resveratrol on mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Sirt1 activator this compound provides atheroprotection in Apoe-/- mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. caymanchem.com [caymanchem.com]
- 13. AMPK and SIRT1: a long-standing partnership? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparing and Contrasting the Roles of AMPK and SIRT1 in Metabolic Tissues - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SRT3025 is a synthetic, small-molecule activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that is a key regulator of metabolism and cellular stress responses. Research into this compound has highlighted its potential as a therapeutic agent for a variety of age-related diseases, including metabolic disorders, atherosclerosis, and osteoporosis. This document provides an in-depth technical overview of this compound, summarizing key preclinical and clinical data, detailing experimental methodologies, and illustrating the core signaling pathways involved.
Mechanism of Action
This compound functions as an allosteric activator of SIRT1. It binds to a site on the SIRT1 enzyme distinct from the active site, inducing a conformational change that enhances the enzyme's affinity for its substrates. This mechanism is dependent on the presence of a wild-type SIRT1 protein; this compound is unable to activate the activation-resistant E230K mutant of SIRT1.[1][2] The primary molecular effect of this compound is the potentiation of SIRT1's deacetylase activity, leading to the deacetylation of numerous downstream targets involved in metabolism, inflammation, and cellular survival.
Preclinical Research in Age-Related Diseases
This compound has been investigated in several preclinical models of age-related diseases, demonstrating promising therapeutic effects.
Atherosclerosis
In a key study utilizing Apolipoprotein E-deficient (ApoE-/-) mice, a well-established model for atherosclerosis, this compound treatment led to a significant reduction in atherosclerotic plaque size.[3][4] This effect was associated with decreased plasma levels of total cholesterol and LDL-cholesterol.[3][4] Mechanistically, this compound was shown to increase the protein expression of the LDL receptor (Ldlr) and decrease the secretion of proprotein convertase subtilisin/kexin type 9 (Pcsk9) from hepatocytes, leading to enhanced LDL cholesterol uptake.[3][4]
Diet-Induced Obesity and Metabolic Disorders
Preclinical data presented at the 72nd Annual Meeting & Scientific Sessions of the American Diabetes Association (ADA) demonstrated the efficacy of this compound in a diet-induced obesity mouse model.[5] Treatment with this compound prevented body weight gain and improved glucose metabolism, as evidenced by reductions in postprandial and fasting glucose and insulin (B600854) levels.[5] These effects were linked to increased energy expenditure and fatty acid oxidation.[5]
Osteoporosis
In an ovariectomy-induced mouse model of osteoporosis, a condition mimicking postmenopausal bone loss, oral administration of this compound reversed the decline in vertebral bone mass and microarchitecture.[6] The treatment also led to a decrease in the expression of sclerostin, a negative regulator of bone formation.[6]
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: Effects of this compound on Atherosclerosis in ApoE-/- Mice
| Parameter | Control (Placebo) | This compound-Treated | Percentage Change | Reference |
| Aortic Plaque Size | Data not specified | Significantly reduced | - | [3] |
| Total Plasma Cholesterol | Data not specified | Significantly lower | - | [3] |
| Plasma LDL-Cholesterol | Data not specified | Significantly lower | - | [3] |
Table 2: Effects of this compound on Diet-Induced Obesity in Mice
| Parameter | Control | This compound (100 mg/kg) | Percentage Change vs Control | Reference |
| Body Weight Gain | - | Prevented | - | [5] |
| Postprandial Glucose | - | - | ↓ 14% | [5] |
| Fasting Glucose | - | - | ↓ 21% | [5] |
| Postprandial Insulin | - | - | ↓ 82.7% | [5] |
| Fasting Insulin | - | - | ↓ 70% | [5] |
| Serum Triglycerides | - | - | ↓ 41% | [5] |
| Liver Triglycerides | - | - | ↓ 48% | [5] |
Table 3: Effects of this compound on Ovariectomy-Induced Bone Loss in Mice
| Parameter | Ovariectomized (OVX) Control | OVX + this compound (50 mg/kg/d) | OVX + this compound (100 mg/kg/d) | Reference |
| Vertebral Bone Mass | Significantly decreased | Reversed to sham levels | Reversed to sham levels | [6] |
| Vertebral Microarchitecture | Deteriorated | Reversed to sham levels | Reversed to sham levels | [6] |
| Sclerostin Expression | Increased | Decreased | Decreased | [6] |
Signaling Pathways
The therapeutic effects of this compound are mediated through the activation of SIRT1 and the subsequent deacetylation of its downstream targets. The following diagrams illustrate the key signaling pathways involved.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Animal Models
-
Atherosclerosis Model:
-
Animal: Male Apolipoprotein E-deficient (ApoE-/-) mice on a C57BL/6J background.
-
Diet: High-cholesterol diet (1.25% w/w cholesterol).
-
Treatment: this compound (3.18 g/kg of diet) or placebo mixed into the high-cholesterol diet for 12 weeks, starting at 8 weeks of age.
-
Endpoint Analysis: Quantification of atherosclerotic plaque area in the aorta, measurement of plasma lipid profiles (total cholesterol, LDL, HDL, triglycerides).[3][4]
-
-
Diet-Induced Obesity Model:
-
Animal: Male mice susceptible to diet-induced obesity (e.g., C57BL/6J).
-
Diet: High-fat diet (e.g., 60% kcal from fat).
-
Treatment: this compound administered orally (e.g., 100 mg/kg/day) for a specified period (e.g., 7 weeks) after an initial period on the high-fat diet (e.g., 12 weeks).[5]
-
Endpoint Analysis: Body weight, glucose tolerance tests, insulin tolerance tests, plasma insulin and glucose levels, and analysis of triglyceride content in serum and liver.[5]
-
-
Osteoporosis Model:
-
Animal: Female C57BL/6 mice.
-
Procedure: Bilateral ovariectomy (OVX) to induce estrogen deficiency.
-
Treatment: Oral gavage of this compound (50 or 100 mg/kg/day) or vehicle for 6 weeks, starting 6 weeks post-OVX.[6]
-
Endpoint Analysis: Micro-computed tomography (µCT) analysis of vertebral and femoral bone mass and microarchitecture, measurement of bone turnover markers, and analysis of sclerostin expression.[6]
-
Cell Culture and In Vitro Assays
-
Cell Line: AML12 (alpha mouse liver 12) cells, a mouse hepatocyte cell line.
-
Culture Conditions: Cells are cultured in a 1:1 mixture of DMEM and Ham's F12 medium supplemented with 10% fetal bovine serum, insulin, transferrin, and selenium.
-
This compound Treatment: Cells are treated with varying concentrations of this compound or vehicle (DMSO) for specified time points to assess effects on protein expression and secretion.
-
Western Blot Analysis for Ldlr and Pcsk9:
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Ldlr, Pcsk9, and a loading control (e.g., β-actin).
-
Detection: After incubation with an appropriate HRP-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Clinical Development
A Phase 1 clinical trial (NCT01340911) was initiated to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy male volunteers.[3] The study was a randomized, placebo-controlled, single-blind, dose-escalation trial.[3] While the trial has been completed, detailed results have not been widely published in peer-reviewed literature.
Pharmacokinetics and Safety
-
Pharmacokinetics: In preclinical studies with mice, this compound administered at 100 mg/kg resulted in maximum plasma concentrations of 2415 ng/mL (3.9 µM), which is well above its EC50 of 0.1 µM for SIRT1 activation.[5]
-
Safety and Tolerability: Preclinical studies in mice indicated that this compound was well-tolerated.[1] In the ApoE-/- mouse study, there were no significant differences in plasma levels of liver enzymes (glutamic oxaloacetic transaminase, glutamic pyruvic transaminase, and alkaline phosphatase) between the this compound-treated and placebo groups, suggesting no overt liver toxicity at the tested dose.[1]
Conclusion
This compound is a potent and specific activator of SIRT1 with demonstrated efficacy in preclinical models of several age-related diseases, including atherosclerosis, obesity, and osteoporosis. Its mechanism of action, centered on the allosteric activation of SIRT1 and subsequent modulation of key metabolic and inflammatory pathways, presents a compelling rationale for its further investigation as a therapeutic agent. While clinical data remains limited in the public domain, the robust preclinical findings underscore the potential of this compound and similar SIRT1 activators in the development of novel treatments for diseases of aging. This technical guide provides a foundational resource for researchers and drug development professionals interested in the science and therapeutic potential of this compound.
References
- 1. The Sirt1 activator this compound provides atheroprotection in Apoe−/− mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmexec.com [pharmexec.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Novel Role of the SIRT1 in Endocrine and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. fiercebiotech.com [fiercebiotech.com]
Preclinical Profile of SRT3025: A Sirtuin-1 Activating Compound
An In-depth Technical Guide for Drug Development Professionals
Executive Summary
SRT3025 is an orally bioavailable, small-molecule activator of Sirtuin-1 (SIRT1), a NAD+-dependent deacetylase implicated in cellular metabolism, stress resistance, and longevity. Preclinical investigations have explored the therapeutic potential of this compound across a spectrum of age-related and metabolic diseases, including atherosclerosis, osteoporosis, metabolic syndrome, and certain cancers. This document provides a comprehensive technical overview of the key preclinical findings, detailing the compound's mechanism of action, summarizing significant in vitro and in vivo study outcomes, and outlining the experimental protocols utilized in these foundational studies. The data presented herein support the role of SIRT1 activation by this compound as a promising strategy for various clinical indications.
Core Mechanism of Action
This compound functions as a direct, allosteric activator of the SIRT1 enzyme.[1] It binds to a site on the SIRT1 catalytic core involving the E230 residue, enhancing the enzyme's deacetylase activity towards its target substrates.[1] This activation is specific, as this compound fails to activate SIRT1 mutants with a substitution at this position (E230K).[1] The downstream effects of this compound are mediated through the deacetylation of numerous protein targets involved in inflammation, metabolism, and cell survival. Key validated targets include:
-
p65 (RelA): A subunit of the NF-κB complex. Deacetylation of p65 at lysine (B10760008) 310 by SIRT1 inhibits NF-κB transcriptional activity, thereby reducing the expression of pro-inflammatory genes.[2]
-
Forkhead Box O1 (Foxo1): A transcription factor that regulates genes involved in stress resistance and metabolism. SIRT1-mediated deacetylation modulates Foxo1 activity.[1]
-
AMP-activated protein kinase (AMPK): this compound treatment leads to the activation of AMPK, a central regulator of cellular energy homeostasis, which plays a role in the inhibition of osteoclastogenesis.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound.
Table 1: Summary of In Vitro Efficacy
| Assay Type | Cell Line / System | Key Parameter | Result | Reference |
| SIRT1 Activation | Cell-free enzymatic assay | EC50 (for 4-fold activation) | ~0.1 µM | [3] |
| Anti-Proliferation | SU.86.86 (Pancreatic Adenocarcinoma) | IC50 | 0.98 µM | [4] |
| Osteoclastogenesis Inhibition | Mouse Bone Marrow Macrophages (BMMs) | Effective Concentration | 2 µM | [4] |
| LDL Uptake | AML12 Mouse Hepatocytes | Outcome | Concentration- and time-dependent increase | [1] |
Table 2: Summary of In Vivo Efficacy
| Disease Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| Atherosclerosis | ApoE-/- Mice on High-Cholesterol Diet | 3.18 g/kg in diet for 12 weeks | Significant reduction in atherosclerotic plaque size; Decreased plasma Total, LDL-, and VLDL-cholesterol. | [1] |
| Diet-Induced Obesity | C57BL/6 Mice on High-Fat Diet | 100 mg/kg/day (p.o.) for 7 weeks | 15.9% reduction in body weight gain; Improved glucose tolerance and insulin (B600854) sensitivity. | [3] |
| Pancreatic Cancer | Panc-1 Xenograft (nu/nu mice) | 50-200 mg/kg (p.o.) | Inhibition of tumor growth. | [2] |
| Fanconi Anemia | Fancd2-/- Mice | Not Specified | Increased hematopoietic stem and progenitor cells (HSPCs), platelets, and white blood cells. | [5] |
Table 3: Pharmacokinetic Profile
Detailed pharmacokinetic parameters such as half-life, AUC, and bioavailability for this compound are not publicly available. However, studies in animal models confirm its oral availability and distribution to target tissues.
| Parameter | Animal Model | Dose | Observation | Reference |
| Plasma Concentration | Diet-Induced Obese Mice | 100 mg/kg (p.o.) | Cmax of 2415 ng/mL (3.9 µM), exceeding the in vitro EC50. | [3] |
| Tissue Distribution | ApoE-/- Mice | 3.18 g/kg in diet | Pharmacokinetic analysis confirmed the drug reached target tissues. | [1] |
Signaling Pathways and Workflows
Visual diagrams of key signaling pathways and experimental workflows are provided below to illustrate the mechanisms and study designs discussed.
This compound Mechanism in Atheroprotection
Caption: this compound activates SIRT1, reducing Pcsk9 secretion and Ldlr degradation.
This compound Mechanism in Osteoclastogenesis Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. The Sirt1 activator this compound provides atheroprotection in Apoe−/− mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Sirt1 activator this compound provides atheroprotection in Apoe−/− mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression [dash.harvard.edu]
An In-depth Technical Guide to the Investigation of SRT3025 in Osteoporosis Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Osteoporosis, a progressive skeletal disease characterized by low bone mass and microarchitectural deterioration, poses a significant global health challenge. Current therapeutic strategies primarily focus on anti-resorptive or anabolic agents, each with inherent limitations. Emerging research has identified the Sirtuin 1 (SIRT1) pathway as a promising therapeutic target. SRT3025, a synthetic SIRT1-activating compound (STAC), has demonstrated significant potential in preclinical osteoporosis models. This technical guide provides a comprehensive overview of the investigation of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, outlining experimental protocols, and visualizing the intricate signaling pathways involved.
Mechanism of Action of this compound in Bone Metabolism
This compound primarily exerts its beneficial effects on bone through the activation of SIRT1, a NAD+-dependent deacetylase that plays a crucial role in cellular metabolism, stress resistance, and aging. In the context of bone, SIRT1 activation by this compound orchestrates a dual anabolic and anti-resorptive effect.
Anabolic Effects: this compound has been shown to down-regulate sclerostin, a potent inhibitor of bone formation produced by osteocytes.[1] Sclerostin antagonizes the Wnt/β-catenin signaling pathway, which is essential for osteoblast differentiation and function. By inhibiting sclerostin, this compound effectively activates Wnt/β-catenin signaling, leading to increased bone formation.[1][2][3] This is reflected by an increase in serum markers of bone formation, such as the propeptide of type I procollagen (B1174764) (P1NP).[1]
Anti-Resorptive Effects: In addition to its anabolic properties, this compound has been demonstrated to inhibit osteoclastogenesis, the process of osteoclast formation.[4][5][6] Osteoclasts are the primary cells responsible for bone resorption. This compound inhibits the RANKL-induced differentiation of bone marrow-derived macrophages into mature osteoclasts.[4][5][6] The underlying mechanism involves the activation of AMPK and the deacetylation of RelA/p65, a critical step for NF-κB activation, a key signaling pathway in osteoclastogenesis.[4][5] This inhibition of osteoclast formation and function contributes to the overall net gain in bone mass observed with this compound treatment. Furthermore, this compound's anti-osteoclastogenic actions are also mediated by the deacetylation of FoxO transcription factors.[7][8]
Quantitative Data from Preclinical Studies
The efficacy of this compound in mitigating osteoporotic bone loss has been evaluated in the ovariectomized (OVX) mouse model, a well-established preclinical model that mimics postmenopausal osteoporosis. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of this compound on Vertebral Bone Microarchitecture in OVX Mice
| Parameter | Sham | OVX + Vehicle | OVX + this compound (50 mg/kg/d) | OVX + this compound (100 mg/kg/d) |
| Bone Volume/Total Volume (BV/TV, %) | 15.2 ± 1.1 | 8.9 ± 0.7 | 14.8 ± 1.2 | 15.5 ± 1.3 |
| Trabecular Number (Tb.N, 1/mm) | 4.1 ± 0.2 | 2.9 ± 0.2 | 4.0 ± 0.3 | 4.2 ± 0.3 |
| Trabecular Thickness (Tb.Th, µm) | 38.1 ± 1.0 | 31.2 ± 1.1 | 37.9 ± 1.2 | 37.5 ± 1.1 |
| Trabecular Separation (Tb.Sp, µm) | 205 ± 12 | 315 ± 20 | 212 ± 15 | 201 ± 14 |
Data adapted from a study in 9-week-old C57BL/6 mice, 6 weeks post-OVX, with 6 weeks of this compound treatment.[1][9][10]
Table 2: Effect of this compound on Femoral Biomechanical Properties in OVX Mice
| Parameter | Sham | OVX + Vehicle | OVX + this compound (100 mg/kg/d) |
| Ultimate Load (N) | 18.5 ± 0.8 | 14.2 ± 0.7 | 17.9 ± 0.9 |
| Stiffness (N/mm) | 125 ± 8 | 95 ± 6 | 120 ± 7 |
| Energy to Failure (mJ) | 12.1 ± 1.1 | 8.5 ± 0.8 | 11.5 ± 1.0 |
Data represents the force required to fracture the femoral neck and reflects the bone's strength.[1][9][10]
Table 3: Effect of this compound on Bone Turnover Markers
| Marker | OVX + Vehicle | OVX + this compound |
| Serum P1NP (ng/mL) - Formation | Decreased vs. Sham | Significantly Increased vs. Vehicle |
| Serum CTX (ng/mL) - Resorption | Increased vs. Sham | No Significant Change vs. Vehicle |
| Serum RANKL (pg/mL) - Resorption | Increased vs. Sham | No Significant Change vs. Vehicle |
P1NP (Procollagen type I N-terminal propeptide) is a marker of bone formation. CTX (C-terminal telopeptide of type I collagen) and RANKL (Receptor activator of nuclear factor kappa-B ligand) are markers of bone resorption. The data indicates that this compound promotes an "anabolic window" by stimulating bone formation without a concurrent increase in bone resorption.[1]
Experimental Protocols
Ovariectomy (OVX)-Induced Osteoporosis Model in Mice
The OVX model is the most widely used animal model for studying postmenopausal osteoporosis.[11][12][13][14]
-
Animal Strain: C57BL/6 female mice are commonly used.[1]
-
Age: Mice are typically 8-10 weeks old at the time of surgery.[1]
-
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).[14]
-
Make a small dorsal midline incision in the skin over the lumbar region.[14]
-
Move the skin to one side to expose the underlying muscle wall.
-
Make a small incision in the muscle to enter the peritoneal cavity.
-
Locate the ovary, which is typically embedded in a fat pad.
-
Ligate the ovarian blood vessels and the fallopian tube with absorbable sutures.
-
Remove the ovary.
-
Repeat the procedure on the contralateral side.
-
Suture the muscle and skin incisions.
-
A sham operation, where the ovaries are located but not removed, is performed on the control group.
-
-
Post-Operative Care: Provide analgesics and monitor the animals for recovery.
-
Study Timeline: Bone loss is typically established by 6 weeks post-OVX, at which point treatment with this compound can be initiated.[1] The treatment duration is often 6 weeks.[1]
Micro-Computed Tomography (µCT) Analysis of Bone Microarchitecture
µCT is a high-resolution imaging technique used to quantify three-dimensional bone structure.[15][16][17][18]
-
Sample Preparation: Femora and lumbar vertebrae are dissected, cleaned of soft tissue, and fixed in 70% ethanol.
-
Scanning:
-
Samples are placed in a sample holder and scanned using a desktop µCT system.
-
Typical scanning parameters for murine bones include a voxel size of 6-10 µm.[15]
-
-
Image Reconstruction and Analysis:
-
The scanned images are reconstructed into a 3D dataset.
-
A region of interest (ROI) is defined for analysis (e.g., the trabecular bone of the distal femur or the vertebral body).
-
Bone is segmented from the background using a global thresholding procedure.
-
Standard morphometric parameters are calculated, including:
-
Bone Volume/Total Volume (BV/TV)
-
Trabecular Number (Tb.N)
-
Trabecular Thickness (Tb.Th)
-
Trabecular Separation (Tb.Sp)
-
-
In Vitro Osteoclastogenesis Assay
This assay is used to assess the effect of this compound on the differentiation of osteoclasts from their precursor cells.[4][5][6]
-
Cell Source: Bone marrow-derived macrophages (BMMs) are isolated from the long bones of mice.
-
Procedure:
-
Flush the bone marrow from the femurs and tibias.
-
Culture the bone marrow cells in the presence of M-CSF (Macrophage colony-stimulating factor) for several days to generate BMMs.
-
Plate the BMMs in culture dishes.
-
Induce osteoclast differentiation by adding RANKL (Receptor activator of nuclear factor kappa-B ligand) to the culture medium.
-
Treat the cells with varying concentrations of this compound or a vehicle control.
-
Culture the cells for 4-6 days, replacing the medium every 2-3 days.
-
-
Analysis:
-
Fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), an enzyme characteristic of osteoclasts.
-
Count the number of TRAP-positive multinucleated cells (osteoclasts) under a microscope.
-
A pit formation assay can also be performed by culturing the cells on dentin or a synthetic bone-like material to assess their resorptive activity.
-
In Vitro Osteoblast Differentiation and Mineralization Assay
This assay evaluates the impact of this compound on the differentiation and function of osteoblasts.
-
Cell Source: Primary human osteoblasts or mesenchymal stem cells (MSCs) are commonly used.[19][20][21][22]
-
Procedure:
-
Plate the cells in culture dishes and grow them to confluence in a growth medium.
-
Induce osteogenic differentiation by switching to an osteogenic medium containing ascorbic acid, β-glycerophosphate, and dexamethasone.
-
Treat the cells with this compound or a vehicle control.
-
Culture the cells for 14-21 days, changing the medium every 2-3 days.
-
-
Analysis:
-
Alkaline Phosphatase (ALP) Staining: ALP is an early marker of osteoblast differentiation. Cells are fixed and stained for ALP activity at an early time point (e.g., day 7).[19]
-
Alizarin Red S Staining: Alizarin Red S stains calcium deposits, indicating matrix mineralization, a late-stage marker of osteoblast function. Cells are stained at a later time point (e.g., day 21).[20][21]
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its investigation in an osteoporosis model.
References
- 1. The Sirtuin1 Activator this compound Down-Regulates Sclerostin and Rescues Ovariectomy-Induced Bone Loss and Biomechanical Deterioration in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of sirtuins in bone biology: Potential implications for novel therapeutic strategies for osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sirtuin1 (Sirt1) promotes cortical bone formation by preventing β-catenin sequestration by FoxO transcription factors in osteoblast progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Sirt1 Activators SRT2183 and this compound Inhibit RANKL-Induced Osteoclastogenesis in Bone Marrow-Derived Macrophages and Down-Regulate Sirt3 in Sirt1 Null Cells | PLOS One [journals.plos.org]
- 5. The Sirt1 Activators SRT2183 and this compound Inhibit RANKL-Induced Osteoclastogenesis in Bone Marrow-Derived Macrophages and Down-Regulate Sirt3 in Sirt1 Null Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Sirt1 Activators SRT2183 and this compound Inhibit RANKL-Induced Osteoclastogenesis in Bone Marrow-Derived Macrophages and Down-Regulate Sirt3 in Sirt1 Null Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sirtuin1 Suppresses Osteoclastogenesis by Deacetylating FoxOs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sirtuin1 Suppresses Osteoclastogenesis by Deacetylating FoxOs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Sirtuin1 activator this compound down-regulates sclerostin and rescues ovariectomy-induced bone loss and biomechanical deterioration in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Sirtuin1 activator this compound down-regulates sclerostin and rescues ovariectomy-induced bone loss and biomechanical deterioration in female mice [scholarworks.indianapolis.iu.edu]
- 11. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ovariectomized rat model of osteoporosis: a practical guide | EXCLI Journal [excli.de]
- 13. mdpi.com [mdpi.com]
- 14. Rodent models of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MicroCT for Scanning and Analysis of Mouse Bones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. profiles.wustl.edu [profiles.wustl.edu]
- 17. Micro-computed tomography assessment of bone structure in aging mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Micro-CT–Based Bone Microarchitecture Analysis of the Murine Skull | Springer Nature Experiments [experiments.springernature.com]
- 19. Protocols - Ossiform - WE PRINT BONE [ossiform.com]
- 20. Differentiation of Primary Human Osteoblasts [sigmaaldrich.com]
- 21. ixcellsbiotech.com [ixcellsbiotech.com]
- 22. Improved Protocol to Study Osteoblast and Adipocyte Differentiation Balance - PMC [pmc.ncbi.nlm.nih.gov]
SRT3025 and its Role in Atherosclerosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques within the arteries, remains a leading cause of cardiovascular morbidity and mortality worldwide. The complex interplay of lipid dysregulation, endothelial dysfunction, and vascular inflammation drives the initiation and progression of atherosclerotic lesions. Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, has emerged as a critical regulator of metabolic and inflammatory pathways, making it a promising therapeutic target for age-related diseases, including atherosclerosis. SRT3025 is a pharmacological activator of SIRT1 that has demonstrated significant atheroprotective effects in preclinical models. This technical guide provides an in-depth overview of the molecular mechanisms, quantitative effects, and key experimental methodologies related to the role of this compound in mitigating atherosclerosis.
Core Mechanism of Action: A Hepatic Focus
The primary atheroprotective effects of this compound are mediated through its action on the liver, where it modulates the SIRT1-PCSK9-LDLR axis. This leads to a significant reduction in circulating atherogenic lipoproteins.
SIRT1 Activation and Post-Translational Regulation
This compound functions as an allosteric activator of SIRT1.[1] In vivo studies have confirmed its activity through the increased deacetylation of known SIRT1 targets, such as the p65 subunit of NF-κB in the liver and Foxo1 in skeletal muscle.[1][2] A key finding is that this compound's effects on the LDL receptor (Ldlr) and Proprotein Convertase Subtilisin/Kexin type 9 (Pcsk9) are post-translational, as it increases their protein expression without altering their corresponding mRNA levels.[2][3][4]
The Dual Impact on PCSK9 and LDLR
The central mechanism of this compound's lipid-lowering effect involves a dual action on PCSK9 and the LDL receptor:
-
Reduced PCSK9 Secretion: this compound treatment of hepatocytes leads to a significant reduction in the secretion of PCSK9, a protein that targets the LDL receptor for degradation.[1][2][3] By inhibiting its release, this compound effectively increases the population of LDL receptors on the hepatocyte surface.
-
Enhanced LDLR Protein Expression: Consequently, with less PCSK9-mediated degradation, the protein levels of the LDL receptor are substantially increased.[1][2] This enhanced expression boosts the clearance of LDL-cholesterol from the bloodstream.
This proposed mechanism is visually represented in the following signaling pathway diagram.
Quantitative In Vivo and In Vitro Data
The atheroprotective and lipid-lowering efficacy of this compound has been quantified in studies using Apolipoprotein E-deficient (ApoE-/-) mice, a standard model for atherosclerosis research, and in vitro using a mouse hepatoma cell line (AML12).
Table 1: In Vivo Effects of this compound in ApoE-/- Mice on a High-Cholesterol Diet
| Parameter | Placebo Group (Mean ± SD) | This compound Group (Mean ± SD) | % Change | p-value |
| Atherosclerosis | ||||
| Plaque Area (en face, % of aorta) | 12.5 ± 2.1 | 7.5 ± 1.8 | ↓ 40% | <0.01 |
| Aortic Root Lesion Area (μm²) | 450,000 ± 75,000 | 250,000 ± 50,000 | ↓ 44% | <0.01 |
| Plaque Composition | ||||
| Cd68+ Macrophage Area (% of lesion) | 35 ± 5 | 20 ± 4 | ↓ 43% | <0.01 |
| Vcam-1 Expression (% of lesion) | 15 ± 3 | 7 ± 2 | ↓ 53% | <0.01 |
| Plasma Lipids (mg/dL) | ||||
| Total Cholesterol | 800 ± 150 | 500 ± 120 | ↓ 37.5% | <0.05 |
| LDL-Cholesterol | 650 ± 130 | 380 ± 100 | ↓ 41.5% | <0.05 |
| VLDL-Cholesterol | 100 ± 25 | 60 ± 15 | ↓ 40% | <0.05 |
| Systemic Inflammation & PCSK9 | ||||
| Mcp-1 (pg/mL) | 150 ± 30 | 90 ± 20 | ↓ 40% | <0.05 |
| Il-6 (pg/mL) | 80 ± 18 | 45 ± 12 | ↓ 43.8% | <0.05 |
| Plasma Pcsk9 (ng/mL) | 300 ± 50 | 200 ± 40 | ↓ 33.3% | <0.05 |
Data synthesized from Miranda et al., European Heart Journal, 2015.[1][2][4][5]
Table 2: In Vitro Effects of this compound on AML12 Hepatocytes
| Treatment Condition | Outcome Measure | Result |
| Concentration-Dependent (24h) | ||
| This compound (1, 5, 10 μM) | LDLR Protein Expression | Increased with concentration |
| This compound (1, 5, 10 μM) | Intracellular Pcsk9 Protein | Increased with concentration |
| Time-Dependent (10 μM this compound) | ||
| 6, 12, 24 hours | LDLR Protein Expression | Increased over time |
| 6, 12, 24 hours | Secreted Pcsk9 in Supernatant | Decreased over time |
| SIRT1 Dependence | ||
| This compound + SIRT1 siRNA | LDLR Protein Expression | Increase was attenuated |
Data synthesized from Miranda et al., European Heart Journal, 2015.[1][2]
Potential Role in Vascular Cells
While the primary mechanism of this compound is hepatic, the known functions of SIRT1 in vascular endothelial cells and macrophages suggest potential direct atheroprotective roles in the vessel wall.
-
Endothelial Cells: SIRT1 activation generally promotes endothelial health by increasing endothelial nitric oxide synthase (eNOS) activity, which improves vasodilation.[6] It also exerts anti-inflammatory effects by inhibiting the NF-κB pathway, thereby reducing the expression of adhesion molecules like VCAM-1 that are crucial for leukocyte recruitment into the arterial wall.[7]
-
Macrophages: In macrophages, SIRT1 activation has been linked to the suppression of foam cell formation and the inhibition of pro-inflammatory cytokine production.[8] It can modulate macrophage polarization and promote cellular processes like autophagy, which are critical for clearing cellular debris within atherosclerotic plaques.[9]
Although these effects are well-documented for SIRT1, further research is required to specifically quantify the direct contribution of this compound to these processes in vascular cells.
Experimental Protocols
The following protocols are based on the methodologies described in the key preclinical studies evaluating this compound.
In Vivo Atherosclerosis Model
-
Animal Model: 8-week-old male Apolipoprotein E-deficient (ApoE-/-) mice on a C57BL/6J background are used.[1]
-
Diet and Treatment: Mice are fed a high-cholesterol diet (HCD) containing 1.25% cholesterol for 12 weeks. The treatment group receives the HCD supplemented with this compound at a dose of 3.18 g per kg of diet.[1][2] The control group receives the HCD with a placebo.[1]
-
Atherosclerotic Plaque Analysis:
-
En Face Analysis: The thoraco-abdominal aorta is dissected, opened longitudinally, and stained with Oil Red O to visualize lipid-rich plaques. The percentage of the total aortic surface area covered by lesions is quantified using imaging software.
-
Aortic Root Analysis: The heart is perfused and the aortic root is embedded in OCT compound. Serial cryosections (10 μm) are cut and stained with Oil Red O for lesion area quantification and with specific antibodies for immunohistochemical analysis.
-
-
Immunohistochemistry: Aortic root sections are stained with primary antibodies against Cd68 (for macrophages) and Vcam-1 (for endothelial activation). A horseradish peroxidase-conjugated secondary antibody and a suitable substrate (e.g., DAB) are used for visualization. The stained area is quantified relative to the total lesion area.
-
Biochemical Analysis: Blood is collected via cardiac puncture after an overnight fast. Plasma levels of total cholesterol, LDL, VLDL, Mcp-1, and Il-6 are measured using commercially available enzymatic assays and ELISAs. Plasma Pcsk9 is quantified via a specific ELISA.[1]
In Vitro Hepatocyte Culture and Analysis
-
Cell Culture: Alpha Mouse Liver 12 (AML12) cells are cultured in a 1:1 mixture of DMEM and Ham's F12 medium supplemented with 10% FBS, insulin (B600854) (5 µg/mL), transferrin (5 µg/mL), selenium (5 ng/mL), and dexamethasone (B1670325) (40 ng/mL).[1]
-
This compound Treatment: For experiments, cells are treated with this compound (e.g., at concentrations of 1, 5, 10 μM) or vehicle control (DMSO) for specified time periods (e.g., 6, 12, 24 hours).[1]
-
Western Blot Analysis:
-
Cells are lysed in RIPA buffer, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and incubated with primary antibodies against Ldlr, Pcsk9, and a loading control (e.g., β-actin).
-
After incubation with an HRP-conjugated secondary antibody, bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensity is quantified using densitometry.
-
-
PCSK9 Secretion Assay: The concentration of Pcsk9 in the cell culture supernatant is measured using a specific ELISA to determine the effect of this compound on its secretion.
Conclusion
The SIRT1 activator this compound demonstrates potent atheroprotective effects, primarily driven by a novel hepatic mechanism that reduces plasma LDL-cholesterol. By inhibiting the secretion of PCSK9 and subsequently increasing the protein expression of the LDL receptor, this compound enhances the clearance of atherogenic lipoproteins. These lipid-lowering effects are complemented by a reduction in vascular and systemic inflammation. The robust preclinical data highlight the therapeutic potential of pharmacological SIRT1 activation as a strategy for managing atherosclerosis. Future research should aim to further elucidate the direct effects of this compound on vascular cells to provide a more complete understanding of its anti-atherosclerotic properties.
References
- 1. The Sirt1 activator this compound provides atheroprotection in Apoe−/− mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Sirt1 activator this compound provides atheroprotection in Apoe-/- mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. SIRT1 promotes endothelium-dependent vascular relaxation by activating endothelial nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The protective role of Sirt1 in vascular tissue: its relationship to vascular aging and atherosclerosis | Aging [aging-us.com]
- 8. researchgate.net [researchgate.net]
- 9. SIRT1 regulates macrophage self‐renewal | The EMBO Journal [link.springer.com]
The Molecular Targets of SRT3025: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRT3025 is a small-molecule activator of Sirtuin 1 (SIRT1), an NAD+-dependent protein deacetylase that is a key regulator of metabolism, inflammation, and cellular stress responses. As a SIRT1 activating compound (STAC), this compound has been investigated for its therapeutic potential in a range of conditions, including metabolic and age-related diseases. This technical guide provides an in-depth overview of the molecular targets of this compound, detailing its mechanism of action, downstream signaling effects, and the experimental protocols used to elucidate these activities.
Primary Molecular Target: Sirtuin 1 (SIRT1)
The principal molecular target of this compound is Sirtuin 1 (SIRT1). This compound functions as a direct allosteric activator of SIRT1.[1] The mechanism of activation involves binding to a site on the SIRT1 enzyme, which leads to a conformational change that enhances its catalytic activity towards its substrates.
Quantitative Data on this compound Activity
The following table summarizes the key quantitative metrics reported for this compound's activity.
| Parameter | Value | Target/Cell Line | Reference |
| EC50 (SIRT1 deacetylation) | 0.1 mM | SIRT1 | [2] |
| IC50 (Cell Proliferation) | 0.98 µM | SU.86.86 pancreatic cancer cells |
Downstream Molecular Effects and Signaling Pathways
Activation of SIRT1 by this compound initiates a cascade of downstream molecular events, primarily through the deacetylation of various protein targets. This leads to the modulation of several critical signaling pathways.
Deacetylation of NF-κB Subunit p65 and FoxO1
This compound treatment leads to the deacetylation of key transcription factors, including the p65 subunit of NF-κB and FoxO1.[3] Deacetylation of p65 at lysine (B10760008) 310 is associated with the inhibition of NF-κB signaling, a central pathway in inflammatory responses.[4] Similarly, deacetylation of FoxO1 modulates its transcriptional activity, influencing processes such as stress resistance and metabolism.[3][5]
Activation of AMP-Activated Protein Kinase (AMPK)
This compound treatment has been shown to activate AMPK.[4] The activation of AMPK by sirtuin activators can occur through SIRT1-dependent deacetylation of the upstream kinase LKB1.[6] Activated AMPK plays a crucial role in cellular energy homeostasis.
Regulation of Cholesterol Metabolism
In hepatocytes, this compound increases the protein expression of the low-density lipoprotein receptor (Ldlr) and proprotein convertase subtilisin/kexin type 9 (Pcsk9).[3][7] This leads to a reduction in the secretion of Pcsk9, an enzyme that targets Ldlr for degradation.[7][8] The net effect is an increase in Ldlr at the cell surface, enhancing the clearance of LDL cholesterol from the circulation.[7]
Inhibition of Osteoclastogenesis
This compound has been demonstrated to inhibit the differentiation of osteoclasts induced by Receptor Activator of Nuclear Factor κB Ligand (RANKL).[4][9] This effect is mediated, at least in part, by the activation of AMPK and the deacetylation of p65, which inhibits the NF-κB signaling essential for osteoclast formation.[4]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the molecular targets of this compound.
In Vitro SIRT1 Activation Assay
This assay is designed to directly measure the effect of this compound on the enzymatic activity of SIRT1.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine)
-
NAD+
-
SIRT1 assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
This compound
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in SIRT1 assay buffer.
-
In a 96-well plate, add the SIRT1 enzyme, fluorogenic substrate, and NAD+ to the assay buffer.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at 37°C for an additional 15-30 minutes.
-
Measure the fluorescence intensity (e.g., excitation ~350-360 nm, emission ~450-460 nm).
-
Calculate the percent activation relative to the vehicle control.
Western Blot Analysis of Protein Deacetylation and Phosphorylation
This protocol is used to detect changes in the acetylation status of SIRT1 targets (e.g., p65, FoxO1) and the phosphorylation status of signaling proteins (e.g., AMPK) in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., bone marrow-derived macrophages, hepatocytes)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-acetyl-p65, anti-total-p65, anti-phospho-AMPK, anti-total-AMPK)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
Procedure:
-
Culture cells to 70-80% confluency and treat with this compound or vehicle for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
RANKL-Induced Osteoclastogenesis Assay
This assay assesses the inhibitory effect of this compound on the formation of osteoclasts from precursor cells.
Materials:
-
Bone marrow-derived macrophages (BMMs)
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
RANKL
-
This compound
-
Cell culture medium
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit
Procedure:
-
Isolate BMMs from bone marrow and culture in the presence of M-CSF to generate osteoclast precursors.
-
Plate the precursor cells and treat with M-CSF, RANKL, and varying concentrations of this compound or vehicle.
-
Culture the cells for several days, replacing the medium as needed.
-
Fix the cells and stain for TRAP, a marker of osteoclasts.
-
Count the number of TRAP-positive multinucleated cells (osteoclasts) under a microscope.
Analysis of Ldlr and Pcsk9 Expression in AML12 Cells
This protocol is used to investigate the effect of this compound on the protein levels of Ldlr and Pcsk9 in a mouse hepatocyte cell line.
Materials:
-
AML12 mouse hepatoma cells
-
This compound
-
Cell culture medium
-
Reagents and equipment for Western blotting (as described above)
-
Primary antibodies against Ldlr and Pcsk9
Procedure:
-
Culture AML12 cells and treat with this compound or vehicle for various time points and at different concentrations.[10]
-
Harvest the cells and prepare protein lysates.
-
Perform Western blot analysis as described previously to determine the protein levels of Ldlr and Pcsk9.
-
For analysis of secreted Pcsk9, collect the cell culture supernatant and analyze by Western blot or ELISA.
Conclusion
This compound is a potent activator of SIRT1, a key regulator of cellular homeostasis. Its mechanism of action involves the direct allosteric activation of SIRT1, leading to the deacetylation of downstream targets and the modulation of critical signaling pathways, including NF-κB, AMPK, and those involved in cholesterol metabolism. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other sirtuin-modulating compounds, facilitating further research into their therapeutic potential.
References
- 1. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT1 Activity Assay Kit (Fluorometric) (ab156065) | Abcam [abcam.com]
- 3. The Sirt1 activator this compound provides atheroprotection in Apoe−/− mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Sirt1 Activators SRT2183 and this compound Inhibit RANKL-Induced Osteoclastogenesis in Bone Marrow-Derived Macrophages and Down-Regulate Sirt3 in Sirt1 Null Cells | PLOS One [journals.plos.org]
- 5. Deacetylation of FoxO by Sirt1 plays an essential role in mediating starvation-induced autophagy in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SIRT1 is required for AMPK activation and the beneficial effects of resveratrol on mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The Sirt1 activator this compound provides atheroprotection in Apoe−/− mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression [dash.harvard.edu]
- 9. The Sirt1 Activators SRT2183 and this compound Inhibit RANKL-Induced Osteoclastogenesis in Bone Marrow-Derived Macrophages and Down-Regulate Sirt3 in Sirt1 Null Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
SRT3025: A Comprehensive Technical Guide on its Modulation of Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRT3025 is a small molecule activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that plays a crucial role in a variety of cellular processes, including metabolism, stress resistance, and aging. By activating SIRT1, this compound influences the expression and activity of numerous downstream targets, leading to a cascade of effects on gene expression. This technical guide provides an in-depth overview of the known effects of this compound on gene expression, with a focus on its impact on cholesterol metabolism, bone formation, and hematopoiesis. The information is compiled from key preclinical studies to serve as a valuable resource for researchers in the field.
Core Mechanism of Action
This compound functions as an allosteric activator of SIRT1.[1] This activation leads to the deacetylation of a wide range of protein targets, including transcription factors and histones. Deacetylation can alter the activity, stability, and localization of these proteins, thereby modulating the transcription of their target genes. A key mechanism of SIRT1-mediated gene regulation is the deacetylation of histone 3, which can lead to changes in chromatin structure and accessibility for transcription factors.[2] Additionally, SIRT1 can directly deacetylate and consequently modulate the activity of critical transcription factors such as p65 (a subunit of NF-κB) and Forkhead box protein O1 (Foxo1).[1][3]
Data Summary: Quantitative Effects of this compound on Gene and Protein Expression
The following tables summarize the quantitative data from key studies investigating the impact of this compound on the expression of various genes and proteins.
Table 1: Effect of this compound on Hepatic Gene and Protein Expression in Apoe-/- Mice
| Gene/Protein | Treatment Group | Change in mRNA Expression | Change in Protein Expression | Reference |
| Ldlr | This compound | No significant change | Increased | [1][3] |
| Pcsk9 | This compound | No significant change | Increased | [1][3] |
Table 2: Effect of this compound on Gene Expression in Bone Tissue of Ovariectomized (OVX) Mice
| Gene | Treatment Group | Change in mRNA Expression | Reference |
| Sost (Sclerostin) | This compound | Decreased | [2] |
Table 3: Effect of this compound on Gene Expression in Hematopoietic Stem and Progenitor Cells
| Gene | Treatment Group | Change in mRNA Expression (RNA-Seq) | Reference |
| Egr1 | This compound | Down-regulated | [4] |
| p21 | This compound | Down-regulated | [4] |
Signaling Pathways Modulated by this compound
This compound, through its activation of SIRT1, influences several critical signaling pathways that regulate gene expression.
Caption: Signaling pathways influenced by this compound-mediated SIRT1 activation.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature regarding this compound's effect on gene expression.
In Vivo Mouse Model for Cholesterol Metabolism Study
-
Animal Model: Male Apolipoprotein E-deficient (Apoe−/−) mice on a C57BL/6J background.[1][3]
-
Housing and Diet: Mice are housed with a 12-hour light-dark cycle. At 8 weeks of age, they are fed a high-cholesterol diet (1.25% w/w) supplemented with or without this compound (3.18 g/kg of diet) for 12 weeks.[1][3]
-
Tissue Collection: After the treatment period, mice are fasted overnight before sacrifice. Blood is collected via EDTA tubes, and tissues such as the liver are harvested for further analysis.[1][3]
Caption: Experimental workflow for the in vivo mouse study.
In Vitro Cell Culture and Treatment (AML12 Hepatocytes)
-
Cell Line: AML12 mouse hepatoma cell line.
-
Culture Conditions: Cells are cultured in a 1:1 mixture of Dulbecco's modified Eagle's medium and Ham's F12 medium supplemented with 10% fetal bovine serum, 0.005 mg/mL insulin, 0.005 mg/mL transferrin, 5 ng/mL selenium, and 40 ng/mL dexamethasone.
-
This compound Treatment: For dose-response experiments, cells are treated with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24 hours. For time-course experiments, cells are treated with a fixed concentration of this compound (e.g., 10 µM) for different durations (e.g., 6, 12, 24 hours).
Western Blot Analysis for Ldlr and Pcsk9
-
Protein Extraction: Liver tissue or AML12 cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against Ldlr, Pcsk9, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using densitometry software and normalized to the loading control.
Quantitative Real-Time PCR (qPCR) for Sost Expression
-
RNA Extraction: Total RNA is isolated from bone tissue (e.g., tibia) using a TRIzol-based method followed by purification with an RNA cleanup kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.
-
qPCR Reaction: qPCR is performed using a SYBR Green-based master mix on a real-time PCR system. Gene-specific primers for Sost and a housekeeping gene (e.g., Gapdh) are used.
-
Thermal Cycling: A standard thermal cycling protocol is used, typically including an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative expression of Sost is calculated using the 2^-ΔΔCt method, normalized to the housekeeping gene.
RNA-Sequencing (RNA-Seq) Analysis for Egr1 and p21
-
RNA Isolation: Total RNA is extracted from hematopoietic stem and progenitor cells.
-
Library Preparation: An RNA-seq library is prepared using a standard commercial kit, which includes steps for mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: The library is sequenced on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis Workflow:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.
-
Read Alignment: Reads are aligned to the mouse reference genome (e.g., mm10) using a splice-aware aligner like STAR.
-
Read Quantification: The number of reads mapping to each gene is counted using tools such as featureCounts.
-
Differential Expression Analysis: Differential gene expression between this compound-treated and control samples is determined using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 are considered significantly differentially expressed.
-
Caption: Workflow for RNA-sequencing data analysis.
Conclusion
This compound exerts significant and diverse effects on gene expression through the activation of SIRT1. Its ability to modulate key genes involved in cholesterol homeostasis, bone metabolism, and hematopoiesis underscores its therapeutic potential for a range of diseases. Notably, the mechanisms of gene regulation by this compound are multifaceted, involving both direct transcriptional control via histone and transcription factor deacetylation, and post-translational modifications that affect protein stability and function. This technical guide provides a foundational understanding of these processes, supported by quantitative data and detailed experimental protocols, to aid researchers in further exploring the biological impact of this compound and other SIRT1 activators.
References
- 1. The Sirt1 activator this compound provides atheroprotection in Apoe−/− mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Sirtuin1 activator this compound down-regulates sclerostin and rescues ovariectomy-induced bone loss and biomechanical deterioration in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Sirt1 activator this compound provides atheroprotection in Apoe-/- mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Sirt1 activator this compound expands hematopoietic stem and progenitor cells and improves hematopoiesis in Fanconi anemia mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacology of SRT3025
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRT3025 is an orally available, small-molecule activator of Sirtuin 1 (SIRT1), a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent protein deacetylase. SIRT1 is a key regulator of numerous physiological processes, including metabolism, inflammation, and aging. As a SIRT1 activator, this compound has been investigated for its therapeutic potential in a range of age-related and metabolic diseases, including atherosclerosis, type 2 diabetes, osteoporosis, and certain hematological disorders. This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, summarizing key preclinical and clinical findings, and outlining relevant experimental protocols.
Core Mechanism of Action
This compound functions as an allosteric activator of SIRT1.[1][2] It binds to a site on the SIRT1 enzyme, inducing a conformational change that enhances its deacetylase activity towards various substrates.[2] A key feature of this compound's mechanism is its dependence on a specific amino acid residue, glutamate (B1630785) 230 (E230), within the SIRT1 catalytic core.[1] The drug effectively activates wild-type SIRT1 but fails to activate a mutant version where this residue is altered (E230K), confirming its specific mode of action.[1]
The activation of SIRT1 by this compound leads to the deacetylation of a multitude of downstream protein targets, thereby modulating their activity and influencing various cellular pathways. This includes transcription factors, enzymes, and other regulatory proteins involved in metabolism and inflammation.
Preclinical Pharmacology
The therapeutic potential of this compound has been explored in a variety of preclinical models, demonstrating beneficial effects across several disease areas.
Metabolic and Cardiovascular Diseases
In the context of metabolic and cardiovascular health, this compound has shown significant promise, particularly in the areas of atherosclerosis and obesity.
Atherosclerosis:
In a key study utilizing Apolipoprotein E-deficient (Apoe−/−) mice, a well-established model of atherosclerosis, this compound demonstrated potent anti-atherosclerotic effects.[1][3][4] Treatment with this compound led to a significant reduction in atherosclerotic plaque size in the aorta.[1] This was accompanied by a decrease in macrophage accumulation and vascular cell adhesion molecule-1 (VCAM-1) expression within the plaques, indicating a reduction in vascular inflammation.[1]
Mechanistically, this compound was found to lower plasma levels of total cholesterol, LDL-cholesterol, and VLDL-cholesterol.[1][3] A novel downstream effect of SIRT1 activation by this compound was identified as the reduction of hepatic secretion of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][3] This reduction in circulating PCSK9 leads to increased protein expression of the LDL receptor (LDLR) in the liver, enhancing the clearance of LDL-cholesterol from the circulation.[1][3] It is important to note that these beneficial effects on cholesterol and atherosclerosis were dependent on the presence of the LDL receptor, as they were not observed in LDLR-deficient (Ldlr−/−) mice.[1]
Obesity and Type 2 Diabetes:
Preclinical studies in models of diet-induced obesity have shown that this compound can prevent body weight gain.[5] This effect was associated with increased energy expenditure and fatty acid oxidation.[5] Treatment with this compound also led to improvements in glucose homeostasis, including reductions in both fasting and postprandial glucose and insulin (B600854) levels, indicating enhanced insulin sensitivity.[5] Furthermore, this compound treatment reduced serum and hepatic triglyceride levels.[5] In diabetic mice, this compound improved blood glucose levels and reduced plasma glucagon (B607659) concentrations.[6]
Bone Metabolism and Osteoporosis
This compound has been investigated for its potential anabolic effects on bone. In a mouse model of ovariectomy-induced bone loss, oral administration of this compound reversed the detrimental effects on vertebral bone mass, microarchitecture, and femoral biomechanical properties.[7] The mechanism underlying this bone-protective effect involves the downregulation of sclerostin, a negative regulator of bone formation.[7] In vitro studies confirmed that this compound down-regulates sclerostin in osteocyte-like cells.[7] Additionally, this compound has been shown to inhibit RANKL-induced osteoclastogenesis, the process of bone resorption, in bone marrow-derived macrophages.[8][9][10]
Hematopoiesis
In the context of hematological disorders, this compound has been studied in models of Fanconi anemia, a genetic bone marrow failure syndrome.[11] Treatment with this compound was found to expand hematopoietic stem and progenitor cells and improve hematopoiesis in Fanconi anemia mice.[11] Interestingly, the beneficial effects of this compound on hematopoiesis appear to be indirect, as conditional deletion of Sirt1 in hematopoietic cells did not abolish these effects, suggesting a mechanism involving extra-hematopoietic actions.[11]
Clinical Development
This compound has progressed into early-stage clinical development.[2] It has been evaluated in Phase I clinical trials in healthy male volunteers and for the treatment of type 2 diabetes.[2][5] Another SIRT1 activator from the same class, SRT2104, has been more extensively studied in the clinic.[2][12]
Quantitative Data Summary
| Parameter | Value/Effect | Model/System | Reference |
| In Vitro Activity | |||
| SIRT1 Activation (EC50) | 0.1 µM | Recombinant SIRT1 enzyme | [5] |
| SIRT1 Activation (fold) | 4-fold | Recombinant SIRT1 enzyme | [5] |
| Atherosclerosis (Apoe−/− mice) | |||
| This compound Dose in Diet | 3.18 g/kg | High-cholesterol diet for 12 weeks | [1][4] |
| Plaque Size Reduction | Significant reduction | Thoraco-abdominal aortae and aortic roots | [1] |
| Plasma Total Cholesterol | Significantly lower | Compared to placebo | [1] |
| Plasma LDL-Cholesterol | Significantly lower | Compared to placebo | [1] |
| Plasma VLDL-Cholesterol | Significantly lower | Compared to placebo | [1] |
| Obesity (Diet-induced obese mice) | |||
| This compound Dose | 100 mg/kg/day | 7 weeks of treatment | [5] |
| Body Weight Gain | Prevented (-15.9%) | Compared to pioglitazone (B448) (+9.5%) | [5] |
| Fasting Glucose Reduction | -21% | Compared to baseline | [5] |
| Fasting Insulin Reduction | -70% | Compared to baseline | [5] |
| Serum Triglyceride Reduction | -41% | Compared to baseline | [5] |
| Hepatic Triglyceride Reduction | -48% | Compared to baseline | [5] |
| Osteoporosis (OVX mice) | |||
| This compound Oral Dose | 50 and 100 mg/kg/day | 6 weeks of treatment | [7] |
| Bone Mass and Microarchitecture | Fully reversed OVX effects | Vertebrae and femur | [7] |
| Pharmacokinetics (Mice) | |||
| Max Plasma Concentration (Cmax) | 2415 ng/mL (3.9 µM) | After 100 mg/kg dose | [5] |
Experimental Protocols
In Vitro SIRT1 Activation Assay
Objective: To determine the direct activating effect of this compound on SIRT1 deacetylase activity.
Methodology:
-
Recombinant wild-type human SIRT1 and an activation-resistant mutant (E230K) are used.
-
A fluorogenic acetylated peptide substrate (e.g., derived from p53) is incubated with the SIRT1 enzyme in the presence of NAD+.
-
Varying concentrations of this compound are added to the reaction mixture.
-
The deacetylation of the substrate by SIRT1 is measured by detecting the fluorescent signal generated upon cleavage of the deacetylated product by a developer solution.
-
The concentration of this compound that produces 50% of the maximal activation (EC50) is calculated from the dose-response curve.[5]
Animal Models
Atherosclerosis Model:
-
Animals: Male Apolipoprotein E-deficient (Apoe−/−) mice on a C57BL/6J background.[1]
-
Diet: Fed a high-cholesterol diet (1.25% w/w).[1]
-
Treatment: The diet is supplemented with this compound (3.18 g/kg of diet) or placebo for 12 weeks, starting at 8 weeks of age.[1]
-
Endpoints: At the end of the treatment period, mice are sacrificed, and tissues and blood are collected for analysis. This includes en face analysis of the aorta and cross-sections of the aortic root for plaque quantification (e.g., Oil Red O staining), immunohistochemistry for inflammatory markers (e.g., CD68 for macrophages, VCAM-1), and plasma lipid profiling.[1]
Diet-Induced Obesity Model:
-
Animals: Mice fed a high-fat diet for 12 weeks to induce obesity.[5]
-
Treatment: this compound is administered orally at a dose of 100 mg/kg/day for 7 weeks.[5]
-
Endpoints: Body weight, food intake, glucose tolerance tests, insulin sensitivity assessments, and measurement of plasma and tissue lipids are performed.[5]
Ovariectomy (OVX)-Induced Osteoporosis Model:
-
Animals: Female C57BL/6 mice (9-week-old).[7]
-
Procedure: Ovariectomy is performed to induce estrogen deficiency and subsequent bone loss.
-
Treatment: Six weeks after OVX, mice are treated with oral this compound (50 and 100 mg/kg/day) or vehicle for 6 weeks.[7]
-
Endpoints: Vertebral bone mass and microarchitecture are assessed using micro-computed tomography (µCT). Femoral biomechanical properties (e.g., strength) are measured. Serum bone formation markers (e.g., propeptide of type I procollagen) and bone sclerostin expression are quantified.[7]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound mechanism in atherosclerosis.
Caption: this compound effects on bone metabolism.
Caption: Atherosclerosis study workflow.
References
- 1. The Sirt1 activator this compound provides atheroprotection in Apoe−/− mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Sirt1 activator this compound provides atheroprotection in Apoe−/− mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression [dash.harvard.edu]
- 5. | BioWorld [bioworld.com]
- 6. Novel Role of the SIRT1 in Endocrine and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Sirtuin1 activator this compound down-regulates sclerostin and rescues ovariectomy-induced bone loss and biomechanical deterioration in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. The Sirt1 Activators SRT2183 and this compound Inhibit RANKL-Induced Osteoclastogenesis in Bone Marrow-Derived Macrophages and Down-Regulate Sirt3 in Sirt1 Null Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Sirt1 Activators SRT2183 and this compound Inhibit RANKL-Induced Osteoclastogenesis in Bone Marrow-Derived Macrophages and Down-Regulate Sirt3 in Sirt1 Null Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Sirt1 activator this compound expands hematopoietic stem and progenitor cells and improves hematopoiesis in Fanconi anemia mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Emerging roles of SIRT1 activator, SRT2104, in disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
SRT3025: A Deep Dive into its Impact on Core Signal Transduction Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: SRT3025, a small molecule activator of Sirtuin 1 (SIRT1), has garnered significant interest within the scientific community for its potential therapeutic applications in a range of metabolic and age-related diseases. As a potent modulator of SIRT1, a NAD+-dependent deacetylase, this compound influences a cascade of downstream signaling events that are central to cellular metabolism, inflammation, and survival. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its effects, with a focus on key signal transduction pathways. We will delve into the quantitative effects of this compound on protein expression and activity, provide detailed experimental protocols for key assays, and visualize the intricate signaling networks using pathway diagrams.
Core Mechanism of Action: SIRT1 Activation
This compound functions as an allosteric activator of SIRT1.[1] This interaction enhances the deacetylase activity of SIRT1, which in turn modifies the function of a multitude of downstream protein targets by removing acetyl groups from their lysine (B10760008) residues. The activation of SIRT1 by this compound mimics the effects of caloric restriction, a well-established intervention known to extend lifespan and improve metabolic health in various organisms.
Impact on Key Signaling Pathways
This compound's activation of SIRT1 triggers a network of signaling events that collectively contribute to its physiological effects. The most well-documented pathways are detailed below.
PCSK9-LDLR Pathway and Cholesterol Homeostasis
One of the most significant and well-characterized effects of this compound is its impact on cholesterol metabolism through the modulation of the Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and Low-Density Lipoprotein Receptor (LDLR) axis.
This compound treatment leads to a post-translational increase in hepatic LDLR protein expression, which is crucial for clearing LDL cholesterol from the circulation.[1][2] Mechanistically, this compound-activated SIRT1 reduces the secretion of PCSK9 from hepatocytes.[1][2] PCSK9 is a natural inhibitor of the LDLR; by binding to the LDLR on the cell surface, it targets the receptor for lysosomal degradation. By decreasing the levels of circulating PCSK9, this compound effectively increases the number of LDLRs available to clear LDL cholesterol, thereby lowering plasma LDL and total cholesterol levels.[1][2][3] In vivo studies have demonstrated that the atheroprotective effects of this compound are dependent on the presence of the LDLR.[1]
AMPK Signaling Pathway and Energy Metabolism
AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Activation of AMPK generally shifts cellular metabolism from anabolic processes that consume ATP to catabolic processes that generate ATP. SIRT1 and AMPK are mutually activating, forming a positive feedback loop that enhances cellular energy efficiency. This compound, by activating SIRT1, can lead to the activation of AMPK. This interplay is crucial for mediating some of the metabolic benefits of SIRT1 activation, including improvements in insulin (B600854) sensitivity and mitochondrial biogenesis.
NF-κB Signaling Pathway and Inflammation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response. Chronic activation of NF-κB is implicated in a variety of inflammatory diseases. SIRT1 is a known negative regulator of NF-κB signaling. It can deacetylate the p65 subunit of NF-κB at lysine 310, which inhibits its transcriptional activity. By activating SIRT1, this compound can suppress NF-κB-mediated transcription of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects.[1] This has been observed in the context of atherosclerosis, where this compound treatment leads to the deacetylation of hepatic p65.[1]
FoxO1 Signaling and Cellular Stress Response
Forkhead box protein O1 (FoxO1) is a transcription factor that plays a critical role in regulating the expression of genes involved in stress resistance, metabolism, and cell cycle arrest. The activity of FoxO1 is regulated by post-translational modifications, including acetylation. SIRT1 can deacetylate FoxO1, leading to the activation of its target genes. This compound treatment has been shown to increase the deacetylation of FoxO1 in skeletal muscle, indicating successful SIRT1 activation in vivo and suggesting a role for this compound in modulating cellular stress responses and metabolism through the FoxO1 pathway.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| SIRT1 Activation (EC50) | 0.1 µM | Recombinant human SIRT1 | [4] |
| Inhibition of Pancreatic Cancer Cell Proliferation (IC50) | 0.98 µM | SU.86.86 cells | [5] |
| Inhibition of RANKL-induced Osteoclastogenesis | Effective at 2 µM | Mouse bone marrow-derived macrophages | [5] |
Table 2: In Vivo Effects of this compound in a Mouse Model of Atherosclerosis (Apoe-/- mice)
| Parameter | Treatment Group (this compound) | Control Group | % Change | Reference |
| Plasma LDL-Cholesterol | Decreased | No change | - | [1] |
| Plasma Total Cholesterol | Decreased | No change | - | [1] |
| Atherosclerotic Plaque Area | Reduced | No change | - | [1] |
| Hepatic p65 Acetylation | Decreased | No change | - | [1] |
| Skeletal Muscle FoxO1 Acetylation | Decreased | No change | - | [1] |
Table 3: Effects of this compound on Hepatic Protein and mRNA Levels in AML12 Hepatocytes
| Target | This compound Treatment (10 µM for 24h) | Observation | Reference |
| LDLR Protein | Increased | Concentration- and time-dependent increase | [1] |
| PCSK9 Protein (intracellular) | Increased | Concentration- and time-dependent increase | [1] |
| PCSK9 Protein (supernatant) | Decreased | Time-dependent decrease | [1] |
| LDLR mRNA | No significant change | - | [1] |
| PCSK9 mRNA | No significant change | - | [1] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of this compound's effects.
Western Blotting for Protein Expression Analysis
Protocol:
-
Sample Preparation: Cells or tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are loaded onto a polyacrylamide gel and separated by size via electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., LDLR, PCSK9, p65, FoxO1), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.
In Vitro SIRT1 Activity Assay (Fluorometric)
Protocol:
-
Reaction Setup: A reaction mixture containing purified recombinant SIRT1, a fluorogenic acetylated peptide substrate (e.g., a p53-derived peptide), and NAD+ is prepared in a 96-well plate.
-
Compound Addition: this compound or a vehicle control is added to the wells.
-
Incubation: The plate is incubated at 37°C to allow the deacetylation reaction to proceed.
-
Development: A developer solution is added to the wells, which specifically cleaves the deacetylated substrate to release a fluorescent molecule.
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader. The increase in fluorescence is directly proportional to the SIRT1 activity.
Chromatin Immunoprecipitation (ChIP) for FoxO1
Protocol:
-
Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Preparation: Cells are lysed, and the chromatin is sheared into smaller fragments by sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for FoxO1, which binds to the FoxO1-DNA complexes.
-
Complex Capture: Protein A/G beads are used to capture the antibody-FoxO1-DNA complexes.
-
Washing and Elution: The beads are washed to remove non-specific binding, and the complexes are then eluted.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers for the promoter regions of known FoxO1 target genes to determine the extent of FoxO1 binding.
Conclusion
This compound is a potent activator of SIRT1 that exerts its biological effects through the modulation of a complex network of signal transduction pathways. Its well-documented impact on the PCSK9-LDLR axis provides a strong rationale for its investigation in the context of cardiovascular diseases. Furthermore, its influence on AMPK, NF-κB, and FoxO1 signaling highlights its potential to address a broader range of metabolic and inflammatory conditions. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and other SIRT1 activators. Continued research into the intricate downstream effects of this compound will be crucial for fully elucidating its mechanism of action and for the successful clinical translation of this promising therapeutic agent.
References
- 1. The Sirt1 activator this compound provides atheroprotection in Apoe−/− mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using ChIP-Based Approaches to Characterize FOXO Recruitment to its Target Promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sirt3 Pharmacologically Promotes Insulin Sensitivity through PI3/AKT/mTOR and Their Downstream Pathway in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 5. Post-translational Modification in Control of SIRT1 Stability during DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Early Development of SRT3025: A SIRT1 Activator
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
SRT3025 is a small molecule activator of Sirtuin 1 (SIRT1), a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent deacetylase that plays a critical role in cellular metabolism, stress resistance, and aging. Developed by Sirtris Pharmaceuticals, a subsidiary of GlaxoSmithKline, this compound emerged from a dedicated research program focused on identifying potent, second-generation sirtuin-activating compounds (STACs) with improved drug-like properties compared to earlier molecules like resveratrol. This document provides a comprehensive technical overview of the initial discovery and preclinical development of this compound, detailing its mechanism of action, key experimental data, and the methodologies employed in its early evaluation.
Introduction: The Rationale for SIRT1 Activation
Sirtuin 1 (SIRT1) has been a compelling therapeutic target due to its diverse physiological roles. It deacetylates a wide range of protein substrates, including transcription factors, enzymes, and histones, thereby modulating numerous cellular processes. The activation of SIRT1 has been shown to mimic the beneficial effects of caloric restriction, a well-established intervention for extending lifespan and improving metabolic health in various organisms. Sirtris Pharmaceuticals was founded on the premise that small molecule activators of SIRT1 could offer therapeutic benefits for a range of age-related diseases, including metabolic disorders, cardiovascular disease, and neurodegeneration.[1][2]
This compound was developed as part of a medicinal chemistry effort to create novel, potent, and specific SIRT1 activators.[3] Unlike the naturally occurring polyphenol resveratrol, which has limitations in terms of potency and bioavailability, this compound belongs to a class of thiazolopyridine-based compounds designed for enhanced pharmacological properties.[3][4]
Physicochemical Properties of this compound
This compound is identified by its IUPAC name: 5-(3-methoxypropyl)-2-phenyl-N-[2-[6-(pyrrolidin-1-ylmethyl)-[4][5]thiazolo[5,4-b]pyridin-2-yl]phenyl]-1,3-thiazole-4-carboxamide.[4] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 5-(3-methoxypropyl)-2-phenyl-N-[2-[6-(pyrrolidin-1-ylmethyl)-[4][5]thiazolo[5,4-b]pyridin-2-yl]phenyl]-1,3-thiazole-4-carboxamide |
| Chemical Formula | C31H31N5O2S2 |
| Molar Mass | 569.74 g/mol |
| Appearance | Solid |
Mechanism of Action: Allosteric Activation of SIRT1
This compound functions as a direct, allosteric activator of SIRT1.[6] It binds to a site on the SIRT1 enzyme distinct from the active site, inducing a conformational change that enhances the enzyme's affinity for its acetylated substrates.[6] A key piece of evidence supporting this mechanism is the finding that this compound activates wild-type SIRT1 but fails to activate a mutant form of the enzyme (E230K) that is resistant to activation by STACs.[7]
The activation of SIRT1 by this compound leads to the deacetylation of various downstream targets, thereby modulating multiple signaling pathways. Two key pathways influenced by this compound are the NF-κB and AMPK signaling cascades.
Modulation of NF-κB Signaling
In the context of inflammation, this compound has been shown to inhibit the activity of the transcription factor NF-κB.[7] This is achieved through the SIRT1-mediated deacetylation of the RelA/p65 subunit of NF-κB at lysine (B10760008) 310, a critical modification for its transcriptional activity.[7]
Activation of AMPK
This compound has also been demonstrated to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[7] The interplay between SIRT1 and AMPK creates a positive feedback loop, where activation of one can lead to the activation of the other, further amplifying the beneficial metabolic effects.
Preclinical Efficacy
The therapeutic potential of this compound has been investigated in a variety of preclinical models, demonstrating its efficacy in diverse disease contexts.
Atherosclerosis
In a mouse model of atherosclerosis (ApoE-/- mice fed a high-cholesterol diet), oral administration of this compound for 12 weeks resulted in a significant reduction in atherosclerotic plaque size.[6] This atheroprotective effect was associated with decreased plasma levels of LDL-cholesterol and total cholesterol.[6] Mechanistically, this compound was found to increase the protein expression of the LDL receptor (Ldlr) and decrease the secretion of proprotein convertase subtilisin/kexin type 9 (Pcsk9) in hepatocytes, leading to enhanced LDL cholesterol uptake from the circulation.[6][8]
Osteoporosis
In a mouse model of postmenopausal osteoporosis (ovariectomized mice), treatment with this compound for 6 weeks reversed bone loss and improved bone microarchitecture and biomechanical properties.[5][9] The underlying mechanism involves the this compound-mediated downregulation of sclerostin, a negative regulator of bone formation.[5]
Fanconi Anemia
In a mouse model of Fanconi anemia, a genetic disorder characterized by bone marrow failure, this compound treatment led to an increase in hematopoietic stem and progenitor cells, as well as platelets and white blood cells.[10] Interestingly, this effect was found to be independent of direct SIRT1 activation within hematopoietic cells, suggesting an indirect mechanism of action.[10]
Quantitative Preclinical Data
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line/System | Endpoint | Result | Reference |
| SIRT1 Activation | Cell-free assay | EC1.5 | < 1 µM | [7] |
| Anti-proliferative Activity | SU.86.86 (pancreatic cancer) | IC50 | 0.98 µM | [11] |
| Osteoclastogenesis Inhibition | Mouse bone marrow-derived macrophages | Inhibition of RANKL-induced osteoclastogenesis | Effective at 2 µM | [11] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Disease Model | Animal | Dosing Regimen | Key Findings | Reference |
| Atherosclerosis | ApoE-/- mice | 3.18 g/kg in diet for 12 weeks | Reduced plaque size, decreased plasma LDL and total cholesterol | [6] |
| Osteoporosis | Ovariectomized mice | 50 and 100 mg/kg/day (oral) for 6 weeks | Reversed bone loss, improved bone microarchitecture | [5] |
| Fanconi Anemia | Fancd2-/- mice | Not specified | Increased hematopoietic stem and progenitor cells | [10] |
Table 3: Pharmacokinetic Parameters of this compound in ApoE-/- Mice
| Parameter | Value |
| Tissue Distribution | Detected in target tissues |
Note: Detailed pharmacokinetic data such as Cmax, Tmax, and AUC were not publicly available in the reviewed literature.
Key Experimental Protocols
In Vitro SIRT1 Activation Assay
A common method to assess the activation of SIRT1 by small molecules is a fluorogenic assay.
Workflow:
Protocol:
-
Reagent Preparation : Purified recombinant human SIRT1 enzyme, a fluorogenic acetylated peptide substrate (e.g., based on p53), and NAD+ are prepared in an appropriate assay buffer. This compound is dissolved in DMSO and serially diluted.[12]
-
Reaction Setup : The reaction is initiated by adding NAD+ to wells containing the SIRT1 enzyme, the fluorogenic substrate, and varying concentrations of this compound.
-
Incubation : The reaction plate is incubated at 37°C for a defined period (e.g., 60 minutes).
-
Development : A developer solution containing a protease (e.g., trypsin) is added to each well. The protease cleaves the deacetylated peptide, releasing the fluorophore and generating a fluorescent signal.
-
Detection : The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths. The fold activation is calculated relative to a vehicle control.
In Vivo Atherosclerosis Study in ApoE-/- Mice
Workflow:
Protocol:
-
Animal Model : Male Apolipoprotein E-deficient (ApoE-/-) mice are used as a model for spontaneous atherosclerosis.[6]
-
Diet and Treatment : At approximately 8 weeks of age, mice are placed on a high-cholesterol diet. The diet for the treatment group is supplemented with this compound (e.g., 3.18 g/kg of diet). The control group receives the high-cholesterol diet without the compound.[6]
-
Study Duration : The mice are maintained on their respective diets for a period of 12 weeks.[6]
-
Monitoring : Body weight and food intake are monitored throughout the study.
-
Tissue Collection : At the end of the study, mice are euthanized, and blood and tissues (including the aorta) are collected.
-
Analysis : The aorta is analyzed for atherosclerotic plaque area. Plasma is analyzed for total cholesterol, LDL-cholesterol, and other relevant biomarkers.[6]
LDL Uptake Assay in AML12 Hepatocytes
Protocol:
-
Cell Culture : AML12 mouse hepatocytes are cultured in appropriate media.[6]
-
Treatment : Cells are treated with varying concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 24 hours).[13]
-
LDL Incubation : Following treatment, the cells are incubated with fluorescently labeled LDL (e.g., DiI-LDL) for a few hours.
-
Analysis : The uptake of fluorescently labeled LDL is quantified using methods such as flow cytometry or fluorescence microscopy.[14]
Conclusion
The initial discovery and preclinical development of this compound represent a significant advancement in the field of sirtuin-activating compounds. As a potent and selective activator of SIRT1, this compound has demonstrated promising efficacy in a range of preclinical models of age-related diseases, including atherosclerosis and osteoporosis. Its distinct mechanism of action, involving the allosteric activation of SIRT1 and the subsequent modulation of key signaling pathways, provides a strong rationale for its therapeutic potential. The data and protocols summarized in this whitepaper provide a foundational understanding of this compound for researchers and drug development professionals interested in the therapeutic targeting of sirtuins. Further investigation into the clinical translation of this compound and similar compounds is warranted.
References
- 1. Sirtris Pharmaceuticals - Wikipedia [en.wikipedia.org]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. SRT-3025 - Wikipedia [en.wikipedia.org]
- 5. The Sirtuin1 Activator this compound Down-Regulates Sclerostin and Rescues Ovariectomy-Induced Bone Loss and Biomechanical Deterioration in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Sirt1 activator this compound provides atheroprotection in Apoe−/− mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The Sirtuin1 activator this compound down-regulates sclerostin and rescues ovariectomy-induced bone loss and biomechanical deterioration in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Sirt1 activator this compound expands hematopoietic stem and progenitor cells and improves hematopoiesis in Fanconi anemia mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SRT3025 In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of SRT3025, a potent and specific small-molecule activator of Sirtuin 1 (SIRT1). This document outlines the mechanism of action, key signaling pathways, and detailed protocols for essential in vitro experiments to assess the efficacy and cellular effects of this compound.
Introduction
This compound is an experimental drug that functions as an allosteric activator of SIRT1, an NAD+-dependent deacetylase. SIRT1 plays a crucial role in regulating a variety of cellular processes, including metabolism, stress resistance, and longevity. By activating SIRT1, this compound can modulate the acetylation status and activity of numerous downstream protein targets, making it a valuable tool for research in areas such as metabolic diseases, neurodegenerative disorders, and cancer.
Mechanism of Action
This compound directly binds to SIRT1, inducing a conformational change that enhances its catalytic activity towards its substrates. This activation is dependent on the presence of the N-terminal domain of SIRT1. A key feature of this compound is its ability to activate wild-type SIRT1 but not activation-resistant mutants, confirming its specific mechanism of action.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across various assays and cell lines.
| Parameter | Value | Cell Line/System | Reference |
| EC50 (SIRT1 Activation) | 0.1 µM | Recombinant Human SIRT1 | [1] |
| IC50 (Cell Proliferation) | 0.98 µM | SU.86.86 (Pancreatic Adenocarcinoma) | [2] |
| Assay | Cell Line | Concentration of this compound | Observed Effect | Reference |
| Osteoclastogenesis Inhibition | Mouse Bone Marrow-Derived Macrophages (BMMs) | 2 µM | Inhibition of RANKL-induced osteoclastogenesis | [2] |
| Ldlr and Pcsk9 Protein Expression | AML12 (Mouse Hepatoma) | 10 µM | Time- and concentration-dependent increase in protein levels | [3][4] |
| Pcsk9 Secretion | AML12 (Mouse Hepatoma) | 10 µM | Attenuation of Pcsk9 secretion | [5] |
Signaling Pathways Modulated by this compound
This compound, through the activation of SIRT1, influences several key signaling pathways. Below are diagrams illustrating these interactions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of adherent cancer cell lines.
Materials:
-
This compound (stock solution in DMSO)
-
Adherent cancer cell line of interest (e.g., SU.86.86)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for SIRT1 Activity
This protocol describes how to assess the activation of SIRT1 by this compound by measuring the deacetylation of a known SIRT1 substrate, such as p53 or FOXO1.
Materials:
-
This compound
-
Cell line expressing the target protein (e.g., AML12 for FOXO1)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetylated-Lysine, anti-total-FOXO1, anti-SIRT1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the level of the acetylated protein to the total protein and a loading control. A decrease in the acetylated form of the substrate indicates SIRT1 activation.
Immunoprecipitation of SIRT1 Substrates
This protocol is for the immunoprecipitation of a specific SIRT1 substrate (e.g., FOXO1) to analyze its acetylation status after this compound treatment.
Materials:
-
This compound
-
Cell line of interest
-
Immunoprecipitation (IP) lysis buffer
-
Primary antibody for the target protein (e.g., anti-FOXO1)
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Elution buffer or SDS-PAGE sample buffer
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound and lyse them using IP lysis buffer as described in the Western Blot protocol.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing: Pellet the beads by centrifugation and wash them several times with wash buffer.
-
Elution: Elute the immunoprecipitated protein from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using an anti-acetylated-Lysine antibody to detect the acetylation status of the immunoprecipitated protein.
In Vitro SIRT1 Activity Assay (Fluorometric)
This is a biochemical assay to directly measure the effect of this compound on the enzymatic activity of recombinant SIRT1.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide with an acetylated lysine (B10760008) and a fluorophore)
-
NAD+
-
This compound
-
Assay buffer
-
Developer solution
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reaction Setup: In a 96-well black plate, add the assay buffer, NAD+, and the fluorogenic substrate.
-
Compound Addition: Add serial dilutions of this compound or a vehicle control.
-
Enzyme Addition: Initiate the reaction by adding the recombinant SIRT1 enzyme.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Development: Stop the reaction and develop the fluorescent signal by adding the developer solution. Incubate for another 15-30 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the fold activation of SIRT1 activity relative to the vehicle control and plot a dose-response curve to determine the EC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. Altered FoxO1 and PPARγ interaction in age-related ER stress-induced hepatic steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Sirt1 Activators SRT2183 and this compound Inhibit RANKL-Induced Osteoclastogenesis in Bone Marrow-Derived Macrophages and Down-Regulate Sirt3 in Sirt1 Null Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for SRT3025 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of SRT3025, a SIRT1 activator, in various mouse models of disease. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
Mechanism of Action
This compound is a potent and selective activator of Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase. SIRT1 plays a crucial role in regulating a variety of cellular processes, including metabolism, inflammation, and cellular stress responses. By activating SIRT1, this compound mimics the effects of caloric restriction, which has been shown to have numerous health benefits. The activation of SIRT1 by this compound leads to the deacetylation of various downstream targets, influencing multiple signaling pathways.
Signaling Pathway of this compound
Quantitative Data Summary
The following tables summarize the dosages and significant findings from various studies using this compound in mouse models.
Table 1: this compound Dosage and Administration in Mouse Models
| Mouse Model | Mouse Strain | Dosage | Administration Route | Duration | Reference |
| Atherosclerosis | ApoE-/- | 3.18 g/kg in diet (approx. 477 mg/kg/day) | Oral (in diet) | 12 weeks | [1][2][3][4] |
| Diet-Induced Obesity | C57BL/6 | 100 mg/kg/day | Oral gavage | 7 weeks | |
| Diet-Induced Obesity | db/db | 3.18 g/kg in diet (approx. 477 mg/kg/day) | Oral (in diet) | 12 weeks | |
| Osteoporosis | C57BL/6 | 50 mg/kg/day | Oral gavage | 6 weeks | [5][6][7][8] |
| Osteoporosis | C57BL/6 | 100 mg/kg/day | Oral gavage | 6 weeks | [5][6][7][8] |
Note: The conversion from g/kg in diet to mg/kg/day is estimated based on an average daily food consumption of 3-5g for a 30g mouse.
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Mouse Model | Dosage | Reference |
| Cmax | 2415 ng/mL (3.9 µM) | Diet-Induced Obese Mice | 100 mg/kg | |
| EC50 (SIRT1 activation) | 0.1 µM | in vitro | N/A |
Table 3: Key Findings of this compound in Mouse Models
| Mouse Model | Key Findings | Reference |
| Atherosclerosis | - Reduced plaque size in the aorta. - Decreased plasma levels of total, LDL, and VLDL cholesterol. - Increased hepatic LDL receptor (Ldlr) expression. - Reduced plasma levels of pro-inflammatory cytokines Mcp-1 and Il-6. | [1][2] |
| Diet-Induced Obesity | - Prevented body weight gain. - Reduced fasting and postprandial glucose and insulin (B600854) levels. - Improved glucose tolerance and insulin sensitivity. - Lowered serum and hepatic triglyceride levels. | |
| Osteoporosis | - Reversed ovariectomy-induced bone loss. - Improved vertebral bone mass and microarchitecture. - Decreased bone sclerostin expression. - Increased serum markers of bone formation. | [5][6][7][8] |
Experimental Protocols
The following are detailed protocols for key experiments cited in the literature.
Protocol 1: Atherosclerosis Mouse Model
Objective: To evaluate the effect of this compound on the development of atherosclerosis in a genetically predisposed mouse model.
Materials:
-
Male Apolipoprotein E-deficient (ApoE-/-) mice (8 weeks old)[9][10].
-
High-cholesterol diet (e.g., D12108 from Research Diets, containing 1.25% cholesterol).
-
This compound.
-
Placebo control diet.
-
Cages and standard animal housing facility.
-
Equipment for blood collection and tissue harvesting.
-
Oil Red O stain for plaque analysis.
-
Kits for plasma lipid analysis.
-
Reagents and equipment for RT-PCR and Western blotting.
Procedure:
-
Acclimate 8-week-old male ApoE-/- mice for one week.
-
Divide mice into two groups: a control group receiving a high-cholesterol diet and a treatment group receiving the same diet supplemented with this compound (3.18 g/kg of diet)[1][2][3][4].
-
Provide the respective diets and water ad libitum for 12 weeks.
-
Monitor animal health and body weight weekly.
-
At the end of the 12-week period, euthanize the mice.
-
Collect blood for plasma lipid analysis.
-
Perfuse the mice with PBS and harvest the aorta for en face analysis of atherosclerotic plaques using Oil Red O staining.
-
Harvest the liver for gene and protein expression analysis of key targets like Ldlr and Pcsk9.
Protocol 2: Diet-Induced Obesity Mouse Model
Objective: To assess the impact of this compound on metabolic parameters in a diet-induced obesity mouse model.
Materials:
-
High-fat diet (45-60% of calories from fat).
-
Standard chow diet.
-
This compound.
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose).
-
Oral gavage needles.
-
Glucometer and insulin assay kits.
-
Equipment for body composition analysis (e.g., DEXA or NMR).
-
Metabolic cages for energy expenditure measurement.
Procedure:
-
Acclimate 6-week-old male C57BL/6 mice for one week on a standard chow diet.
-
Switch the mice to a high-fat diet to induce obesity for 8-12 weeks.
-
After the induction period, divide the obese mice into two groups: a vehicle control group and an this compound treatment group (100 mg/kg/day).
-
Administer the treatment daily via oral gavage for 7 weeks.
-
Monitor body weight and food intake regularly.
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and at the end of the treatment period.
-
At the end of the study, euthanize the mice and collect blood for analysis of serum lipids and insulin.
-
Harvest liver and adipose tissue for histological analysis and measurement of triglyceride content.
-
Optionally, perform indirect calorimetry using metabolic cages to assess energy expenditure.
Protocol 3: Ovariectomy-Induced Osteoporosis Mouse Model
Objective: To investigate the therapeutic effect of this compound on bone loss in an ovariectomy-induced osteoporosis mouse model.
Materials:
-
Surgical instruments for ovariectomy.
-
Anesthesia.
-
This compound.
-
Vehicle for oral gavage (e.g., 20% PEG 400, 0.5% Tween 80 in deionized water)[5].
-
Oral gavage needles.
-
Micro-computed tomography (micro-CT) scanner.
-
Mechanical testing machine for biomechanical analysis.
-
Kits for serum bone turnover marker analysis (e.g., P1NP, CTX).
-
Reagents and equipment for RT-PCR.
Procedure:
-
Perform bilateral ovariectomy (OVX) or sham surgery on 9-week-old female C57BL/6 mice.
-
Allow a 6-week period for bone loss to occur.
-
After 6 weeks, divide the OVX mice into three groups: a vehicle control group, an this compound low-dose group (50 mg/kg/day), and an this compound high-dose group (100 mg/kg/day)[5][6][7][8].
-
Administer the respective treatments daily via oral gavage for 6 weeks.
-
At the end of the treatment period, euthanize the mice.
-
Collect blood for the analysis of serum bone turnover markers.
-
Harvest femurs and vertebrae for micro-CT analysis to assess bone mineral density, trabecular bone volume, and other microarchitectural parameters.
-
Perform three-point bending tests on the femurs to evaluate biomechanical properties.
-
Isolate RNA from bone tissue to analyze the expression of genes related to bone metabolism, such as sclerostin.
References
- 1. The Sirt1 activator this compound provides atheroprotection in Apoe−/− mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Sirt1 activator this compound provides atheroprotection in Apoe-/- mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The Sirtuin1 Activator this compound Down-Regulates Sclerostin and Rescues Ovariectomy-Induced Bone Loss and Biomechanical Deterioration in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.huji.ac.il [scholars.huji.ac.il]
- 7. The Sirtuin1 activator this compound down-regulates sclerostin and rescues ovariectomy-induced bone loss and biomechanical deterioration in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] The Sirtuin1 activator this compound down-regulates sclerostin and rescues ovariectomy-induced bone loss and biomechanical deterioration in female mice. | Semantic Scholar [semanticscholar.org]
- 9. cyagen.com [cyagen.com]
- 10. The apolipoprotein e knockout mouse: a model documenting accelerated atherogenesis in uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. C57BL/6J mice as a polygenic developmental model of diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 15. C57BL/6 DIO 101: Best Practices for Diet Induced Obesity in Mice | Taconic Biosciences [taconic.com]
- 16. biocytogen.com [biocytogen.com]
Application Notes and Protocols for Preparing SRT3025 Stock Solution in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of SRT3025 stock solutions in cell culture applications. This compound is a small molecule activator of Sirtuin 1 (SIRT1), a class III histone deacetylase involved in various cellular processes, including metabolism, inflammation, and aging.[1][2] Accurate preparation of this compound stock solutions is critical for obtaining reproducible and reliable experimental results.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₃₁H₃₁N₅O₂S₂・HCl | [1] |
| Molecular Weight | 606.2 g/mol | [1] |
| Appearance | Solid powder | [] |
| Purity | ≥98% | [4] |
| Solubility (DMSO) | 100 mg/mL (164.96 mM) | [1] |
| Solubility (Ethanol) | 5 mg/mL | [1] |
| Solubility (Water) | Insoluble | [1] |
| Powder Storage | 3 years at -20°C | [1] |
| Stock Solution Storage | 1 year at -80°C in solvent1 month at -20°C in solvent | [1] |
Experimental Protocols
Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of this compound.[1]
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, use the following calculation:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 606.2 g/mol x 1000 mg/g = 6.062 mg
-
-
-
Weigh this compound:
-
Carefully weigh out approximately 6.06 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Aliquot and Store:
Diluting this compound Stock Solution for Cell Culture Experiments
This protocol outlines the dilution of the 10 mM this compound stock solution to the desired final concentration in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Determine the final concentration:
-
Decide on the final concentration of this compound required for your experiment. For example, if the desired final concentration is 10 µM.
-
-
Calculate the dilution factor:
-
Dilution Factor = Stock Concentration / Final Concentration
-
Dilution Factor = 10 mM / 10 µM = 10,000 µM / 10 µM = 1000
-
-
Perform the dilution:
-
For a 1:1000 dilution, add 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed complete cell culture medium to make a final volume of 1 mL.
-
Gently mix the solution by pipetting up and down.
-
-
Vehicle Control:
-
It is essential to include a vehicle control in your experiments. Prepare a control solution containing the same concentration of DMSO as the this compound-treated samples. In the example above, this would be a 1:1000 dilution of DMSO in the cell culture medium (0.1% DMSO).
-
-
Treat the cells:
-
Remove the existing medium from your cultured cells and replace it with the medium containing the desired final concentration of this compound or the vehicle control.
-
Incubate the cells for the desired experimental duration.
-
Visualizations
References
Application Notes and Protocols for SRT3025 in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of SRT3025, a selective Sirtuin 1 (SIRT1) activator, in primary cell culture experiments. This document outlines detailed protocols for the isolation and culture of primary hepatocytes, chondrocytes, and bone marrow-derived macrophages, followed by specific methods for this compound treatment and subsequent analysis. Quantitative data from relevant studies are summarized for easy reference, and key signaling pathways are visualized to facilitate a deeper understanding of this compound's mechanism of action.
Introduction to this compound
This compound is a potent and specific small-molecule activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase. SIRT1 is a critical regulator of various cellular processes, including metabolism, inflammation, stress resistance, and aging. By allosterically activating SIRT1, this compound mimics the effects of caloric restriction, which is known to have numerous health benefits.[1][2] Its ability to modulate SIRT1 activity makes it a valuable tool for investigating cellular pathways and a potential therapeutic agent for a range of age-related and metabolic diseases.
Mechanism of Action: this compound binds to an allosteric site on the SIRT1 enzyme, leading to a conformational change that enhances its deacetylase activity towards a variety of protein substrates.[1] Key targets of SIRT1 deacetylation include transcription factors such as p65 (a subunit of NF-κB) and Forkhead box protein O1 (FoxO1), thereby modulating the expression of genes involved in inflammation and metabolism.[1][3]
Data Presentation: Effects of this compound on Primary and Related Cell Types
The following tables summarize the quantitative effects of this compound and other SIRT1 activators on various cell types as reported in the literature. These data provide a reference for expected outcomes and effective concentration ranges.
Table 1: Effect of this compound on Protein Expression in AML12 Mouse Hepatoma Cells
| Concentration (µM) | Incubation Time (hours) | Target Protein | Observed Effect | Reference |
| 1, 5, 10 | 24 | LDLR | Concentration-dependent increase in protein expression | [1][4] |
| 1, 5, 10 | 24 | PCSK9 (intracellular) | Concentration-dependent increase in protein expression | [1][4] |
| 10 | 6, 12, 24, 48 | LDLR | Time-dependent increase in protein expression | [1][4] |
| 10 | 6, 12, 24, 48 | PCSK9 (intracellular) | Time-dependent increase in protein expression | [1][4] |
| 10 | 6, 12, 24, 48 | PCSK9 (supernatant) | Time-dependent decrease in secreted protein levels | [1][4] |
Table 2: Effect of SIRT1 Activator (SRT1720) on Primary Bovine Chondrocytes Following Mechanical Injury
| Concentration (µM) | Incubation Time (hours) | Parameter | Observed Effect | Reference |
| 1, 5 | 24 | SIRT1 Enzymatic Activity | Prevention of injury-induced decrease in activity | [5] |
| 1, 5 | 24 | Reactive Oxygen Species (ROS) | Decrease to levels of non-impacted cartilage | [5] |
| 1, 5 | 24 | Caspase 3/7 Activation (Apoptosis) | Reduction to levels of non-impacted cartilage | [5] |
| 5 | 24 | Prostaglandin E2 (PGE2) Release | Significant decrease compared to untreated injured cartilage | [5] |
Table 3: Effect of this compound on Osteoclastogenesis in Bone Marrow-Derived Macrophages (BMMs)
| Concentration (µM) | Incubation Time (days) | Parameter | Observed Effect | Reference |
| Not specified | 4 | Osteoclast Differentiation (TRAP staining) | Inhibition of RANKL-induced differentiation | [6] |
| Not specified | - | RelA/p65 Acetylation | Decreased acetylation | [6][7] |
| Not specified | - | AMPK Activation | Increased phosphorylation | [6] |
Experimental Protocols
This section provides detailed protocols for the isolation, culture, and treatment of primary hepatocytes, chondrocytes, and bone marrow-derived macrophages with this compound.
Protocol 1: Isolation and Culture of Primary Mouse Hepatocytes
Materials:
-
Complete DMEM/F-12 medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 10 µg/mL insulin, 5.5 µg/mL transferrin, and 6.7 ng/mL selenium.
-
Perfusion Buffer I (e.g., Hanks' Balanced Salt Solution without Ca2+ and Mg2+).
-
Perfusion Buffer II (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+) containing 0.05% collagenase type IV.
-
70 µm cell strainer.
-
Collagen-coated culture plates.
Procedure:
-
Anesthetize a mouse according to approved institutional animal care and use committee protocols.
-
Perfuse the liver via the portal vein, first with Perfusion Buffer I to wash out the blood, followed by Perfusion Buffer II to digest the liver tissue.
-
Excise the digested liver and gently dissociate the cells in complete DMEM/F-12 medium.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 50 x g for 5 minutes to pellet the hepatocytes.
-
Resuspend the hepatocyte pellet in complete DMEM/F-12 medium and determine cell viability using trypan blue exclusion.
-
Seed the primary hepatocytes on collagen-coated plates at a desired density (e.g., 0.5 x 10^6 cells/well in a 6-well plate) and incubate at 37°C in a 5% CO2 incubator.
-
Allow the cells to attach for at least 4 hours before changing the medium to remove unattached and dead cells.
Protocol 2: Isolation and Culture of Primary Mouse Chondrocytes
Materials:
-
Complete DMEM/F-12 medium: DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Digestion Solution: DMEM/F-12 containing 0.25% trypsin for 30 minutes, followed by 0.2% collagenase type II for 4-6 hours.
-
70 µm cell strainer.
Procedure:
-
Euthanize neonatal (3-5 days old) or adult mice according to approved protocols.
-
Dissect the articular cartilage from the femoral heads and tibial plateaus under sterile conditions.
-
Mince the cartilage into small pieces (1-2 mm³).
-
Incubate the cartilage pieces in the Digestion Solution at 37°C with gentle agitation.
-
After digestion, filter the cell suspension through a 70 µm cell strainer.
-
Wash the cells by centrifuging at 200 x g for 5 minutes and resuspending in complete DMEM/F-12 medium.
-
Count the viable cells and seed them in culture flasks or plates at a density of 1-2 x 10^4 cells/cm².
-
Culture the chondrocytes at 37°C in a 5% CO2 incubator, changing the medium every 2-3 days.
Protocol 3: Isolation and Differentiation of Bone Marrow-Derived Macrophages (BMMs)
Materials:
-
Complete RPMI-1640 medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Macrophage Colony-Stimulating Factor (M-CSF).
-
Red Blood Cell (RBC) Lysis Buffer.
-
70 µm cell strainer.
Procedure:
-
Euthanize a mouse and isolate the femurs and tibias.
-
Flush the bone marrow from the bones using a syringe with complete RPMI-1640 medium.
-
Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.
-
Treat the cell suspension with RBC Lysis Buffer to remove red blood cells.
-
Wash the cells and resuspend them in complete RPMI-1640 medium supplemented with M-CSF (e.g., 20 ng/mL).
-
Plate the cells in non-tissue culture-treated petri dishes.
-
Incubate at 37°C in a 5% CO2 incubator. Add fresh M-CSF-containing medium on day 3.
-
By day 7, the cells will have differentiated into a homogenous population of BMMs and are ready for experiments.
Protocol 4: Treatment of Primary Cells with this compound
1. Preparation of this compound Stock Solution:
-
Dissolve this compound powder in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
2. Treatment of Primary Hepatocytes:
-
After allowing primary hepatocytes to attach and recover overnight, replace the culture medium with fresh complete DMEM/F-12.
-
Prepare working solutions of this compound by diluting the stock solution in the culture medium to the desired final concentrations (e.g., 0.1, 1, 5, 10 µM).
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.
-
Incubate the cells for the desired period (e.g., 24 or 48 hours) for analysis of protein expression (e.g., LDLR, PCSK9) by Western blot.
3. Treatment of Primary Chondrocytes:
-
Seed primary chondrocytes and allow them to reach the desired confluency.
-
If modeling disease, pre-treat with an inflammatory stimulus (e.g., IL-1β at 10 ng/mL) for a specified time.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or a vehicle control in fresh complete medium.
-
Incubate for the desired duration (e.g., 24 hours) before assessing endpoints such as apoptosis (e.g., using a TUNEL assay or caspase activity assay) or gene expression of inflammatory and matrix-degrading enzymes by qPCR.
4. Treatment of Bone Marrow-Derived Macrophages (BMMs):
-
After differentiation, harvest and re-plate the BMMs in tissue culture-treated plates.
-
To induce a pro-inflammatory state, stimulate the BMMs with lipopolysaccharide (LPS; e.g., 100 ng/mL).
-
Co-treat with this compound at various concentrations (e.g., 1, 5, 10 µM) or a vehicle control.
-
Incubate for a suitable period (e.g., 6-24 hours) to analyze the expression and secretion of inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA or qPCR.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its use in primary cell cultures.
References
- 1. The Sirt1 activator this compound provides atheroprotection in Apoe−/− mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Sirt1 activator this compound provides atheroprotection in Apoe-/- mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Decreased SIRT1 Activity Is Involved in the Acute Injury Response of Chondrocytes to Ex Vivo Injurious Mechanical Overload - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Sirt1 Activators SRT2183 and this compound Inhibit RANKL-Induced Osteoclastogenesis in Bone Marrow-Derived Macrophages and Down-Regulate Sirt3 in Sirt1 Null Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Sirt1 Activators SRT2183 and this compound Inhibit RANKL-Induced Osteoclastogenesis in Bone Marrow-Derived Macrophages and Down-Regulate Sirt3 in Sirt1 Null Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SRT3025 Administration in Diet-Induced Obesity Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration and effects of SRT3025, a SIRT1 activator, in diet-induced obesity (DIO) mouse models.
Introduction
Sirtuin 1 (SIRT1) is a crucial regulator of metabolism and has been identified as a therapeutic target for obesity and related metabolic disorders. This compound is a specific small molecule activator of SIRT1. In preclinical studies using diet-induced obese mice, this compound has demonstrated significant beneficial effects on body weight, glucose homeostasis, and lipid metabolism. These protocols and data summaries are intended to facilitate the design and execution of experiments investigating the therapeutic potential of this compound in the context of diet-induced obesity.
Data Presentation
The following tables summarize the quantitative data from studies administering this compound to mice with diet-induced obesity.
Table 1: Effects of this compound on Body Weight and Glucose Metabolism in DIO Mice
| Parameter | Control (High-Fat Diet) | This compound (100 mg/kg/day) | Percent Change with this compound | Citation |
| Body Weight Gain | +9.5% (vs. baseline) | -15.9% (vs. baseline) | Significant Reduction | [1] |
| Fasting Glucose | Increased | -21% | Reduction | [1] |
| Postprandial Glucose | Increased | -14% | Reduction | [1] |
| Fasting Insulin (B600854) | Increased | -70% | Reduction | [1] |
| Postprandial Insulin | Increased | -82.7% | Reduction | [1] |
| Glucose Tolerance | Impaired | Marked Improvement | Improvement | [1] |
| Insulin Sensitivity | Reduced | Increased | Improvement | [1] |
Table 2: Effects of this compound on Lipid Profile and Liver Health in DIO Mice
| Parameter | Control (High-Fat Diet) | This compound (100 mg/kg/day) | Percent Change with this compound | Citation |
| Serum Triglycerides | Increased | -41% | Reduction | [1] |
| Liver Triglycerides | Increased | -48% | Reduction | [1] |
| Hepatic Steatosis | Present | Almost entirely protected | Reduction | [2] |
| Plasma LDL-Cholesterol | Increased | Decreased | Reduction | [3] |
| Plasma Total Cholesterol | Increased | Decreased | Reduction | [3] |
Experimental Protocols
This section details the methodology for a typical experiment investigating the effects of this compound in a diet-induced obesity mouse model.
Animal Model and Diet-Induced Obesity Induction
-
Animal Strain: C57BL/6J mice are commonly used as they are susceptible to developing obesity, insulin resistance, and dyslipidemia on a high-fat diet.[4][5]
-
Age and Sex: Start with male mice at 6-8 weeks of age.[4][5]
-
Housing: House mice in a temperature-controlled facility (20-23°C) with a 12-hour light/dark cycle and ad libitum access to food and water.[4]
-
Diet:
-
Monitoring: Monitor body weight and food intake weekly.[4]
This compound Administration
-
Dosage: A commonly used and effective oral dose is 100 mg/kg of body weight per day.[1] Other studies have used doses of 50 and 100 mg/kg/day orally or this compound supplemented in the diet at 3.18 g/kg of diet.[3][6][7][8][9]
-
Formulation and Administration: this compound can be milled into the chow to ensure consistent daily intake.[9] Alternatively, it can be administered daily via oral gavage.
-
Treatment Duration: Treatment duration typically ranges from 6 to 12 weeks.[1][3][6][7][8][9]
In-Vivo Metabolic Phenotyping
-
Glucose Tolerance Test (GTT):
-
Fast mice overnight (approximately 16 hours).
-
Record baseline blood glucose from a tail snip.
-
Administer a 2 g/kg body weight bolus of glucose via intraperitoneal (i.p.) injection.[2]
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Insulin Tolerance Test (ITT):
-
Fast mice for 4-6 hours.
-
Record baseline blood glucose.
-
Administer 0.75 IU/kg body weight of human insulin via i.p. injection.[2]
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
Terminal Procedures and Sample Collection
-
Fasting and Euthanasia: At the end of the treatment period, fast the mice for 6 hours before euthanasia.[4] Anesthesia can be induced with an intraperitoneal injection of sodium pentobarbital (B6593769) (60 mg/kg).[4]
-
Blood Collection: Collect blood via cardiac puncture or retro-orbital sinus for plasma analysis.[4] Centrifuge blood and store plasma at -80°C.
-
Tissue Harvesting: Perfuse the circulatory system with saline.[4] Harvest tissues such as the liver, epididymal white adipose tissue (eWAT), and skeletal muscle. Weigh the tissues and either snap-freeze them in liquid nitrogen for molecular analysis or fix them in formalin for histology.
Biochemical and Molecular Analyses
-
Plasma Analysis: Use commercial ELISA kits to measure plasma levels of insulin, triglycerides, total cholesterol, LDL-cholesterol, and inflammatory cytokines (e.g., TNF-α, IL-6).
-
Liver Analysis:
-
Triglyceride Content: Homogenize liver tissue and use a colorimetric assay to determine triglyceride content.
-
Histology: Perform Hematoxylin and Eosin (H&E) staining on formalin-fixed, paraffin-embedded liver sections to assess hepatic steatosis.
-
Gene and Protein Expression: Use qPCR and Western blotting to analyze the expression of genes and proteins involved in lipid metabolism and inflammation.
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: this compound activates SIRT1, leading to downstream metabolic benefits.
Caption: Experimental workflow for studying this compound in DIO mice.
References
- 1. | BioWorld [bioworld.com]
- 2. Sirt1 protects against high-fat diet-induced metabolic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Sirt1 activator this compound provides atheroprotection in Apoe-/- mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diet-induced obesity murine model [protocols.io]
- 5. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Sirt1 activator this compound provides atheroprotection in Apoe−/− mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Sirtuin1 activator this compound down-regulates sclerostin and rescues ovariectomy-induced bone loss and biomechanical deterioration in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Efficacy Testing of SRT3025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for a panel of in vitro assays to characterize the efficacy of SRT3025, a small molecule activator of Sirtuin 1 (SIRT1). The following methodologies are designed to enable researchers to assess the biochemical and cellular activity of this compound and similar compounds.
Introduction to this compound
This compound is an experimental drug that functions as a potent allosteric activator of SIRT1, an NAD+-dependent deacetylase.[1][2] SIRT1 is a key regulator of various cellular processes, including metabolism, inflammation, and cellular stress responses. By activating SIRT1, this compound has shown potential therapeutic effects in preclinical models of metabolic and age-related diseases.[3][4] The following assays are designed to confirm the direct activation of SIRT1 by this compound and to elucidate its downstream cellular and metabolic effects.
I. Biochemical Assay: Direct SIRT1 Enzymatic Activation
This assay directly measures the ability of this compound to enhance the deacetylase activity of recombinant SIRT1 in a cell-free system. A key characteristic of this compound is its ability to activate wild-type SIRT1, but not an activation-resistant mutant (E230K), providing a crucial control for specificity.[1][2]
Quantitative Data Summary
| Assay Parameter | Value | Reference |
| This compound EC50 (SIRT1 Activation) | 0.1 µM | [5] |
| Fold Activation of SIRT1 | ~4-fold | [5] |
Experimental Protocol: Fluorometric SIRT1 Activity Assay
This protocol is adapted from commercially available SIRT1 assay kits and published methodologies.[6][7][8]
Materials:
-
Recombinant human SIRT1 (wild-type and E230K mutant)
-
Fluorogenic SIRT1 substrate (e.g., a peptide with an acetylated lysine)
-
NAD+
-
This compound
-
SIRT1 assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in SIRT1 assay buffer. A typical concentration range would be from 1 nM to 100 µM.
-
In a 96-well plate, add the following to each well:
-
SIRT1 assay buffer
-
This compound dilution or vehicle control (e.g., DMSO)
-
Recombinant SIRT1 enzyme (wild-type or E230K mutant)
-
-
Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding the developer solution to each well.
-
Incubate the plate at 37°C for an additional 15-30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation ~350-360 nm, emission ~450-460 nm).
-
Calculate the percent activation relative to the vehicle control and determine the EC50 value.
II. Cellular Assays: Assessing Downstream Effects of SIRT1 Activation
The following cellular assays are designed to measure the biological consequences of this compound-mediated SIRT1 activation in relevant cell types.
A. Cell Viability Assay
This assay is crucial to determine the cytotoxic potential of this compound and to establish a suitable concentration range for subsequent cell-based experiments.
Quantitative Data Summary
| Cell Line | This compound Concentration Range | Incubation Time | Assay | Reference |
| HPDE, Panc-1, SU86.86, Patu8988t | 0-5 µM | 72 hours | MTT | [1] |
| BMMs | 25-100 mM | 4 days | MTT | [9] |
Experimental Protocol: MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on mitochondrial activity.[5][10][11][12][13]
Materials:
-
Cell line of interest (e.g., Panc-1, AML12, BMMs)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear, flat-bottom plates
-
Spectrophotometer (ELISA reader)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
B. Western Blot Analysis of SIRT1 Targets
Western blotting is used to quantify changes in the protein levels of downstream targets of SIRT1 signaling in response to this compound treatment. Key targets include the low-density lipoprotein receptor (LDLR) and proprotein convertase subtilisin/kexin type 9 (PCSK9) in hepatocytes.[2][9][14][15][16][17][18][19][20]
Quantitative Data Summary
| Cell Line | Treatment | Target Protein | Outcome | Reference |
| AML12 hepatocytes | This compound (10 µM, 24h) | LDLR | Increased expression | [2][9] |
| AML12 hepatocytes | This compound (10 µM, 24h) | PCSK9 | Increased intracellular expression, decreased secretion | [2][9] |
Experimental Protocol: Western Blot
Materials:
-
AML12 hepatocytes or other relevant cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LDLR, anti-PCSK9, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and treat with this compound as described for the viability assay.
-
Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
C. Immunoprecipitation of Acetylated Proteins
This assay is used to assess the deacetylation of specific SIRT1 substrates, such as NF-κB p65 and FOXO1, following this compound treatment.[2][21][22][23][24][25]
Experimental Protocol: Immunoprecipitation
Materials:
-
Cells treated with this compound and a relevant stimulus (e.g., TNF-α to activate NF-κB)
-
IP lysis buffer
-
Antibody against the protein of interest (e.g., anti-p65 or anti-FOXO1)
-
Protein A/G agarose (B213101) beads
-
Antibody against acetylated lysine (B10760008)
-
Western blot reagents
Procedure:
-
Lyse treated cells and pre-clear the lysates with protein A/G beads.
-
Incubate the lysates with an antibody against the target protein (p65 or FOXO1) overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads.
-
Analyze the eluted proteins by Western blot using an anti-acetylated lysine antibody to detect changes in the acetylation status.
D. Functional Cellular Assays
These assays measure the functional consequences of this compound-mediated SIRT1 activation in specific cellular contexts.
This compound has been shown to inhibit the differentiation of bone-resorbing osteoclasts.[1]
Experimental Protocol: Osteoclastogenesis
This protocol is based on established methods for differentiating bone marrow macrophages (BMMs) into osteoclasts.[1][2][3][4][9]
Materials:
-
Bone marrow-derived macrophages (BMMs)
-
α-MEM supplemented with 10% FBS and M-CSF (macrophage colony-stimulating factor)
-
RANKL (receptor activator of nuclear factor kappa-B ligand)
-
This compound
-
TRAP (tartrate-resistant acid phosphatase) staining kit
-
96-well plates
Procedure:
-
Isolate BMMs from the bone marrow of mice and culture them in the presence of M-CSF.
-
Seed the BMMs in a 96-well plate.
-
Induce osteoclast differentiation by adding RANKL and M-CSF to the culture medium.
-
Treat the cells with different concentrations of this compound.
-
Culture the cells for 4-6 days, changing the medium every 2 days.
-
Fix the cells and stain for TRAP, a marker of osteoclasts.
-
Count the number of TRAP-positive multinucleated cells (osteoclasts) under a microscope.
Increased LDLR expression due to this compound should lead to enhanced uptake of LDL cholesterol by hepatocytes.[9][15][19][26]
Experimental Protocol: Fluorescent LDL Uptake
Materials:
-
AML12 or HepG2 cells
-
This compound
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
Serum-free medium
-
Fluorescence microscope or plate reader
Procedure:
-
Plate hepatocytes and treat with this compound for 24 hours.
-
Replace the medium with serum-free medium containing fluorescently labeled LDL.
-
Incubate for 4 hours at 37°C.
-
Wash the cells extensively with PBS to remove unbound LDL.
-
Visualize and quantify the cellular uptake of fluorescent LDL using a fluorescence microscope or a plate reader.
This compound has been shown to down-regulate the expression of sclerostin, a negative regulator of bone formation, in osteocytes.[16][27][28][29][30][31]
Experimental Protocol: Sclerostin Expression by qPCR
Materials:
-
Osteocyte-like cell line (e.g., MLO-Y4)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for sclerostin (SOST) and a housekeeping gene
Procedure:
-
Culture osteocyte-like cells and treat with this compound for 24-48 hours.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform quantitative PCR (qPCR) to measure the relative mRNA expression levels of SOST.
-
Normalize the SOST expression to a housekeeping gene.
III. Summary and Conclusion
The assays described in these application notes provide a robust framework for the in vitro characterization of this compound and other SIRT1 activators. By combining biochemical assays to confirm direct enzyme activation with a panel of cellular assays to assess downstream functional effects, researchers can gain a comprehensive understanding of the compound's mechanism of action and therapeutic potential. The provided protocols offer a starting point for these investigations, and may be further optimized based on specific experimental needs and cell systems.
References
- 1. Osteoclastogenesis assay [bio-protocol.org]
- 2. A RANKL-based Osteoclast Culture Assay of Mouse Bone Marrow to Investigate the Role of mTORC1 in Osteoclast Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of RANKL-Induced Osteoclastogenesis by Novel Mutant RANKL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Methylsulfonylmethane Inhibits RANKL-Induced Osteoclastogenesis in BMMs by Suppressing NF-κB and STAT3 Activities | PLOS One [journals.plos.org]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. zora.uzh.ch [zora.uzh.ch]
- 20. Inhibition of phospholipase D1 ameliorates hepatocyte steatosis and non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methods to detect NF-κB Acetylation and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Suppression of FOXO1 activity by FHL2 through SIRT1-mediated deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. escholarship.org [escholarship.org]
- 24. Acetylation of Foxo1 alters its DNA-binding ability and sensitivity to phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Regulation of FoxO transcription factors by acetylation and protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. cdn.caymanchem.com [cdn.caymanchem.com]
- 27. Regulation of sclerostin by the SIRT1 stabilization pathway in osteocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Sclerostin is a delayed secreted product of osteocytes that inhibits bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Sclerostin Is an Osteocyte-expressed Negative Regulator of Bone Formation, But Not a Classical BMP Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
Application Notes: Assessing Cell Viability upon SRT3025 Treatment using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for assessing cellular viability and proliferation in response to treatment with SRT3025, a small molecule activator of Sirtuin 1 (SIRT1). The protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric method. Included are step-by-step instructions for cell culture, this compound treatment, assay procedure, data analysis, and troubleshooting. Additionally, diagrams illustrating the experimental workflow and the this compound signaling pathway are provided to facilitate understanding and execution.
Introduction
This compound is an orally available small molecule activator of the SIRT1 enzyme, a NAD+-dependent deacetylase.[1][2] SIRT1 is a critical regulator of various cellular processes, including metabolism, DNA repair, inflammation, and cell survival.[3][4] It deacetylates numerous protein targets, such as p53, FOXO transcription factors, and NF-κB, thereby modulating vital signaling pathways.[2] Due to its role in cellular homeostasis, pharmacological activation of SIRT1 by compounds like this compound is of significant interest for studying age-related diseases and cancer.[1][2]
The MTT assay is a standard method for evaluating cell viability.[5][6] The principle is based on the reduction of the yellow, water-soluble tetrazolium salt MTT into a purple, insoluble formazan (B1609692) product by mitochondrial dehydrogenases of metabolically active cells.[5][7] The amount of formazan produced is directly proportional to the number of viable cells.[6][8] This application note details the procedure for treating cultured cells with this compound and subsequently measuring the effect on cell viability using the MTT assay.
Principle of the Method
Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the MTT reagent to formazan.[9] The resulting purple crystals are solubilized, and the absorbance of the solution is measured spectrophotometrically. A higher absorbance reading indicates a greater number of viable, metabolically active cells.[5] This allows for the quantification of changes in cell proliferation or cytotoxicity in response to this compound treatment.
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound acts as an allosteric activator of SIRT1.[2] Upon activation, SIRT1 deacetylates a range of downstream targets. For example, it can deacetylate the RelA/p65 subunit of NF-κB, which inhibits the NF-κB signaling pathway and its associated inflammatory responses.[1] SIRT1 also influences other key proteins like FOXO transcription factors and p53, impacting cell fate decisions.[2]
Caption: this compound allosterically activates SIRT1, leading to deacetylation of targets like p65 and FOXO.
Experimental Workflow
The overall experimental process involves seeding cells, allowing them to adhere, treating them with various concentrations of this compound, performing the MTT assay, and finally analyzing the resulting data.
Caption: General workflow for the MTT assay following treatment with this compound.
Materials and Reagents
-
Adherent cells of choice
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (stock solution prepared in DMSO)[1]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), powder
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 N HCl)[6][10]
-
Sterile 96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
-
Multichannel pipette
Experimental Protocols
Reagent Preparation
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in sterile DMSO.[1][3] Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
-
MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[5][6] Mix thoroughly by vortexing. Sterilize the solution by passing it through a 0.2 µm filter. Store in a light-protected container at 4°C for short-term use or -20°C for long-term storage.
-
This compound Working Solutions: On the day of the experiment, dilute the this compound stock solution in a complete culture medium to achieve the desired final concentrations. Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment group (typically ≤0.5%).[11]
Assay Procedure
-
Cell Seeding: Harvest cells that are in the exponential growth phase.[12] Perform a cell count and assess viability (e.g., using Trypan blue). Dilute the cells in a complete culture medium to the optimal seeding density (determined empirically for each cell line, typically between 1,000-100,000 cells/well).[11] Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Adherence: Incubate the plate for 12-24 hours in a humidified incubator at 37°C with 5% CO2 to allow cells to attach.
-
This compound Treatment: Carefully aspirate the medium. Add 100 µL of the medium containing the desired concentrations of this compound (and vehicle control) to the respective wells. It is recommended to test a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) to generate a dose-response curve. Include wells with untreated cells (medium only) as a 100% viability control and wells with medium only (no cells) as a blank control.[7][8]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After the treatment incubation, add 10-50 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.45-0.5 mg/mL).[5][7]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[7] During this time, purple formazan crystals should become visible within the cells when viewed under a microscope.
-
Solubilization:
-
For Adherent Cells (DMSO method): Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[6][9]
-
Alternative (SDS method): Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) directly to each well without removing the medium.[10]
-
-
Incubation for Solubilization: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[5] If using an SDS-based solution, a longer incubation (2 hours to overnight) in the dark at room temperature may be required.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5][7] Readings should be taken within 1 hour of solubilization.[9]
Data Presentation and Analysis
Quantitative data should be structured for clarity and easy comparison.
Data Analysis
-
Average Replicates: Calculate the average absorbance for each set of replicate wells.
-
Blank Subtraction: Subtract the average absorbance of the blank (medium only) wells from all other average absorbance readings.[8]
-
Calculate Percent Viability: Determine the percentage of cell viability for each treatment concentration relative to the untreated control using the following formula:[8][13]
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
Example Data Tables
Table 1: Raw Absorbance Data (OD 570 nm) after 48h Treatment
| This compound (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average | Corrected Avg. (less Blank) |
|---|---|---|---|---|---|
| Blank (No Cells) | 0.095 | 0.098 | 0.096 | 0.096 | 0.000 |
| 0 (Vehicle) | 1.254 | 1.288 | 1.271 | 1.271 | 1.175 |
| 1 | 1.211 | 1.245 | 1.230 | 1.229 | 1.133 |
| 10 | 1.056 | 1.091 | 1.075 | 1.074 | 0.978 |
| 50 | 0.782 | 0.801 | 0.795 | 0.793 | 0.697 |
| 100 | 0.513 | 0.533 | 0.520 | 0.522 | 0.426 |
Table 2: Calculated Cell Viability (%)
| This compound (µM) | Average Corrected Absorbance | % Cell Viability | Standard Deviation |
|---|---|---|---|
| 0 (Vehicle) | 1.175 | 100.0% | 1.7% |
| 1 | 1.133 | 96.4% | 1.4% |
| 10 | 0.978 | 83.2% | 1.6% |
| 50 | 0.697 | 59.3% | 1.0% |
| 100 | 0.426 | 36.3% | 1.0% |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Variability Between Replicates | - Uneven cell seeding- Pipetting errors- "Edge effect" in the 96-well plate | - Ensure the cell suspension is homogenous before and during plating.- Calibrate pipettes and use consistent technique.- Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or medium instead.[12] |
| Low Absorbance Readings | - Insufficient cell number- Short MTT incubation time- Incomplete formazan solubilization | - Optimize cell seeding density.- Increase MTT incubation time (up to 4 hours).- Ensure complete dissolution of crystals by mixing thoroughly or increasing solubilization time.[11] |
| High Background Absorbance | - Contamination (bacterial/yeast)- Phenol (B47542) red or serum interference | - Use sterile technique and check cultures for contamination.- Use phenol red-free medium for the assay.- Consider using a serum-free medium during the MTT incubation step.[11][14] |
| Compound Interference | - Test compound is colored or has reducing/oxidizing properties. | - Include control wells with the compound in the medium (no cells) to measure its intrinsic absorbance and subtract it from treated wells.[12][14] |
References
- 1. selleckchem.com [selleckchem.com]
- 2. Small molecule SIRT1 activators for the treatment of aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. MTT assay overview | Abcam [abcam.com]
Application Notes and Protocols: Western Blot Analysis of Cellular Responses to SRT3025 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: SRT3025 is a pharmacological activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that plays a critical role in various cellular processes, including metabolism, stress resistance, and inflammation.[1][2] SIRT1 exerts its effects by deacetylating a wide range of protein targets, including transcription factors like p65 (a subunit of NF-κB) and FOXO1.[1][3] Activation of SIRT1 by this compound has been shown to modulate lipid metabolism, notably by increasing the protein expression of the LDL receptor (Ldlr) through a post-translational mechanism involving the reduction of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) secretion.[1][4]
Western blotting is an indispensable technique for elucidating the molecular effects of this compound treatment. It allows for the precise quantification of changes in the expression levels of total proteins and the analysis of post-translational modifications, such as the deacetylation of SIRT1 targets. This document provides a detailed protocol for performing Western blot analysis on cell lysates following treatment with this compound, outlining the experimental workflow, key target proteins for analysis, and data presentation.
This compound-Mediated SIRT1 Signaling Pathway
This compound activates SIRT1, leading to the deacetylation of downstream targets. This activation also influences protein stability and secretion, as seen with the Ldlr and PCSK9 pathway, ultimately impacting lipid uptake.
Caption: this compound activates SIRT1, leading to target deacetylation and reduced PCSK9 secretion.
Experimental Protocols
This section provides a comprehensive methodology for Western blot analysis. As an example, the protocol uses the AML12 mouse hepatocyte cell line, which has been used in studies investigating this compound's effect on Ldlr and PCSK9.[1]
Cell Culture and this compound Treatment
-
Cell Line: AML12 (mouse hepatocytes) or other relevant cell line.
-
Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, Insulin-Transferrin-Selenium (ITS), and 40 ng/mL dexamethasone.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Prepare stock solutions of this compound in DMSO. The final DMSO concentration in the media should not exceed 0.1% to avoid solvent-induced cellular stress.
-
Perform a dose-response experiment by treating cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a fixed time (e.g., 24 hours).[1]
-
Perform a time-course experiment by treating cells with a fixed concentration of this compound (e.g., 10 µM) for various durations (e.g., 0, 6, 12, 24, 48 hours).[1]
-
Always include a vehicle control group (DMSO only) corresponding to the highest concentration of DMSO used in the this compound-treated groups.
-
Protein Extraction and Quantification
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Procedure:
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.[5]
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (containing soluble proteins) to a new pre-chilled tube.[5]
-
Determine the protein concentration of each sample using a BCA Protein Assay Kit, following the manufacturer's instructions.
-
SDS-PAGE and Protein Transfer
-
Procedure:
-
Normalize all samples to the same protein concentration (e.g., 20-40 µg of total protein per lane) with lysis buffer and 4x Laemmli sample buffer.[6]
-
Boil the samples at 95°C for 5 minutes to denature the proteins.
-
Load the samples and a pre-stained protein ladder onto a 4-12% SDS-polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[7]
-
Immunoblotting and Detection
-
Procedure:
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[5]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system or X-ray film.[6]
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein band to the corresponding loading control band for each sample.
-
Western Blot Experimental Workflow
The following diagram illustrates the sequential steps involved in performing a Western blot analysis after cell treatment.
Caption: A step-by-step workflow for Western blot analysis from cell treatment to data interpretation.
Data Presentation
Quantitative data from Western blot analysis should be presented clearly to facilitate comparison between different treatment groups. The following table provides a template for summarizing densitometry results from a dose-response experiment. Data should be presented as the mean ± standard deviation from at least three independent biological replicates.
| Treatment Group | Target Protein | Mean Normalized Band Intensity (Arbitrary Units) | Fold Change (vs. Vehicle Control) |
| Vehicle (DMSO) | Ldlr | 1.00 ± 0.12 | 1.0 |
| PCSK9 | 1.00 ± 0.09 | 1.0 | |
| Acetyl-p65/Total p65 | 1.00 ± 0.15 | 1.0 | |
| This compound (5 µM) | Ldlr | 1.85 ± 0.21 | 1.85 |
| PCSK9 | 1.40 ± 0.18 | 1.40 | |
| Acetyl-p65/Total p65 | 0.65 ± 0.08 | 0.65 | |
| This compound (10 µM) | Ldlr | 2.50 ± 0.25 | 2.50 |
| PCSK9 | 1.90 ± 0.20 | 1.90 | |
| Acetyl-p65/Total p65 | 0.40 ± 0.06 | 0.40 | |
| This compound (25 µM) | Ldlr | 2.65 ± 0.30 | 2.65 |
| PCSK9 | 2.10 ± 0.22 | 2.10 | |
| Acetyl-p65/Total p65 | 0.35 ± 0.05 | 0.35 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions and cell line used.
References
- 1. The Sirt1 activator this compound provides atheroprotection in Apoe−/− mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Sirt1 activator this compound provides atheroprotection in Apoe-/- mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sirtuin1 (SIRT1) in the Acetylation of Downstream Target Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Western Blot protocol specific for SIRT1 Antibody (NBP1-49540): Novus Biologicals [novusbio.com]
- 7. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
Application Notes: SRT3025 in Hepatocyte Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRT3025 is a selective small-molecule activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that is a key regulator of cellular metabolism and stress responses. In the liver, SIRT1 plays a crucial role in maintaining lipid homeostasis. Dysregulation of hepatic lipid metabolism is a central feature of non-alcoholic fatty liver disease (NAFLD). Pharmacological activation of SIRT1 by compounds such as this compound presents a promising therapeutic strategy for metabolic disorders affecting the liver. These application notes provide a comprehensive overview of the use of this compound in hepatocyte cell lines, including its mechanism of action, effects on lipid metabolism, and detailed protocols for experimental evaluation.
Mechanism of Action
This compound allosterically activates SIRT1, enhancing its deacetylase activity towards a variety of protein targets. In hepatocytes, SIRT1 activation leads to the deacetylation of key transcription factors and coactivators involved in lipid metabolism. This post-translational modification alters the activity of these proteins, ultimately impacting gene expression and cellular function. A primary mechanism of this compound in hepatocytes involves the post-translational regulation of proteins central to cholesterol homeostasis, namely the Low-Density Lipoprotein Receptor (LDLR) and Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1][2][3]
Effects on Hepatocyte Cell Lines
Key effects of this compound in hepatocytes include:
-
Increased LDLR Protein Levels: this compound treatment leads to a dose- and time-dependent increase in the protein levels of LDLR, a critical receptor for clearing circulating LDL cholesterol.[1][4][5]
-
Reduced PCSK9 Secretion: The compound attenuates the secretion of PCSK9 from hepatocytes.[1][2][3] PCSK9 is a secreted protein that targets LDLR for degradation. By reducing its secretion, this compound indirectly increases the abundance of LDLR on the cell surface.
-
Enhanced LDL Uptake: The culmination of increased LDLR levels and reduced PCSK9-mediated degradation is an enhanced capacity of hepatocytes to take up LDL cholesterol from the surrounding environment.[3][4]
-
Post-Translational Regulation: Notably, the changes in LDLR and PCSK9 protein levels occur without a corresponding change in their mRNA levels, indicating that this compound's mechanism of action is primarily at the post-translational level.[1][2][4]
Data Presentation
The following tables summarize the quantitative effects of this compound on LDLR and PCSK9 protein levels in the AML12 mouse hepatocyte cell line.
Table 1: Concentration-Dependent Effect of this compound on LDLR and PCSK9 Protein Levels in AML12 Cells
| This compound Concentration (µM) | Treatment Duration (hours) | Fold Change in LDLR Protein vs. Control | Fold Change in PCSK9 Protein vs. Control |
| 0 (Vehicle) | 24 | 1.0 | 1.0 |
| 1 | 24 | ~1.5 | ~1.2 |
| 5 | 24 | ~2.0 | ~1.8 |
| 10 | 24 | ~2.5 | ~2.2 |
Data are estimations based on graphical representations in cited literature and are intended for illustrative purposes.[4]
Table 2: Time-Dependent Effect of 10 µM this compound on LDLR and PCSK9 Protein Levels in AML12 Cells
| Treatment Duration (hours) | Fold Change in LDLR Protein vs. Control | Fold Change in PCSK9 Protein vs. Control |
| 0 | 1.0 | 1.0 |
| 6 | ~1.2 | ~1.1 |
| 12 | ~1.8 | ~1.5 |
| 24 | ~2.5 | ~2.2 |
Data are estimations based on graphical representations in cited literature and are intended for illustrative purposes.[4]
Visualizations
Experimental Protocols
Note: These protocols are intended as a general guide. Specific details may need to be optimized for your experimental conditions.
Protocol 1: HepG2 Cell Culture and this compound Treatment
-
Cell Culture:
-
Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 70-80% confluency.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile DMSO.
-
On the day of the experiment, dilute the this compound stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Remove the culture medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired time points (e.g., 6, 12, 24 hours).
-
Protocol 2: Cell Viability Assay (MTT)
-
Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LDLR, PCSK9, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Protocol 4: Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: After this compound treatment, extract total RNA from the cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.
-
qPCR Reaction: Perform qPCR using SYBR Green or TaqMan probes for the target genes (LDLR, PCSK9) and a reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative mRNA expression using the ΔΔCt method.
Protocol 5: LDL Uptake Assay
-
Seeding: Seed HepG2 cells in a black, clear-bottom 96-well plate and allow them to attach and reach about 90% confluency.
-
Cholesterol Starvation: To upregulate LDLR expression, starve the cells of cholesterol by incubating them in a serum-free or lipoprotein-deficient medium for 4-8 hours or overnight.
-
Treatment: Treat the cells with this compound in a serum-free medium for the desired time.
-
Fluorescent LDL Incubation: Add fluorescently labeled LDL (e.g., DiI-LDL) to the cells at a final concentration of 10 µg/mL and incubate for 2-4 hours at 37°C, protected from light.
-
Washing: Wash the cells three times with PBS to remove unbound fluorescent LDL.
-
Quantification:
-
Microplate Reader: Lyse the cells and measure the fluorescence (e.g., Ex/Em = 549/565 nm for DiI).
-
Microscopy/Flow Cytometry: Visualize and quantify the cellular fluorescence using a fluorescence microscope or flow cytometer.
-
-
Data Analysis: Normalize the fluorescence intensity to cell number or protein concentration and express the results as a fold change relative to the vehicle-treated control.
References
- 1. The Sirt1 activator this compound provides atheroprotection in Apoe−/− mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Sirt1 activator this compound provides atheroprotection in Apoe-/- mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Efficacy Studies of SRT3025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental designs and protocols for evaluating the in vivo efficacy of SRT3025, a small molecule activator of Sirtuin 1 (SIRT1). The protocols focus on two key therapeutic areas where SIRT1 activation has shown promise: atherosclerosis and osteoporosis.
Introduction to this compound
This compound is an orally bioavailable SIRT1 activator.[1] SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in regulating cellular metabolism, stress resistance, and inflammation. Activation of SIRT1 by this compound has been shown to modulate several key signaling pathways, leading to potential therapeutic benefits in various disease models.
Mechanism of Action: this compound allosterically activates SIRT1, leading to the deacetylation of various downstream targets.[2] Key mechanisms include:
-
Inhibition of NF-κB Signaling: this compound can lead to the deacetylation of RelA/p65, a subunit of NF-κB, thereby inhibiting its transcriptional activity and reducing inflammation.[1]
-
Activation of AMPK: It has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of energy homeostasis.[1]
-
Modulation of Lipid Metabolism: this compound has been found to increase the protein expression of the LDL receptor (Ldlr) and decrease the secretion of proprotein convertase subtilisin/kexin type 9 (Pcsk9), leading to reduced plasma LDL-cholesterol.[2][3][4]
-
Regulation of Bone Homeostasis: this compound inhibits RANKL-induced osteoclastogenesis, the process of bone resorption.[1]
Signaling Pathway of this compound
References
Application Notes and Protocols for SRT3025 Delivery in Animal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the delivery methods for the SIRT1 activator, SRT3025, in animal research, with a focus on studies related to atherosclerosis and metabolic diseases. Detailed protocols for common administration routes are provided, along with a summary of quantitative data from published studies and diagrams of the key signaling pathways involved.
Data Presentation
The following table summarizes the quantitative data from in vivo studies using this compound, offering a comparative overview of different administration routes and their experimental contexts.
| Animal Model | Administration Route | Dosage | Treatment Duration | Key Findings | Reference |
| Apolipoprotein E-deficient (Apoe-/-) mice | Dietary Admixture | 3.18 g/kg of diet | 12 weeks | Decreased plasma LDL-cholesterol and total cholesterol; Reduced atherosclerosis; Increased hepatic Ldlr protein expression. | [1][2] |
| Ovariectomized C57BL/6 mice | Oral Gavage | 50 and 100 mg/kg/day | 6 weeks | Reversed ovariectomy-induced bone loss and biomechanical deterioration; Decreased bone sclerostin expression. | [3] |
| Nude mice with bladder cancer xenografts | Intraperitoneal Injection | 50 mg/kg/day | 15 days | In combination with Oxaliplatin, enhanced anti-tumor activity. | [4] |
Signaling Pathways
This compound is a potent activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that plays a crucial role in cellular metabolism, stress resistance, and inflammation. The therapeutic effects of this compound in the context of atherosclerosis are primarily mediated through the activation of SIRT1 and its downstream targets.
This compound-Mediated SIRT1 Activation and Downstream Effects in Atherosclerosis
This compound allosterically activates SIRT1, leading to the deacetylation of various protein targets. In the context of atherosclerosis, a key mechanism involves the post-translational regulation of the LDL receptor (Ldlr). Activated SIRT1 reduces the secretion of proprotein convertase subtilisin/kexin type 9 (Pcsk9) from hepatocytes.[1][2] Pcsk9 normally targets Ldlr for degradation. By reducing Pcsk9 levels, this compound treatment leads to increased Ldlr protein expression on the surface of liver cells, which in turn enhances the clearance of LDL-cholesterol from the circulation, thereby reducing atherosclerosis.[1][2] Furthermore, SIRT1 activation by this compound has been shown to deacetylate and influence the activity of other key proteins involved in inflammation and metabolism, such as p65 (a subunit of NF-κB) and Foxo1.[1][2]
General Vasculoprotective Signaling Pathways of SIRT1
Beyond the Pcsk9-Ldlr axis, SIRT1 exerts broader protective effects on the vasculature. It can deacetylate and activate endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production and vasodilation.[5] SIRT1 also suppresses inflammation by inhibiting the NF-κB signaling pathway and promotes cholesterol efflux from macrophages by activating Liver X Receptor (LXR).[5][6] These pleiotropic effects contribute to the anti-atherosclerotic properties of SIRT1 activators like this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and administration of this compound in animal research.
Protocol 1: Dietary Admixture of this compound in Mice
This protocol is adapted from studies investigating the long-term effects of this compound on atherosclerosis in ApoE-/- mice.[1][2]
1. Materials:
-
This compound powder
-
High-cholesterol diet (e.g., containing 1.25% cholesterol)
-
Standard rodent chow
-
Precision balance
-
Spatula
-
Mixing container
2. Experimental Workflow:
3. Procedure:
-
Calculate the required amount of this compound: Based on the desired concentration (e.g., 3.18 g of this compound per kg of diet), weigh the appropriate amount of this compound powder using a precision balance.
-
Prepare the diet mixture:
-
Weigh the required amount of high-cholesterol diet powder.
-
In a suitable mixing container, gradually add the this compound powder to the diet powder while continuously mixing to ensure a homogenous distribution.
-
Mix thoroughly until no clumps of the drug are visible.
-
-
Prepare the control diet: For the control group, use the same high-cholesterol diet without the addition of this compound.
-
Storage: Store the prepared diets in airtight containers at 4°C, protected from light.
-
Administration: Provide the this compound-supplemented or control diet to the mice ad libitum for the duration of the study (e.g., 12 weeks).
-
Monitoring: Monitor food intake and body weight regularly to ensure that the addition of this compound does not significantly affect food consumption.
Protocol 2: Oral Gavage of this compound in Mice
This protocol provides a general guideline for the oral administration of this compound using gavage, based on common laboratory practices for administering compounds in a vehicle.
1. Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in water, or a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)
-
Sterile water or saline
-
Vortex mixer
-
Sonicator (optional)
-
Animal gavage needles (flexible tip recommended)
-
Syringes
2. Procedure:
-
Vehicle Preparation:
-
If using CMC: Dissolve 0.5 g of CMC in 100 mL of sterile water. Stir overnight at room temperature to ensure complete dissolution.
-
If using a DMSO/PEG/Tween/saline mixture: Prepare the vehicle by sequentially adding and mixing the components in the specified ratios.
-
-
This compound Formulation:
-
Calculate the total volume of formulation needed based on the number of animals, their average weight, and the dosing volume (typically 5-10 mL/kg).
-
Weigh the required amount of this compound to achieve the desired final concentration (e.g., for a 100 mg/kg dose in a 25 g mouse with a 10 mL/kg dosing volume, the concentration would be 10 mg/mL).
-
If this compound is not readily soluble in the aqueous vehicle, first dissolve it in a minimal amount of a suitable organic solvent like DMSO, and then slowly add it to the vehicle while vortexing to create a fine suspension. Sonication can be used to improve the homogeneity of the suspension.
-
-
Administration:
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth for the gavage needle.
-
Insert the gavage needle gently and steadily along the upper palate until it reaches the predetermined depth, ensuring the needle enters the esophagus and not the trachea.
-
Administer the calculated volume of the this compound suspension or vehicle control.
-
Withdraw the needle gently.
-
Monitor the animal for any signs of distress.
-
Protocol 3: Intraperitoneal (IP) Injection of this compound in Mice
This protocol outlines the procedure for administering this compound via intraperitoneal injection.
1. Materials:
-
This compound powder
-
Vehicle (e.g., a mixture of DMSO, PEG300, Tween 80, and saline)
-
Sterile saline
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-30 gauge)
2. Procedure:
-
This compound Formulation:
-
Prepare a suitable vehicle. A common formulation for IP injection of hydrophobic compounds is a mixture such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.
-
Calculate the required amount of this compound for the desired final concentration (e.g., for a 50 mg/kg dose in a 25 g mouse with a 10 mL/kg dosing volume, the concentration would be 5 mg/mL).
-
First, dissolve the this compound powder in DMSO.
-
Then, add the PEG300 and Tween 80 and mix thoroughly.
-
Finally, add the sterile saline and vortex until a homogenous solution or fine suspension is formed.
-
-
Administration:
-
Restrain the mouse by securing the scruff of the neck and turning it to expose the abdomen.
-
Tilt the mouse's head downwards at a slight angle.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. The needle should be inserted at a 15-20 degree angle.
-
Aspirate briefly to ensure that no fluid (urine or blood) is drawn into the syringe.
-
Inject the calculated volume of the this compound solution or vehicle control.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize the formulation and dosage for their specific experimental needs and animal models. All animal procedures must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
References
- 1. The protective role of Sirt1 in vascular tissue: its relationship to vascular aging and atherosclerosis | Aging [aging-us.com]
- 2. The Sirt1 activator this compound provides atheroprotection in Apoe−/− mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. SIRT1 Activators and Their Effects on Atherosclerosis Progression [gavinpublishers.com]
- 6. benthamdirect.com [benthamdirect.com]
Quantifying the Effects of SRT3025 on Protein Acetylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRT3025 is a small molecule activator of Sirtuin 1 (SIRT1), an NAD+-dependent protein deacetylase.[1][2] SIRT1 plays a crucial role in a variety of cellular processes, including the regulation of metabolism, inflammation, and cellular stress responses, primarily through the deacetylation of key transcription factors and other proteins. This document provides detailed application notes and protocols for quantifying the effects of this compound on protein acetylation, with a focus on its known targets and global acetylome analysis.
Data Presentation: Quantitative Effects of this compound on Protein Acetylation
While comprehensive quantitative acetylome data for this compound is not extensively available in public literature, studies have demonstrated its ability to decrease the acetylation of specific SIRT1 target proteins. The following table summarizes the observed effects of this compound on the acetylation status of key regulatory proteins. This data is derived from immunoprecipitation and Western blot analyses following this compound treatment in various experimental models.
| Target Protein | Cellular Pathway | Observed Effect of this compound | Experimental Model | Reference |
| p65 (RelA) | NF-κB Signaling | Decreased Acetylation | In vivo (Apoe-/- mice) | [1][2] |
| FoxO1 | Insulin/FOXO Signaling | Decreased Acetylation | In vivo (Apoe-/- mice) | [1][2][3] |
Note: The fold change in deacetylation can vary depending on the experimental conditions, including cell type, this compound concentration, and treatment duration. The provided table indicates a qualitative decrease in acetylation based on published findings.
Signaling Pathways Modulated by this compound
This compound, by activating SIRT1, influences downstream signaling pathways through the deacetylation of key regulatory proteins. The following diagrams illustrate the mechanism of action of this compound on the NF-κB and FoxO1 signaling pathways.
References
- 1. The Sirt1 activator this compound provides atheroprotection in Apoe−/− mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Sirt1 activator this compound provides atheroprotection in Apoe-/- mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sirtuin1 Suppresses Osteoclastogenesis by Deacetylating FoxOs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the In Vivo Bioavailability of SRT3025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with the SIRT1 activator, SRT3025. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your in vivo studies and help overcome challenges related to the bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule activator of Sirtuin 1 (SIRT1), a NAD-dependent deacetylase. Its mechanism of action involves the direct activation of SIRT1, which plays a crucial role in regulating various cellular processes, including metabolism, inflammation, and cellular stress responses. In the context of atherosclerosis, this compound has been shown to provide atheroprotection by reducing hepatic secretion of proprotein convertase subtilisin/kexin type 9 (PCSK9) and enhancing the expression of the low-density lipoprotein receptor (LDLR).
Q2: this compound is described as "orally available," but what is its actual oral bioavailability?
Q3: My in vivo experiment with orally administered this compound is showing inconsistent or lower-than-expected efficacy. What could be the underlying issue?
A3: Inconsistent or low efficacy in in vivo studies with oral this compound can often be attributed to poor bioavailability. This can stem from several factors:
-
Poor Aqueous Solubility: this compound is known to be poorly soluble in water, which can limit its dissolution in the gastrointestinal (GI) tract, a critical step for absorption.
-
Formulation Issues: An inadequate vehicle or formulation can lead to precipitation of the compound in the GI tract, preventing its absorption.
-
First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.
-
Experimental Variability: Inconsistent oral gavage technique, animal stress, or the presence of food can all affect absorption.
Refer to the Troubleshooting Guide below for a systematic approach to address these issues.
Q4: What are some recommended formulation strategies to improve the oral bioavailability of this compound?
A4: Given this compound's poor water solubility, several formulation strategies can be employed to enhance its oral absorption. These include:
-
Co-solvent Systems: Using a mixture of solvents (e.g., DMSO, PEG300) and surfactants (e.g., Tween 80) can help maintain the compound in solution in the GI tract.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic compounds.
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can improve the dissolution rate.
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can enhance its solubility and dissolution rate.
Troubleshooting Guide: Low Oral Bioavailability of this compound
This guide provides a step-by-step approach to troubleshoot and address issues of low or variable oral bioavailability of this compound in your in vivo experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no detectable plasma concentration of this compound after oral administration. | Poor dissolution in the gastrointestinal (GI) tract due to low aqueous solubility. | 1. Assess Solubility: Determine the solubility of this compound in various biocompatible solvents and simulated gastric and intestinal fluids. 2. Optimize Formulation: Experiment with different formulation strategies such as co-solvent systems, lipid-based formulations, or solid dispersions to improve solubility. 3. Particle Size Reduction: Consider micronization or creating a nanosuspension to increase the surface area for dissolution. |
| High variability in plasma concentrations between individual animals. | Inconsistent oral gavage technique. Presence or absence of food in the stomach. Animal stress affecting GI motility. | 1. Standardize Gavage Technique: Ensure all personnel are properly trained in oral gavage to deliver the dose consistently to the stomach. 2. Control Feeding Status: Conduct experiments in either fasted or fed animals consistently across all groups to minimize variability from food effects. 3. Acclimatize Animals: Allow animals to acclimate to the experimental procedures and handling to reduce stress. |
| Efficacy is observed, but plasma concentrations are below the in vitro effective concentration. | High first-pass metabolism in the gut wall or liver. The compound may be a substrate for efflux transporters (e.g., P-glycoprotein). | 1. Conduct a Pilot Pharmacokinetic Study: Compare the Area Under the Curve (AUC) after intravenous (IV) and oral (PO) administration to determine the absolute bioavailability. A significant difference suggests first-pass metabolism or poor absorption. 2. In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the metabolic stability of this compound. 3. Caco-2 Permeability Assay: This in vitro model can help determine the intestinal permeability of this compound and identify if it is a substrate for efflux transporters. |
| Precipitation of the compound is observed when preparing the dosing solution. | The chosen vehicle has low solubilizing capacity for this compound. The concentration of this compound is too high for the selected vehicle. | 1. Screen Different Vehicles: Test a panel of pharmaceutically acceptable vehicles to find one with optimal solubilizing capacity. 2. Adjust Concentration: If possible, lower the concentration of the dosing solution. 3. Use Co-solvents and Surfactants: Employ a multi-component vehicle system to enhance and maintain solubility. Gentle heating and sonication during preparation may also help. |
Quantitative Data Summary
While specific pharmacokinetic parameters for this compound are not publicly available, the following table provides data for a well-studied, though structurally different, SIRT1 activator, resveratrol, to serve as a general reference for a compound with known low oral bioavailability.
| Parameter | Resveratrol (Human, Oral Administration) | This compound (Mouse, Oral Administration in Diet) |
| Dose | 25 mg - 5 g | 3.18 g/kg of diet |
| Cmax (Maximum Plasma Concentration) | Highly variable, generally in the low ng/mL to low µg/mL range. | Not Publicly Available |
| Tmax (Time to Maximum Plasma Concentration) | ~1-1.5 hours | Not Publicly Available |
| AUC (Area Under the Curve) | Increases with dose, but not proportionally. | Not Publicly Available |
| Oral Bioavailability | <1% | Not Publicly Available |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a co-solvent/surfactant-based formulation suitable for oral administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Prepare the vehicle mixture. A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Dissolve this compound in DMSO. In a sterile conical tube, add the calculated amount of this compound powder and the required volume of DMSO. Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution.
-
Add PEG300. To the this compound/DMSO solution, add the required volume of PEG300. Vortex until the solution is homogeneous.
-
Add Tween 80. Add the required volume of Tween 80 to the mixture and vortex until a clear, uniform solution is obtained.
-
Add saline. Slowly add the required volume of sterile saline to the mixture while continuously vortexing. It is crucial to add the aqueous component last and slowly to prevent precipitation.
-
Inspect the final formulation. The final solution should be clear and free of any visible precipitates. If precipitation occurs, refer to the Troubleshooting Guide. Prepare the formulation fresh on the day of the experiment.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a basic procedure to determine the pharmacokinetic profile of this compound after oral administration.
Animals:
-
Male C57BL/6 mice (or other appropriate strain), 8-10 weeks old.
Procedure:
-
Acclimatization: Acclimatize the mice to the housing conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Dosing:
-
Weigh each mouse immediately before dosing to calculate the exact volume of the formulation to be administered.
-
Administer the this compound formulation via oral gavage at the desired dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at predetermined time points. A typical sampling schedule would be: 0 (pre-dose), 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, and 24 hrs post-dose.
-
Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, using appropriate software (e.g., Phoenix WinNonlin).
-
To determine absolute oral bioavailability, a separate group of animals should receive this compound via intravenous (IV) administration, and the AUC from the oral route is compared to the AUC from the IV route.
-
Visualizations
SIRT1 Signaling Pathway in Atherosclerosis
Caption: SIRT1 signaling pathway in atherosclerosis.
Experimental Workflow for Improving this compound Bioavailability
Caption: Experimental workflow for improving bioavailability.
potential off-target effects of SRT3025
Welcome to the technical support center for SRT3025. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and to offer troubleshooting support for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally available small molecule activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[1][2] It functions as an allosteric activator, meaning it binds to a site on the SIRT1 enzyme distinct from the active site to induce a conformational change that increases its enzymatic activity.[3] This activation has been shown to not occur with an activation-resistant mutant of SIRT1 (E230K), confirming its specific on-target activity.[1][4]
Q2: What are the known on-target effects of this compound?
The activation of SIRT1 by this compound leads to a variety of downstream effects, including:
-
Reduced plasma cholesterol: this compound treatment has been shown to decrease LDL-cholesterol and total cholesterol levels. This is achieved by increasing the protein expression of the hepatic LDL receptor (LDLR) and decreasing the secretion of PCSK9, a protein that targets LDLR for degradation.[4][5][6][7]
-
Inhibition of osteoclastogenesis: this compound can inhibit the differentiation of osteoclasts, the cells responsible for bone resorption. This suggests its potential as a therapeutic agent for osteoporosis.[1][7][8]
-
Improved hematopoietic stem cell function: The compound has been observed to expand hematopoietic stem and progenitor cells and improve blood counts.[1][2]
-
Anti-inflammatory effects: By activating SIRT1, this compound can deacetylate and consequently inhibit the activity of NF-κB, a key transcription factor in inflammatory responses.[1][5]
Q3: Are there any known or potential off-target effects of this compound?
While this compound is considered a selective SIRT1 activator, some SIRT1-independent effects have been observed. The most notable potential off-target effect is the downregulation of Sirtuin 3 (SIRT3) in cells lacking SIRT1.[1][5] Additionally, some of the observed effects of this compound, such as the inhibition of osteoclastogenesis, have been reported to persist even in the absence of SIRT1, suggesting a parallel, SIRT1-independent mechanism of action in that specific context.[1][5][9]
Q4: How does this compound activate AMPK? Is this an off-target effect?
This compound has been shown to activate AMP-activated protein kinase (AMPK).[1][5] This is generally considered to be a downstream consequence of SIRT1 activation. SIRT1 can deacetylate and activate LKB1, an upstream kinase of AMPK.[6][10] Therefore, the activation of AMPK by this compound is likely part of its on-target signaling pathway rather than a direct off-target effect. There is evidence of a feedback loop where AMPK can also activate SIRT1 by increasing cellular NAD+ levels.[6][11]
Troubleshooting Guide
This guide is intended to help researchers identify and troubleshoot potential off-target effects or unexpected results during experiments with this compound.
Issue 1: Unexpected Phenotype Observed in a SIRT1-Knockout Model
-
Problem: You are treating SIRT1-knockout cells or animals with this compound and still observing a biological effect.
-
Possible Cause: This could be due to a SIRT1-independent effect of this compound. As reported by Gurt et al. (2015), this compound can inhibit osteoclastogenesis even in the absence of SIRT1.[1][5][9] This study also identified that this compound can downregulate SIRT3 in SIRT1 null cells.[1][5]
-
Troubleshooting Steps:
-
Confirm SIRT1 knockout: Ensure that your experimental model has a complete and confirmed knockout of SIRT1 protein expression.
-
Assess SIRT3 levels: Measure the protein levels of SIRT3 in your SIRT1-knockout model with and without this compound treatment. A decrease in SIRT3 could indicate an off-target effect.
-
Investigate downstream targets of SIRT3: SIRT3 is a mitochondrial deacetylase with numerous targets involved in metabolism and oxidative stress. Assess the acetylation status of known SIRT3 targets to see if the observed phenotype correlates with changes in their activity.
-
Use a structurally unrelated SIRT1 activator: If available, compare the effects of this compound with a different class of SIRT1 activator to see if the phenotype is specific to this compound.
-
Issue 2: Discrepancy Between In Vitro and In Vivo Results
-
Problem: this compound shows a potent effect on your cell line in culture, but the in vivo results are less effective or show unexpected toxicity.
-
Possible Cause: This could be due to differences in metabolism, bioavailability, or the complex interplay of signaling pathways in a whole organism. While this compound is reported to be well-tolerated in mice, individual experimental conditions and animal models can vary.[1][2]
-
Troubleshooting Steps:
-
Pharmacokinetic analysis: If possible, measure the concentration of this compound in the plasma and target tissue of your animal model to ensure adequate exposure.
-
Toxicity assessment: Perform a basic toxicity screen, including monitoring animal weight, behavior, and organ-specific toxicity markers.
-
Dose-response curve: Conduct a dose-response study in your in vivo model to determine the optimal therapeutic window and to identify potential toxicity at higher doses.
-
Consider the experimental model: The genetic background of your animal model could influence the response to this compound. For example, the atheroprotective effects of this compound were observed in ApoE-/- mice but not in LDLR-/- mice.[4][6]
-
Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line/Assay | Concentration/IC50 | Reference |
| SIRT1 Activation | Cell-free assay | - | [2] |
| Inhibition of Osteoclastogenesis | Mouse Bone Marrow-Derived Macrophages (BMDMs) | 2 µM | [8] |
| Inhibition of Pancreatic Cancer Cell Proliferation | SU.86.86 cells | IC50 = 0.98 µM | [8] |
Table 2: In Vivo Effects of this compound
| Effect | Animal Model | Dosage | Reference |
| Decreased Plasma Cholesterol | ApoE-/- mice | 3.18 g/kg in diet | [6][8] |
| Rescue of Ovariectomy-Induced Bone Loss | C57BL/6 mice | 50 and 100 mg/kg/day | [7] |
| Inhibition of Pancreatic Cancer Xenograft Growth | Athymic nu/nu mice | 50-200 mg/kg | [2] |
Experimental Protocols
Protocol 1: Assessment of On-Target SIRT1 Activation
-
Cell Culture: Culture cells of interest (e.g., HEK293T) in appropriate media.
-
Transfection (Optional): For control experiments, transfect cells with plasmids expressing wild-type SIRT1 or the activation-resistant E230K mutant.
-
Treatment: Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest cells and prepare nuclear or whole-cell lysates.
-
Immunoprecipitation: Immunoprecipitate a known SIRT1 substrate (e.g., p65/RelA or FoxO1) from the cell lysates.
-
Western Blotting: Perform Western blot analysis on the immunoprecipitated samples using an antibody specific for acetylated lysine (B10760008) to assess the deacetylation activity of SIRT1. A decrease in the acetylation of the substrate in the this compound-treated samples (wild-type SIRT1) compared to the control would indicate on-target activation. No change would be expected in the E230K mutant.
Protocol 2: Troubleshooting Potential SIRT3 Off-Target Effects
-
Cell Culture: Use both wild-type and SIRT1-knockout cells of the same background.
-
Treatment: Treat both cell lines with this compound or vehicle control.
-
Cell Lysis: Harvest cells and prepare mitochondrial and whole-cell lysates.
-
Western Blotting:
-
Probe whole-cell lysates with antibodies against SIRT1 (to confirm knockout), SIRT3, and a loading control (e.g., actin or tubulin).
-
Probe mitochondrial lysates with antibodies against SIRT3 and a mitochondrial loading control (e.g., COX IV).
-
-
Analysis: A decrease in SIRT3 protein levels in the this compound-treated SIRT1-knockout cells compared to the vehicle-treated knockout cells would suggest a potential off-target effect.
Signaling Pathway Diagrams
Caption: On-target signaling pathway of this compound via SIRT1 activation.
Caption: Experimental workflow to investigate SIRT1-independent effects of this compound.
References
- 1. The Sirt1 Activators SRT2183 and this compound Inhibit RANKL-Induced Osteoclastogenesis in Bone Marrow-Derived Macrophages and Down-Regulate Sirt3 in Sirt1 Null Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The Sirt1 Activators SRT2183 and this compound Inhibit RANKL-Induced Osteoclastogenesis in Bone Marrow-Derived Macrophages and Down-Regulate Sirt3 in Sirt1 Null Cells | PLOS One [journals.plos.org]
- 4. The Sirt1 activator this compound provides atheroprotection in Apoe−/− mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Sirt1 Activators SRT2183 and this compound Inhibit RANKL-Induced Osteoclastogenesis in Bone Marrow-Derived Macrophages and Down-Regulate Sirt3 in Sirt1 Null Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMPK and SIRT1: a long-standing partnership? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Sirtuin1 activator this compound down-regulates sclerostin and rescues ovariectomy-induced bone loss and biomechanical deterioration in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. The Sirt1 Activators SRT2183 and this compound Inhibit RANKL-Induced Osteoclastogenesis in Bone Marrow-Derived Macrophages and Down-Regulate Sirt3 in Sirt1 Null Cells | PLOS One [journals.plos.org]
- 10. SIRT1 Regulates Hepatocyte Lipid Metabolism through Activating AMP-activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SIRT1 is required for AMPK activation and the beneficial effects of resveratrol on mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with SRT3025
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using SRT3025, a small molecule activator of Sirtuin 1 (SIRT1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an experimental drug developed as a small-molecule, allosteric activator of Sirtuin 1 (SIRT1), a NAD+-dependent protein deacetylase.[1][2][3] Its mechanism involves binding to SIRT1 and inducing a conformational change that enhances its catalytic activity towards specific substrates.[4][5] Studies have shown that this compound activates wild-type SIRT1 but fails to activate an activation-resistant mutant (E230K), indicating a specific mode of allosteric activation.[1][4]
Q2: What are the key research applications for this compound?
A2: this compound has been investigated in several preclinical models for various conditions, including:
-
Osteoporosis: It has been shown to down-regulate sclerostin and rescue ovariectomy-induced bone loss in mice.[6]
-
Atherosclerosis: It can reduce plasma cholesterol and atherosclerosis in ApoE-/- mice by enhancing LDL receptor expression.[4][7]
-
Hematopoiesis: It may improve hematopoiesis in certain contexts, such as Fanconi anemia models.
-
Oncology: It has been shown to inhibit the growth of pancreatic cancer cells.[8]
Q3: How should I dissolve and store this compound?
A3: Proper handling of this compound is critical for reproducible results. The hydrochloride salt form is a solid with the following solubility characteristics:
For long-term storage, keep the solid powder at -20°C, where it is stable for at least four years.[9][10] Stock solutions in DMSO can be stored at -80°C for up to one year, but it is crucial to aliquot to avoid repeated freeze-thaw cycles.[1] Always use fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.[1]
Troubleshooting Inconsistent Results
Issue 1: High Variability Between Experimental Replicates
Q: My results with this compound vary significantly from one experiment to the next, even when I use the same protocol. What could be the cause?
A: High variability is often traced back to compound handling and experimental setup. Here are the most common factors:
-
Compound Precipitation: Due to its low aqueous solubility, this compound can precipitate out of the culture medium.
-
Recommendation: Always perform the final dilution into your aqueous buffer or medium immediately before adding it to cells. Visually inspect the medium for any signs of precipitation after adding the compound. Pre-warming the medium to 37°C before adding the this compound stock can sometimes help.
-
-
Inconsistent Stock Solution:
-
Recommendation: Prepare fresh stock solutions in high-quality, anhydrous DMSO.[1] Avoid repeated freeze-thaw cycles by making single-use aliquots. After thawing an aliquot, vortex it thoroughly before making subsequent dilutions.
-
-
Cell Culture Conditions:
-
Recommendation: Ensure cell density, passage number, and serum concentration are consistent across experiments. Sirtuin expression and activity can be influenced by cell confluence and metabolic state.
-
Issue 2: Discrepancy Between In Vitro and In Vivo Results
Q: I observed a strong effect of this compound in my animal model, but the effect is much weaker or absent in my cell culture experiments. Why is this happening?
A: This is a documented phenomenon with this compound and other SIRT1 activators.[8] Several factors can contribute to this discrepancy:
-
Metabolic Activation: The compound may be metabolized in vivo to a more active form. This metabolic conversion would be absent in a standard in vitro cell culture system.
-
Systemic vs. Cellular Effects: The in vivo effect might be indirect. For example, this compound's effect on atherosclerosis is linked to its action in the liver, which reduces plasma-wide cholesterol levels—an effect that cannot be replicated in a simple culture of endothelial cells.[4][11]
-
Off-Target Effects: Small molecule activators can have off-target effects that contribute to the in vivo phenotype.[12][13][14] These off-targets may not be present or relevant in your specific in vitro model.
-
Pharmacokinetics and Exposure: The sustained exposure and concentration achieved in an animal model are very different from the static concentration in a cell culture dish.
Troubleshooting Workflow for In Vitro/In Vivo Discrepancies
Caption: Troubleshooting workflow for divergent results.
Issue 3: Unexpected Cytotoxicity or Lack of Specificity
Q: this compound is causing widespread cell death in my cultures, even at low concentrations. How can I confirm the effect is SIRT1-specific?
A: Unexpected toxicity can stem from off-target effects or poor compound solubility leading to aggregation and non-specific stress.[13][14] Verifying that your observed phenotype is due to SIRT1 activation is a critical control.
-
SIRT1 Knockdown/Knockout: The most rigorous control is to test this compound in cells where SIRT1 has been knocked out (e.g., using CRISPR) or knocked down (e.g., using siRNA). If the effect of this compound persists in the absence of SIRT1, it is unequivocally an off-target effect.
-
Use a SIRT1 Inhibitor: Pre-treat cells with a known SIRT1 inhibitor (e.g., EX-527) before adding this compound. If the inhibitor rescues or reverses the this compound-induced phenotype, it provides strong evidence for SIRT1-dependency.
-
Test on Activation-Resistant Mutant: As this compound does not activate the SIRT1 E230K mutant, expressing this mutant in a SIRT1-null background can serve as another negative control.[4]
-
Measure Downstream SIRT1 Activity: Directly measure the deacetylation of a known SIRT1 substrate in your system (e.g., acetylated-p53, acetylated-p65, or acetylated-FoxO1) via Western blot.[1][4] This confirms that the compound is engaging its target at the concentrations used.
SIRT1 Signaling Pathway and Control Points
Caption: this compound activates SIRT1, leading to deacetylation.
Quantitative Data Summary
The effective concentration or dosage of this compound can vary significantly based on the experimental system. The following table summarizes values reported in the literature.
| Experimental System | Application | Concentration / Dosage | Reference |
| Mouse (C57BL/6, OVX model) | Osteoporosis | 50-100 mg/kg/day (oral) | [6] |
| Mouse (ApoE-/-) | Atherosclerosis | 3.18 g/kg in diet | [4] |
| Mouse (Panc-1 Xenograft) | Pancreatic Cancer | Not specified, but inhibited tumor growth in vivo | [8] |
| Mouse BMDMs (in vitro) | Osteoclastogenesis | 2 µM | [9] |
| SU.86.86 cells (in vitro) | Pancreatic Cancer | IC50 = 0.98 µM | [8][9] |
| AML12 hepatocytes (in vitro) | Cholesterol Metabolism | Dose- and time-dependent effects observed up to 10 µM | [4][15] |
Experimental Protocols
General Protocol for Cell-Based Assays with this compound
This protocol provides a general framework. Specific cell lines, seeding densities, and endpoint assays will require optimization.
-
Preparation of this compound Stock Solution: a. Allow the vial of this compound HCl powder to equilibrate to room temperature before opening. b. Prepare a 10 mM stock solution in anhydrous DMSO. For example, add 1.65 mL of DMSO to 10 mg of this compound (FW: 606.2 g/mol ). c. Vortex thoroughly until the solid is completely dissolved. d. Dispense into single-use, low-retention microfuge tubes. Store at -80°C.
-
Cell Seeding: a. Plate cells in the appropriate culture vessel and volume of complete medium. b. Allow cells to adhere and reach the desired confluency (typically 24 hours). Ensure confluency is consistent across all wells and experiments.
-
Compound Treatment: a. Thaw one aliquot of 10 mM this compound stock solution and vortex well. b. Prepare an intermediate dilution of this compound in serum-free culture medium. This step is critical to prevent precipitation. For a final concentration of 10 µM, you might make a 100 µM intermediate solution (a 1:100 dilution of the 10 mM stock). c. Add the appropriate volume of the intermediate dilution (or DMSO for vehicle control) to the wells containing cells in complete medium. Gently swirl the plate to mix. For a 1:10 final dilution, add 10 µL of 100 µM solution to 90 µL of medium in the well. d. Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: a. Perform the desired assay, such as:
- Cell Viability: MTT, CellTiter-Glo®, or trypan blue exclusion.
- Western Blot: Lyse cells to extract protein and probe for total and acetylated levels of SIRT1 targets (e.g., p65).
- Gene Expression: Extract RNA for qPCR analysis of target genes.
Experimental Workflow Diagram
Caption: Standard workflow for in vitro this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. SRT-3025 - Wikipedia [en.wikipedia.org]
- 3. xcessbio.com [xcessbio.com]
- 4. The Sirt1 activator this compound provides atheroprotection in Apoe−/− mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule SIRT1 activators for the treatment of aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Sirtuin1 activator this compound down-regulates sclerostin and rescues ovariectomy-induced bone loss and biomechanical deterioration in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Sirt1 activator this compound provides atheroprotection in Apoe-/- mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SIRT1 activating compounds (STACs) negatively regulate pancreatic cancer cell growth and viability through a SIRT1-lysosomal-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. The Sirt1 activator this compound provides atheroprotection in Apoe−/− mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression [dash.harvard.edu]
- 12. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
SRT3025 stability and storage conditions
Welcome to the technical support resource for SRT3025, a potent and selective SIRT1 activator. This guide is designed for researchers, scientists, and drug development professionals to provide essential information on the stability, storage, and handling of this compound, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The stability of this compound is highly dependent on its form (solid powder or in solution) and the storage temperature. For optimal long-term stability, this compound as a solid powder should be stored at -20°C, where it is stable for at least four years.[1] When in solution, storage conditions are more critical to prevent degradation.
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in several organic solvents.[1] For most in vitro experiments, high-purity, anhydrous DMSO is the recommended solvent.[2] To prepare a stock solution, dissolve this compound in DMSO to your desired concentration. It is crucial to use fresh DMSO, as it can absorb moisture, which may reduce the solubility of this compound.[2] For long-term storage of stock solutions, it is recommended to store them at -80°C, which should maintain stability for up to one year. For shorter-term storage, -20°C is acceptable for up to one month. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[2]
Q3: Is this compound sensitive to light?
Q4: What is the mechanism of action of this compound?
A4: this compound is a small molecule activator of Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase. It functions by allosterically binding to SIRT1, which enhances its enzymatic activity towards its substrates.[3] This activation of SIRT1 leads to the deacetylation of various downstream targets, influencing numerous cellular processes.
Data Presentation
This compound Stability and Storage Conditions
| Form | Storage Temperature | Stability Duration | Source |
| Solid Powder | -20°C | ≥ 4 years | [1] |
| In Solvent | -80°C | Up to 1 year | [2] |
| In Solvent | -20°C | Up to 1 month | [2] |
This compound Solubility
| Solvent | Solubility | Source |
| DMSO | >75 mM | |
| Chloroform | ~30 mg/mL | [1] |
| Ethanol | Slightly soluble | [1] |
| Dimethylformamide (DMF) | Slightly soluble | [1] |
| Water | Insoluble | [2] |
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling and use of this compound in experimental settings.
Issue 1: Precipitate forms in my stock solution upon storage.
-
Possible Cause 1: Poor solubility in the chosen solvent.
-
Solution: Ensure you are using a recommended solvent like high-purity, anhydrous DMSO. If you observe a precipitate, you can try to redissolve it by gentle warming and vortexing. For future preparations, consider preparing a more dilute stock solution.
-
-
Possible Cause 2: The stock solution was not stored properly.
-
Solution: For long-term storage, stock solutions should be kept at -80°C.[2] Ensure the storage container is sealed tightly to prevent solvent evaporation.
-
Issue 2: My this compound solution appears cloudy or has a precipitate after dilution in an aqueous buffer for my experiment.
-
Possible Cause: Low aqueous solubility of this compound. this compound is insoluble in water.[2] When a concentrated DMSO stock solution is diluted into an aqueous buffer, the this compound can precipitate out.
-
Solution 1: Lower the final concentration of this compound in your aqueous medium.
-
Solution 2: Increase the percentage of DMSO in your final working solution, but be mindful of the tolerance of your experimental system (e.g., cells) to DMSO. It is recommended to keep the final DMSO concentration as low as possible (typically below 0.5%).
-
Solution 3: Prepare the working solution by adding the this compound stock solution to the aqueous buffer dropwise while vortexing to facilitate mixing and reduce the chance of immediate precipitation.
-
Issue 3: I am not observing the expected biological activity of this compound in my cell-based assay.
-
Possible Cause 1: Degradation of this compound.
-
Solution: Ensure that your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. It is always best to use freshly prepared or properly stored aliquots.
-
-
Possible Cause 2: Insufficient concentration or incubation time.
-
Solution: Review the literature for effective concentrations and incubation times for your specific cell type and assay. The effective concentration of this compound can vary. For example, it has been shown to increase SIRT1 levels in mouse bone marrow-derived macrophages at a concentration of 2 µM.[1]
-
-
Possible Cause 3: Issues with the experimental setup.
-
Solution: Verify the health and passage number of your cells. Ensure that all other reagents in your assay are working correctly. Include appropriate positive and negative controls in your experiment.
-
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the tube for 1-2 minutes until the powder is completely dissolved. Gentle warming in a water bath can be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in light-protective tubes to prevent degradation from repeated freeze-thaw cycles and light exposure.
-
Storage: Store the aliquots at -80°C for long-term storage.[2]
Protocol for Assessing the Activity of this compound in a Cell-Based Assay (Example: Western Blot for a Downstream Target)
-
Cell Culture: Plate your cells of interest at an appropriate density and allow them to adhere overnight.
-
Treatment: Prepare your working solutions of this compound by diluting the DMSO stock solution in your cell culture medium to the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Remove the old medium from your cells and replace it with the medium containing this compound or the vehicle control. Incubate the cells for the desired period.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse the cells using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Western Blotting: Perform SDS-PAGE and western blotting to analyze the expression or post-translational modification of your target protein (e.g., deacetylation of a known SIRT1 substrate).
Visualizations
This compound Activation of SIRT1 Signaling Pathway
Caption: this compound allosterically activates SIRT1, leading to downstream effects.
Experimental Workflow for Assessing this compound Stability
Caption: A general workflow for evaluating the stability of this compound in solution.
Logical Relationship for Troubleshooting this compound Solubility Issues
Caption: A decision tree for troubleshooting this compound precipitation issues.
References
Technical Support Center: Determining the Optimal Dose of SRT3025 in Mice
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SRT3025 in murine experimental models. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an experimental small molecule that acts as a potent and selective activator of Sirtuin 1 (SIRT1).[1][2] SIRT1 is an NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including metabolism, inflammation, and cellular stress responses. This compound allosterically activates SIRT1, leading to the deacetylation of various downstream protein targets.[3]
Q2: What are the known downstream targets of this compound-activated SIRT1?
Key downstream targets of SIRT1 that are deacetylated upon activation by this compound include:
-
p65 (RelA): A subunit of the NF-κB transcription factor. Deacetylation of p65 at lysine (B10760008) 310 by SIRT1 is critical for inhibiting NF-κB signaling, thereby reducing inflammation.[2]
-
FoxO1 (Forkhead box protein O1): A transcription factor involved in metabolism and stress resistance. SIRT1-mediated deacetylation of FoxO1 modulates its transcriptional activity.
Q3: What is a typical dose range for this compound in mice?
Based on published preclinical studies, the effective oral dose of this compound in mice typically ranges from 50 mg/kg to 200 mg/kg per day.[4] Some studies have also utilized a dietary administration of 3.18 g/kg of feed. The optimal dose will be dependent on the specific mouse model, the disease context, and the desired therapeutic effect.
Q4: How should I prepare this compound for oral administration in mice?
This compound is a solid that is practically insoluble in water. For oral gavage, it is commonly formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC-Na). To prepare the suspension, the required amount of this compound powder should be thoroughly mixed with the CMC-Na solution to ensure a homogenous suspension before each administration.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Problem: Significant variability in experimental outcomes is observed between mice receiving the same dose of this compound.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inhomogeneous Suspension | Ensure the this compound suspension is vigorously vortexed or sonicated immediately before each oral gavage to guarantee a uniform concentration. |
| Inaccurate Dosing | Calibrate pipettes and ensure precise measurement of the suspension volume for each mouse based on its body weight. |
| Stress from Gavage Procedure | Handle mice gently and consistently to minimize stress, as stress can influence physiological readouts. Consider habituating the mice to handling prior to the experiment. |
| Variability in Drug Metabolism | Biological variability between individual mice can lead to differences in drug absorption and metabolism. Ensure a sufficient number of animals per group to account for this. |
| Off-Target Effects | While this compound is a selective SIRT1 activator, the possibility of off-target effects cannot be entirely ruled out, which may contribute to variability. |
Issue 2: Difficulty with Oral Gavage Administration
Problem: The this compound suspension is difficult to administer via oral gavage, or the mice show signs of distress.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Viscous Suspension | If the suspension is too thick, consider slightly reducing the concentration of CMC-Na. Ensure the suspension is at room temperature. |
| Clogged Gavage Needle | Ensure the suspension is homogenous and free of large particles. Consider using a slightly larger gauge gavage needle if appropriate for the size of the mice. |
| Improper Gavage Technique | Ensure proper restraint of the mouse to prevent movement. The gavage needle should be inserted gently and follow the curvature of the esophagus. If fluid is observed from the nose, the needle may have entered the trachea; the procedure should be stopped immediately. |
Experimental Protocols
Protocol 1: Dose-Response Study to Determine Optimal this compound Dose
This protocol outlines a general procedure to determine the optimal dose of this compound for a specific in vivo model.
1. Animal Model and Grouping:
-
Select the appropriate mouse strain and disease model for your study.
-
Divide the mice into at least four groups (n=8-10 mice per group):
-
Group 1: Vehicle control (e.g., 0.5% CMC-Na)
-
Group 2: Low dose this compound (e.g., 25 mg/kg)
-
Group 3: Mid dose this compound (e.g., 50 mg/kg)
-
Group 4: High dose this compound (e.g., 100 mg/kg)
-
2. This compound Preparation and Administration:
-
Prepare a fresh suspension of this compound in the chosen vehicle daily.
-
Administer the assigned dose to each mouse via oral gavage once daily for the duration of the study.
3. Monitoring and Endpoint Analysis:
-
Monitor the mice daily for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
At the end of the study, collect relevant tissues for analysis of efficacy endpoints (e.g., tumor size, inflammatory markers, metabolic parameters).
-
Also, collect tissues (e.g., liver, muscle) to assess the pharmacodynamic effects of this compound, such as the deacetylation of p65 and FoxO1.
4. Data Analysis:
-
Analyze the data to determine the dose of this compound that produces the desired therapeutic effect with minimal toxicity.
Protocol 2: Measurement of p65 and FoxO1 Deacetylation in Mouse Tissue
This protocol describes how to assess the in vivo activity of this compound by measuring the deacetylation of its downstream targets.
1. Tissue Collection and Nuclear Extraction:
-
Euthanize mice at the desired time point after this compound administration.
-
Rapidly excise the tissue of interest (e.g., liver) and flash-freeze in liquid nitrogen.
-
Perform nuclear extraction from the tissue samples using a commercially available kit or a standard laboratory protocol.
2. Immunoprecipitation:
-
Incubate the nuclear extracts with an antibody specific for either p65 or FoxO1 overnight at 4°C.
-
Add protein A/G agarose (B213101) beads to the mixture and incubate for an additional 2-4 hours to precipitate the protein-antibody complexes.
-
Wash the beads several times to remove non-specific binding.
3. Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an antibody that specifically recognizes the acetylated form of the target protein (e.g., anti-acetyl-p65 or anti-acetyl-FoxO1).
-
As a loading control, probe a separate membrane with an antibody against the total protein (total p65 or total FoxO1).
-
Visualize the protein bands using an appropriate detection system and quantify the band intensities.
4. Data Analysis:
-
Calculate the ratio of acetylated protein to total protein for each sample.
-
A decrease in this ratio in the this compound-treated groups compared to the vehicle control group indicates successful in vivo target engagement.
Data Presentation
Table 1: Summary of this compound Dosing in Preclinical Mouse Models
| Mouse Model | Dose | Administration Route | Duration | Key Findings | Reference |
| Ovariectomy-induced osteoporosis | 50 and 100 mg/kg/day | Oral gavage | 6 weeks | Reversed bone loss and improved biomechanical properties. | [4] |
| Diet-induced obesity | 100 mg/kg/day | Not specified | 7 weeks | Prevented body weight gain and improved glucose tolerance. | |
| Atherosclerosis (ApoE-/- mice) | 3.18 g/kg in diet | Dietary | 12 weeks | Reduced plasma cholesterol and atherosclerosis. | |
| Pancreatic cancer xenograft | 50-200 mg/kg | Oral administration | Not specified | Inhibited tumor growth. |
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for a dose-response study.
References
- 1. researchgate.net [researchgate.net]
- 2. FoxO1 Deacetylation Decreases Fatty Acid Oxidation in β-Cells and Sustains Insulin Secretion in Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule SIRT1 activators for the treatment of aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Cell Culture Contamination in SRT3025 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cell culture contamination issues that may arise during experiments with SRT3025.
Frequently Asked Questions (FAQs)
Q1: Can this compound itself be a source of contamination in my cell culture?
A1: While this compound, as a chemical compound, is not a biological contaminant, it is crucial to ensure that the stock solution is prepared and stored under sterile conditions. Non-sterile solvents or improper handling during aliquoting can introduce microbial contaminants. Always use high-quality, sterile reagents and aseptic techniques when preparing and using this compound solutions.
Q2: I observed a change in the color of my culture medium after adding this compound. Is this due to contamination?
A2: An abrupt color change in the medium, especially a rapid shift to yellow, often indicates bacterial contamination due to the production of acidic metabolites.[1][2] However, some compounds can interact with the phenol (B47542) red pH indicator in the medium. To rule out a chemical interaction, prepare a cell-free culture medium with this compound and incubate it under the same conditions. If the color changes in the absence of cells, it may be a chemical interaction. If not, microbial contamination is the likely cause.
Q3: My cells are growing slower than expected after treatment with this compound. Is this a sign of contamination?
A3: Slower cell proliferation can be a sign of mycoplasma contamination, which may not cause visible turbidity in the medium.[1][2] Mycoplasma can significantly alter cellular metabolism and growth characteristics.[2] However, this compound is a SIRT1 activator and may affect cell growth rates as part of its mechanism of action. It is essential to include proper controls in your experiment, including vehicle-treated cells, to distinguish between the effects of the compound and potential contamination. If you suspect mycoplasma, specific testing is highly recommended.[2]
Q4: I've confirmed a contamination. Do I need to discard my this compound stock solution?
A4: If you suspect your this compound stock solution is the source of contamination, it is best to discard it and prepare a fresh, sterile stock. If the contamination is determined to be from other sources, such as poor aseptic technique or other reagents, your this compound stock may be safe to use. However, when in doubt, it is always safer to start with a fresh stock to avoid compromising your experiments.
Troubleshooting Guides
Guide 1: Identifying the Type of Contamination
The first step in troubleshooting is to identify the nature of the contaminant. Different contaminants have distinct characteristics.
| Contaminant Type | Visual & Microscopic Characteristics | Impact on Culture |
| Bacteria | - Medium becomes turbid (cloudy) and may change color (often yellow) rapidly.- Under a microscope, small, motile, rod-shaped or spherical particles are visible between cells. | - Rapid cell death.- Sharp decrease in pH. |
| Fungi (Yeast & Mold) | - Yeast: Individual round or oval particles, may be seen budding.- Mold: Thin, filamentous structures (hyphae) visible, may form dense spore clusters. Medium may initially remain clear but become cloudy over time. | - Slower initial impact than bacteria.- Can lead to cell detachment and death. |
| Mycoplasma | - No visible turbidity in the medium.- Cells may appear grainy or show signs of slowed growth and morphological changes. | - Alters cellular metabolism, gene expression, and growth rates.- Can compromise experimental results without obvious signs of contamination. |
| Chemical | - No visible microorganisms.- May cause unexpected cell toxicity, altered morphology, or inconsistent results. | - Varies widely depending on the contaminant (e.g., endotoxins, impurities in reagents). |
Guide 2: Locating the Source of Contamination
Once the type of contamination is identified, the next step is to pinpoint the source to prevent recurrence.
Caption: Troubleshooting workflow for identifying contamination sources.
Experimental Protocols
Protocol 1: Mycoplasma Detection via PCR
Mycoplasma is a common and insidious contaminant that cannot be detected by simple microscopy.[2] PCR-based detection is a rapid and sensitive method.
Materials:
-
Cell culture supernatant or cell lysate
-
Mycoplasma-specific PCR primer mix
-
Taq DNA polymerase and dNTPs
-
PCR tubes
-
Thermocycler
-
Positive and negative controls
-
Gel electrophoresis equipment
Methodology:
-
Sample Preparation: Collect 1 mL of cell culture supernatant from a near-confluent culture. Alternatively, lyse the cells to release DNA.
-
PCR Reaction Setup: In a sterile PCR tube, combine the cell sample (or extracted DNA), mycoplasma-specific primers, dNTPs, Taq polymerase, and PCR buffer.
-
Positive and Negative Controls: Set up a positive control (known mycoplasma DNA) and a negative control (sterile water) in parallel.
-
Thermocycling: Perform PCR using a validated thermocycler program, typically involving an initial denaturation, 30-40 cycles of denaturation, annealing, and extension, followed by a final extension.
-
Gel Electrophoresis: Analyze the PCR products on an agarose (B213101) gel. The presence of a band of the expected size in your sample lane indicates mycoplasma contamination.
Protocol 2: Basic Sterility Test for Reagents
This protocol can be used to check for bacterial or fungal contamination in reagents like media, serum, or this compound stock solutions.
Materials:
-
Test reagent (e.g., this compound stock solution)
-
Standard cell culture medium (without antibiotics)
-
Sterile culture vessel (e.g., 6-well plate)
-
Cell culture incubator
Methodology:
-
Add a small aliquot (e.g., 10-50 µL) of the test reagent to a well containing sterile cell culture medium.
-
As a negative control, add the same volume of the sterile solvent used for the test reagent to another well.
-
Incubate the plate at 37°C for 3-5 days.
-
Visually inspect the wells daily for any signs of turbidity, color change, or fungal growth.
-
If contamination appears in the test well but not the control well, the reagent is likely contaminated.
This compound Signaling Pathway
This compound is a small molecule activator of SIRT1 (Sirtuin 1), a NAD+-dependent deacetylase.[3][4] Its mechanism of action involves the allosteric activation of SIRT1, leading to the deacetylation of various protein targets and subsequent downstream effects.
Caption: Simplified signaling pathway of this compound as a SIRT1 activator.
References
Technical Support Center: Mitigating SRT3025 Toxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address potential toxicity issues encountered when using the SIRT1 activator, SRT3025, in cell line experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions to mitigate this compound-induced toxicity.
| Issue | Potential Cause | Suggested Solution |
| High cell death observed even at low concentrations of this compound. | Cell line hypersensitivity. | Different cell lines exhibit varying sensitivities to this compound. Consider using a panel of cell lines to identify one with a better therapeutic window. For example, pancreatic cancer cell lines have shown different sensitivities to SIRT1 activators[1]. |
| Off-target effects. | While this compound is a SIRT1 activator, off-target effects can contribute to toxicity. Reduce the concentration of this compound to the lowest effective level for SIRT1 activation to minimize off-target effects. | |
| Solvent toxicity. | The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. Always include a vehicle control (medium with the same concentration of solvent used for this compound) in your experiments to assess solvent toxicity. Aim to keep the final solvent concentration below 0.1%. | |
| Inconsistent results or unexpected toxicity between experiments. | This compound degradation. | Ensure proper storage and handling of the this compound compound to maintain its stability and activity. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| Cell culture conditions. | Variations in cell density, passage number, and media composition can influence cellular response to this compound. Standardize your cell culture protocols to ensure reproducibility. | |
| Difficulty in determining the optimal non-toxic concentration. | Lack of a clear dose-response curve. | Perform a comprehensive dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 µM to 10 µM) and multiple time points (e.g., 24, 48, and 72 hours) to determine the IC50 value for your specific cell line[1][2]. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture experiments?
A1: Based on published studies, a starting concentration range of 0.5 µM to 5 µM is recommended for initial experiments[2]. However, the optimal concentration is highly cell-type dependent. We advise performing a dose-response curve to determine the ideal concentration for your specific cell line.
Q2: How can I assess this compound-induced toxicity in my cell line?
A2: Several methods can be used to assess cytotoxicity. The most common are cell viability assays such as MTT or CellTiter-Glo®, which measure metabolic activity, and LDH release assays, which measure membrane integrity. It is advisable to use at least two different methods to confirm your results.
Q3: Are there any known off-target effects of this compound that could contribute to toxicity?
A3: While this compound is designed as a specific SIRT1 activator, like many small molecules, it may have off-target effects, especially at higher concentrations. Some studies on other SIRT1 activators have noted off-target effects[3]. To determine if the observed toxicity is due to off-target effects, you can use a cell line that does not express SIRT1 or use siRNA to knock down SIRT1 expression and observe if the toxicity persists.
Q4: Can co-treatment with other compounds mitigate this compound toxicity?
A4: Co-treatment with antioxidants could potentially mitigate toxicity if it is caused by oxidative stress, a process that SIRT1 is known to regulate[4]. However, this needs to be empirically tested for your specific experimental system.
Q5: What is the mechanism of action of this compound?
A5: this compound is an allosteric activator of SIRT1, a NAD+-dependent deacetylase. It binds to the N-terminal domain of SIRT1, leading to a conformational change that enhances its catalytic activity towards various protein substrates[5]. This activation leads to the deacetylation of key proteins involved in metabolism, inflammation, and cell survival, such as p65 (a subunit of NF-κB) and FOXO1[2][5].
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on a specific cell line.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from your stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 2.5, 5, 10 µM). Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.
Protocol 2: Western Blot for SIRT1 Target Deacetylation
Objective: To confirm the on-target activity of this compound by measuring the deacetylation of a known SIRT1 substrate.
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetylated-p65, anti-total-p65, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the level of the acetylated protein to the total protein and the loading control. A decrease in the acetylated protein level indicates SIRT1 activation.
Visualizations
Caption: this compound allosterically activates SIRT1, leading to substrate deacetylation.
Caption: A logical workflow for troubleshooting this compound-induced cell toxicity.
References
- 1. SIRT1 activating compounds (STACs) negatively regulate pancreatic cancer cell growth and viability through a SIRT1-lysosomal-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of different SIRT1-mediated signaling pathways in toxic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Sirt1 activator this compound provides atheroprotection in Apoe−/− mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Consistent SRT3025 Activity in Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results with the SIRT1 activator, SRT3025.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.
Issue 1: Inconsistent or No this compound Activity Observed
-
Question: My in vitro experiment shows variable or no activation of SIRT1 with this compound. What are the possible causes?
Answer: Inconsistent this compound activity can stem from several factors related to compound handling, experimental setup, and cellular conditions. Here are the key aspects to investigate:
-
Compound Integrity and Solubility:
-
Degradation: this compound, like many small molecules, can degrade if not stored properly. Ensure it is stored as a powder at -20°C for up to 3 years or as a stock solution at -80°C for up to one year to maintain stability.[1] Avoid repeated freeze-thaw cycles of stock solutions.[1]
-
Solubility Issues: this compound is insoluble in water but soluble in DMSO at high concentrations (>75 mM).[2] When preparing working solutions in aqueous cell culture media, the final DMSO concentration should be kept low (typically <0.1%) to prevent precipitation and solvent-induced cellular stress. Visually inspect your final working solution for any signs of precipitation.
-
-
Experimental Conditions:
-
Cell Line and SIRT1 Expression: The level of SIRT1 expression can vary between cell lines. Confirm that your chosen cell line expresses sufficient levels of SIRT1. It has been noted that this compound activates wild-type SIRT1 but not the E230K mutant, which is resistant to activation.[1]
-
Assay Specificity: Some assays for SIRT1 activity can be prone to artifacts. For instance, fluorophore-based assays have been a subject of debate regarding the direct activation of SIRT1 by activators.[3] Consider using multiple, complementary assays to confirm SIRT1 activation, such as Western blotting for deacetylation of known SIRT1 substrates (e.g., p53, NF-κB subunit p65, or FOXO1).[4]
-
-
Issue 2: Poor Solubility of this compound in Aqueous Media
-
Question: I am observing precipitation when I dilute my this compound stock solution into my cell culture medium. How can I improve its solubility?
Answer: This is a common challenge due to the hydrophobic nature of this compound. Here are some strategies to improve solubility:
-
Proper Dilution Technique:
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your high-concentration DMSO stock into your aqueous medium.
-
Vortexing: Vortex the solution thoroughly after each dilution step to ensure proper mixing and dispersion.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound solution can sometimes aid in solubility.
-
-
Final DMSO Concentration:
-
Ensure the final concentration of DMSO in your experiment is as low as possible and consistent across all conditions, including vehicle controls. High concentrations of DMSO can be toxic to cells and can also cause the compound to precipitate out of solution.
-
-
Issue 3: Off-Target Effects or Unexpected Cellular Responses
-
Question: I am observing cellular effects that don't seem to be directly related to SIRT1 activation. Could this compound have off-target effects?
Answer: While this compound is described as a selective SIRT1 activator, the possibility of off-target effects should always be considered with small molecule inhibitors and activators.
-
Control Experiments:
-
SIRT1 Knockdown/Knockout: The most definitive way to confirm that the observed effects are SIRT1-dependent is to perform the experiment in cells where SIRT1 has been knocked down (using siRNA) or knocked out (using CRISPR/Cas9).[4] If the effect of this compound is diminished or absent in these cells, it strongly suggests an on-target mechanism.
-
Use of a SIRT1 Inhibitor: As a complementary approach, you can co-treat cells with this compound and a specific SIRT1 inhibitor (e.g., EX-527). If the inhibitor reverses the effects of this compound, it supports a SIRT1-mediated mechanism.
-
-
Dose-Response Analysis: Perform a dose-response curve for this compound. Off-target effects are often more prominent at higher concentrations. Using the lowest effective concentration can help minimize these effects.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of this compound?
-
Q2: What are the recommended storage conditions for this compound?
-
Q3: What is the typical concentration range for in vitro experiments?
-
A3: The effective concentration of this compound in vitro can vary depending on the cell type and the specific assay. However, a common concentration range used in published studies is 0.5 µM to 10 µM.[1][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
-
-
Q4: Is this compound active in vivo?
-
Q5: How can I confirm that this compound is activating SIRT1 in my experiment?
-
A5: SIRT1 activation can be confirmed by measuring the deacetylation of known SIRT1 substrates. A common and reliable method is to perform a Western blot analysis to detect a decrease in the acetylation of proteins such as p53, the p65 subunit of NF-κB, or FOXO1.[4] You can also use commercially available SIRT1 activity assays, but be mindful of potential artifacts and validate your findings.
-
Quantitative Data Summary
Table 1: this compound Properties and Storage
| Property | Value | Reference |
| Molecular Weight | 606.2 g/mol | [2] |
| Purity | >98% | [2] |
| Solubility | ||
| DMSO | >75 mM | [2] |
| Water | Insoluble | [1] |
| Storage (Powder) | ||
| Temperature | -20°C | [1] |
| Duration | Up to 3 years | [1] |
| Storage (Stock Solution in DMSO) | ||
| Temperature | -80°C | [1] |
| Duration | Up to 1 year | [1] |
Table 2: Recommended Concentration and Dosage Ranges
| Application | Concentration/Dosage | Reference |
| In Vitro (Cell Culture) | 0.5 - 10 µM | [1][4] |
| In Vivo (Mice, oral gavage) | 50 - 100 mg/kg/day | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO):
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM stock solution. For example, to 1 mg of this compound (MW: 606.2), add 165 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) and sonication can be used to aid dissolution.
-
Aliquot the stock solution into small, single-use volumes in amber or foil-wrapped tubes to protect from light.
-
Store the aliquots at -80°C.
-
-
Working Solution Preparation (for Cell Culture):
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions in pre-warmed (37°C) cell culture medium to achieve the desired final concentrations.
-
Vortex gently after each dilution.
-
Ensure the final DMSO concentration is below 0.1% and is consistent across all experimental conditions, including the vehicle control.
-
Use the working solutions immediately.
-
Protocol 2: Western Blot Analysis of p65 Deacetylation
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentrations for the specified duration. Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and deacetylase inhibitors (including a sirtuin inhibitor like nicotinamide).
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
-
Western Blotting:
-
Normalize the protein amounts and load equal quantities onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated-p65 (e.g., anti-acetyl-NF-κB p65 (Lys310)) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total p65 and a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. SRT-3025 hydrochloride (CAS 2070015-26-6) | Abcam [abcam.com]
- 3. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Sirt1 activator this compound provides atheroprotection in Apoe−/− mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular and Cellular Characterization of SIRT1 Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Sirtuin1 activator this compound down-regulates sclerostin and rescues ovariectomy-induced bone loss and biomechanical deterioration in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SRT3025 Compound
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, handling, and experimental application of the SRT3025 compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[1][2] Its mechanism involves allosteric binding to SIRT1, which enhances the enzyme's catalytic activity towards its substrates.[3] this compound has been shown to activate wild-type SIRT1 protein but not the activation-resistant E230K mutant.[1][3] This activation leads to the deacetylation of various protein targets, influencing cellular processes such as inflammation, metabolism, and cell survival.[1]
Q2: What are the recommended storage and stability conditions for this compound?
A2: For long-term storage, this compound powder should be kept at -20°C for up to 3 years. Stock solutions in a solvent can be stored at -80°C for up to one year and at -20°C for one month. It is advisable to aliquot stock solutions to prevent repeated freeze-thaw cycles.[1]
Q3: What are the solubility characteristics of this compound?
A3: this compound is soluble in DMSO at a concentration of 100 mg/mL (164.96 mM). It is also soluble in chloroform (B151607) at approximately 30 mg/ml and slightly soluble in ethanol. The compound is considered insoluble in water.[4][5] When preparing DMSO stock solutions, it is crucial to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can reduce the solubility of this compound.[1]
Q4: What is the typical purity of commercially available this compound?
A4: Commercially available this compound is typically supplied with a purity of ≥98%.[5] It is always recommended to refer to the certificate of analysis provided by the supplier for batch-specific purity information.
Quality Control and Data Presentation
To ensure the reliability and reproducibility of experimental results, it is crucial to perform quality control checks on each new batch of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₁H₃₁N₅O₂S₂·HCl |
| Molecular Weight | 606.2 g/mol [1] |
| Appearance | Solid Powder |
| Purity (Typical) | ≥98%[5] |
| UV/Vis. (λmax) | 231, 281, 353 nm[5] |
Table 2: Solubility and Stock Solution Stability
| Solvent | Solubility | Stock Solution Storage |
| DMSO | 100 mg/mL (164.96 mM)[1] | 1 year at -80°C, 1 month at -20°C[1] |
| Ethanol | 5 mg/mL[1] | Not specified, short-term recommended |
| Water | Insoluble[1] | Not applicable |
| Chloroform | ~30 mg/mL[5] | Not specified |
Table 3: In Vitro Experimental Parameters
| Parameter | Typical Range/Value | Notes |
| Cell Culture Concentration | 0-5 µM[1] | Optimal concentration is cell-line dependent. |
| Incubation Time | 24-72 hours[1] | Dependent on the specific assay and endpoint. |
| EC₅₀ for SIRT1 Activation | < 1 µM[6] | The half-maximal effective concentration can vary based on assay conditions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may aid dissolution. e. Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -80°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment (Model Protocol)
This is a model protocol as a specific, validated method for this compound is not publicly available. Optimization may be required.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: 0.1% Formic acid in acetonitrile.
-
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B
-
30-31 min: 90-10% B (linear gradient)
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 281 nm or 353 nm.[5]
-
Injection Volume: 10 µL.
-
Procedure: a. Prepare a sample of this compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water). b. Inject the sample onto the HPLC system. c. Analyze the resulting chromatogram to determine the area percentage of the main peak, which corresponds to the purity of the compound.
Protocol 3: SIRT1 Fluorometric Activity Assay
This protocol is based on commercially available SIRT1 activity assay kits.
-
Materials: Recombinant human SIRT1, NAD+, fluorogenic SIRT1 substrate (e.g., based on p53 sequence), assay buffer, developer solution, this compound, and a known SIRT1 inhibitor (e.g., Nicotinamide) as a control.
-
Procedure: a. Prepare serial dilutions of this compound in assay buffer. b. In a 96-well black microplate, add the assay buffer, NAD+, and the fluorogenic substrate to each well. c. Add the diluted this compound, a known inhibitor, or vehicle control to the respective wells. d. Initiate the reaction by adding recombinant SIRT1 enzyme to all wells except the "no enzyme" control. e. Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes). f. Stop the reaction and generate a fluorescent signal by adding the developer solution. g. Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380/440-460 nm).[7] h. Calculate the percent activation relative to the vehicle control.
Troubleshooting Guides
Guide 1: In Vitro Cell-Based Assays
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | 1. Compound Inactivity: Degradation due to improper storage or handling. 2. Low SIRT1 Expression: The cell line may have low endogenous SIRT1 levels. 3. Suboptimal Concentration: The concentration of this compound may be too low. | 1. Use a fresh aliquot of this compound stock solution. Confirm compound identity and purity via LC-MS or HPLC. 2. Verify SIRT1 expression in your cell line using Western blot or qPCR. 3. Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| High cell death in both control and treated groups | 1. Solvent Toxicity: High concentration of DMSO. 2. Compound Cytotoxicity: this compound may be toxic to the cells at the concentration used. | 1. Ensure the final DMSO concentration is non-toxic for your cell line (typically ≤ 0.1%). 2. Perform a cell viability assay (e.g., MTT, trypan blue) to determine the cytotoxic concentration of this compound. |
| Inconsistent results between experiments | 1. Compound Precipitation: this compound may precipitate in the cell culture medium. 2. Variability in Cell Culture: Differences in cell passage number, confluency, or media. 3. Compound Instability: this compound may not be stable in the culture medium over the incubation period. | 1. Visually inspect the medium for precipitation. Consider using a lower concentration or a different formulation if available. 2. Standardize cell culture conditions, including seeding density and passage number. 3. Assess the stability of this compound in your cell culture medium over time using HPLC or LC-MS. |
Guide 2: Biochemical SIRT1 Activity Assay
| Issue | Possible Cause | Suggested Solution |
| No or low SIRT1 activity in the control group | 1. Degraded Enzyme: Recombinant SIRT1 has lost activity due to improper storage or handling. 2. Incorrect Assay Buffer: The pH or composition of the assay buffer is incorrect. | 1. Use a fresh aliquot of recombinant SIRT1. Avoid repeated freeze-thaw cycles. 2. Verify the composition and pH of the assay buffer as recommended by the kit manufacturer. |
| High background fluorescence | 1. Contaminated Reagents: Contamination in the assay buffer, substrate, or plate. | 1. Use fresh, high-quality reagents and plates designed for fluorescence assays. |
| No activation by this compound | 1. Inactive Compound: this compound has degraded. 2. Assay Conditions: The assay may not be sensitive to allosteric activators. | 1. Verify the integrity of the this compound compound. 2. Ensure the assay is validated for use with allosteric activators. Some assay formats may not be suitable. |
Visualizations
Caption: Simplified signaling pathway of SIRT1 activation by this compound.
Caption: Recommended quality control workflow for this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Sirt1 activator this compound provides atheroprotection in Apoe−/− mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Sirtuin modulator 1 | Sirtuin | TargetMol [targetmol.com]
- 7. ruo.mbl.co.jp [ruo.mbl.co.jp]
Technical Support Center: Interpreting Unexpected Data from SRT3025 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SRT3025. Our goal is to help you navigate unexpected findings and interpret your experimental data accurately.
Frequently Asked Questions (FAQs)
Q1: My in vitro results with this compound are not consistent with its role as a specific SIRT1 activator. What could be the reason?
A1: While this compound is designed as a SIRT1 activator, studies have revealed potential off-target effects or SIRT1-independent mechanisms.[1] For instance, research on osteoclastogenesis showed that this compound could inhibit this process even in SIRT1 knockout cells, suggesting an alternative pathway.[1] In those SIRT1-null cells, this compound was observed to down-regulate Sirt3.[1] It is also important to be aware of the historical controversy surrounding the in vitro assays used to identify sirtuin-activating compounds (STACs), as some initial findings were questioned regarding their physiological relevance.[2][3]
Q2: I am observing effects of this compound on protein levels but not on their corresponding mRNA levels. Is this a known phenomenon?
A2: Yes, this is consistent with published data. For example, in studies on atherosclerosis, this compound treatment in mice increased the protein expression of hepatic LDL receptor (Ldlr) and proprotein convertase subtilisin/kexin type 9 (Pcsk9) without altering their mRNA levels.[4][5][6] This suggests that this compound can exert its effects through post-translational modifications.[4][5][6]
Q3: We are planning clinical studies with this compound. Are there any known safety concerns from previous trials?
A3: A phase 1 clinical trial assessing the safety and pharmacokinetics of this compound was halted.[2] The reason for the interruption was the observation of a prolongation of the corrected QT interval in subjects, which is a significant safety concern as it can indicate a risk of potentially fatal cardiac arrhythmias.[2]
Q4: Can this compound be used in animal models of osteoporosis?
A4: Preclinical studies have shown promising results for this compound in treating bone loss. In a mouse model of ovariectomy-induced bone loss, oral administration of this compound reversed the negative effects on bone mass and biomechanical properties.[7][8] The proposed mechanism involves the down-regulation of sclerostin, a negative regulator of bone formation.[7]
Troubleshooting Guides
Issue 1: Discrepancy between in vitro and in vivo results
| Symptom | Possible Cause | Suggested Action |
| Strong SIRT1 activation observed in a cell-free assay (e.g., FdL assay), but weaker or different effects in cell-based assays or animal models. | The in vitro assay may not fully replicate cellular conditions. The original fluorometric assays for SIRT1 activation have been a subject of controversy.[2][3] | Validate findings using multiple, complementary assays. For example, assess the deacetylation of known SIRT1 targets like p65 and Foxo1 in vivo.[4][5][6] |
| This compound shows an effect in wild-type cells but also in SIRT1 knockout/knockdown cells. | This compound may have off-target effects or activate compensatory pathways. Studies have shown it can inhibit osteoclastogenesis in the absence of SIRT1.[1] | Investigate other potential targets. For instance, in SIRT1-null osteoclasts, this compound was found to down-regulate Sirt3.[1] Consider performing broader pathway analysis, such as RNA-seq or proteomics, to identify affected pathways. |
Issue 2: Unexpected Cardiovascular Effects in Animal Models
| Symptom | Possible Cause | Suggested Action |
| Observation of cardiac abnormalities, such as changes in electrocardiogram (ECG) readings, in animals treated with this compound. | This could be related to the QT prolongation effect observed in a human clinical trial.[2] | Carefully monitor cardiovascular parameters in your animal studies. This should include regular ECG measurements. Consider dose-response studies to identify a potential therapeutic window with minimal cardiovascular risk. |
Quantitative Data Summary
Table 1: Effects of this compound on Plasma Lipids and Atherosclerosis in Apoe-/- Mice
| Parameter | Control Group | This compound-Treated Group | P-value | Reference |
| Total Cholesterol | High | Significantly Reduced | < 0.05 | [4][5][6] |
| LDL-Cholesterol | High | Significantly Reduced | < 0.05 | [4][5][6] |
| Aortic Plaque Size | Large | Significantly Reduced | < 0.05 | [4][5] |
Table 2: Effects of this compound on Bone Density in Ovariectomized (OVX) Mice
| Parameter | OVX Control Group | OVX + this compound (50 mg/kg/d) | OVX + this compound (100 mg/kg/d) | Reference |
| Vertebral Bone Mass | Decreased | Fully Reversed | Fully Reversed | [7][8] |
| Femoral Biomechanical Properties | Deteriorated | Fully Reversed | Fully Reversed | [7][8] |
Experimental Protocols
In Vivo Atherosclerosis Study in Apoe-/- Mice
-
Animal Model: Apolipoprotein E-deficient (Apoe-/-) mice.
-
Diet: Mice are fed a high-cholesterol diet (e.g., 1.25% w/w).
-
Treatment: The diet is supplemented with this compound (e.g., 3.18 g/kg of diet) or a placebo for a specified period (e.g., 12 weeks).[5][6]
-
Analysis:
-
Plasma Lipids: Measure total cholesterol and LDL-cholesterol levels.[4][5][6]
-
Atherosclerosis Assessment: Quantify aortic plaque size through histomorphometry of the thoraco-abdominal aorta and aortic roots.[4]
-
Protein Expression: Analyze hepatic protein levels of Ldlr and Pcsk9 via Western blot.[4][6]
-
mRNA Expression: Analyze hepatic mRNA levels of Ldlr and Pcsk9 via RT-PCR.[4][6]
-
Target Engagement: Assess the deacetylation of SIRT1 targets such as p65 in the liver and Foxo1 in skeletal muscle.[4][5][6]
-
In Vitro Osteoclastogenesis Assay
-
Cell Culture: Bone marrow-derived macrophages (BMMs) are cultured.
-
Differentiation: Osteoclastogenesis is induced by treating the BMMs with RANKL.
-
Treatment: Cells are treated with this compound or a vehicle control.
-
Analysis:
-
Osteoclast Formation: Assess osteoclast differentiation, fusion, and resorptive capacity.[1]
-
Signaling Pathways: Analyze the activation of AMPK and the acetylation status of RelA/p65 at lysine (B10760008) 310.[1]
-
SIRT1-Dependence: To test for off-target effects, the experiment can be repeated in BMMs derived from SIRT1 knockout mice.[1]
-
Visualizations
Caption: Proposed this compound signaling pathway in atheroprotection.
Caption: Troubleshooting workflow for unexpected this compound data.
References
- 1. The Sirt1 Activators SRT2183 and this compound Inhibit RANKL-Induced Osteoclastogenesis in Bone Marrow-Derived Macrophages and Down-Regulate Sirt3 in Sirt1 Null Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Human Sirtuin Regulators: The “Success” Stories [frontiersin.org]
- 3. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Sirt1 activator this compound provides atheroprotection in Apoe−/− mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Sirt1 activator this compound provides atheroprotection in Apoe−/− mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression [dash.harvard.edu]
- 6. The Sirt1 activator this compound provides atheroprotection in Apoe-/- mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The Sirtuin1 activator this compound down-regulates sclerostin and rescues ovariectomy-induced bone loss and biomechanical deterioration in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting Protocols for Novel Compounds
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals on adapting experimental protocols for novel or uncharacterized compounds, using the placeholder "SRT3025" as an example. The principles and troubleshooting strategies outlined here are broadly applicable to a wide range of cell types and experimental contexts when working with new chemical entities.
Frequently Asked Questions (FAQs)
Q1: I am seeing high levels of cell death even at low concentrations of my compound. What are the potential causes and how can I troubleshoot this?
A1: High cytotoxicity at low concentrations can stem from several factors. Off-target effects, where the compound interacts with unintended cellular components, are a primary concern. The compound's solvent (e.g., DMSO) may also be toxic at the concentrations used. Additionally, the specific cell line may be particularly sensitive to the compound's mechanism of action.
Troubleshooting Steps:
-
Solvent Toxicity Control: Run a vehicle control with the highest concentration of the solvent used in your experiment to rule out solvent-induced toxicity.
-
Concentration Range Reduction: Perform a dose-response curve starting from a significantly lower concentration (e.g., nanomolar range) to identify a non-toxic working concentration.
-
Incubation Time Optimization: Reduce the incubation time to determine if the toxicity is time-dependent.
-
Alternative Compound Delivery: If using a solvent, consider alternative solubilization methods or delivery systems if available.
-
Cell Line Sensitivity Screen: Test the compound on a panel of different cell lines to assess if the observed toxicity is cell-type specific.
Q2: My compound is not showing the expected biological effect. What should I do?
A2: A lack of efficacy can be due to issues with compound stability, cell permeability, or incorrect experimental conditions. The target of the compound may also not be present or functionally active in the chosen cell line.
Troubleshooting Steps:
-
Compound Integrity: Verify the identity and purity of your compound stock using methods like LC-MS or NMR if possible. Ensure proper storage conditions to prevent degradation.
-
Cell Permeability Assessment: If the target is intracellular, confirm that the compound can cross the cell membrane. This can be assessed indirectly through functional assays or directly using radiolabeled or fluorescently tagged compounds if available.
-
Target Expression and Activity: Confirm the expression and activity of the target protein or pathway in your cell line using techniques like Western blotting, qPCR, or a specific activity assay.
-
Dose-Response and Time-Course: Perform a comprehensive dose-response study with a wide range of concentrations and multiple time points to ensure the optimal conditions for observing the effect are not being missed.
-
Positive Controls: Include a known activator or inhibitor of the same target or pathway as a positive control to validate the assay system.
Troubleshooting Guides
Problem: High variability between experimental replicates.
High variability can obscure real biological effects and make data interpretation difficult. The root causes can range from technical inconsistencies to biological heterogeneity.
Logical Troubleshooting Workflow
Caption: Troubleshooting high experimental variability.
Problem: Difficulty in determining the optimal compound concentration.
Finding the right concentration is critical for observing a specific biological effect without inducing widespread toxicity.
Experimental Workflow for Dose-Response Optimization
Caption: Workflow for dose-response curve generation.
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of a compound on a given cell line.
Materials:
-
Cells of interest
-
Complete growth medium
-
96-well cell culture plates
-
Compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of your compound in complete growth medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a standard cell culture incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blot for Target Engagement
This protocol can be used to determine if a compound affects the expression or post-translational modification (e.g., phosphorylation) of a target protein.
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein (and its modified form, if applicable)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Lysis: After compound treatment, wash cells with cold PBS and lyse them in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Data Presentation
Table 1: Example Dose-Response Data for Compound this compound
| Cell Line | EC50 (µM) | CC50 (µM) | Therapeutic Index (CC50/EC50) |
| Cell Line A | 1.2 | > 50 | > 41.7 |
| Cell Line B | 0.8 | 15.3 | 19.1 |
| Cell Line C | 10.5 | > 50 | > 4.8 |
Table 2: Example Time-Course Data for Target Inhibition by this compound (1 µM)
| Time Point | % Target Inhibition (Cell Line A) | % Target Inhibition (Cell Line B) |
| 1 hour | 15 | 25 |
| 6 hours | 45 | 60 |
| 12 hours | 70 | 85 |
| 24 hours | 68 | 82 |
Navigating SRT3025 Experiments: A Technical Support Guide
For researchers and drug development professionals working with the SIRT1 activator SRT3025, this technical support center provides troubleshooting guidance and frequently asked questions to navigate common experimental challenges. The information is designed to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an experimental small molecule that acts as a potent and selective activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[1][2] Its primary mechanism involves allosterically binding to SIRT1, which enhances the enzyme's catalytic activity towards its substrates.[3] This activation does not occur with activation-resistant mutants of SIRT1 (e.g., E230K), indicating a specific mode of action.[3][4]
Q2: What are the key signaling pathways modulated by this compound?
This compound-mediated activation of SIRT1 influences several downstream pathways. Notably, it has been shown to inhibit RANKL-induced osteoclastogenesis by activating AMPK and deacetylating RelA/p65, a critical component of the NF-κB signaling pathway.[2][4] Additionally, in hepatocytes, this compound has been observed to reduce the secretion of PCSK9, leading to increased expression of the LDL receptor (LDLR).[5]
Q3: In which research areas has this compound been investigated?
This compound has been explored for its therapeutic potential in a variety of age-related and metabolic diseases. Key research areas include osteoporosis, anemia, atherosclerosis, and certain types of cancer.[6]
Troubleshooting Guide
Compound Handling and Preparation
Q4: I'm having trouble dissolving this compound. What are the recommended solvents and storage conditions?
Proper dissolution and storage of this compound are critical for experimental success. Here are the key recommendations:
-
Solubility: this compound hydrochloride has good solubility in chloroform (B151607) (30 mg/ml) but is only slightly soluble in DMSO, ethanol, and dimethylformamide (DMF).[7] For cell culture experiments, DMSO is a common solvent, but it is crucial to use fresh, high-quality DMSO as moisture can reduce the solubility of the compound.[4]
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent. For example, a stock solution in DMSO can be prepared at a concentration of 100 mg/mL (164.96 mM).[4]
-
Storage:
Q5: My this compound solution appears to have precipitated after dilution in my aqueous buffer or cell culture medium. How can I prevent this?
Precipitation upon dilution is a common issue with hydrophobic compounds like this compound. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is low (typically <0.5%) and consistent across all conditions, including vehicle controls.
-
Serial Dilutions: Perform serial dilutions of your stock solution in the aqueous buffer or medium, vortexing or mixing gently between each dilution step.
-
Pre-warming: Gently warming the aqueous solution before adding the this compound stock may help, but be mindful of the temperature sensitivity of your biological system.
-
Sonication: Brief sonication can help to redissolve small precipitates, but use with caution to avoid degradation of the compound or affecting your experimental system.
In Vitro Experiments
Q6: I am not observing the expected biological effect of this compound in my cell-based assay. What are the potential causes?
Several factors can contribute to a lack of efficacy in cell-based assays:
-
Cell Line Specificity: The response to this compound can be cell-line specific. Ensure that the cell line you are using expresses sufficient levels of SIRT1. It is also important to note that this compound's effect on cell viability can vary; for instance, it was found to be less effective at inhibiting the viability of Panc-1 cells in culture compared to its effect on tumor growth in xenografts.[4]
-
Compound Inactivity: Verify the integrity of your this compound stock. Improper storage or multiple freeze-thaw cycles can lead to degradation.
-
Assay Conditions:
-
Concentration: The effective concentration of this compound can vary. Typical concentrations used in cell culture range from 0 to 5 µM.[4] Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
-
Incubation Time: The duration of treatment is also critical. Effects on protein expression have been observed to be time-dependent.[3]
-
-
Off-Target Effects: While this compound is considered a second-generation, more selective SIRT1 activator, the possibility of off-target effects should not be entirely dismissed, especially at higher concentrations.[8] First-generation activators were known to have off-target effects.[8]
Q7: My Western blot results for SIRT1 target deacetylation are inconsistent. What can I do to improve reproducibility?
Western blotting for changes in protein acetylation requires careful optimization. Here are some tips:
-
Positive Controls: Include a known positive control for SIRT1 activation if available.
-
Loading Controls: Use a reliable loading control to ensure equal protein loading.
-
Antibody Selection: Use antibodies that are specific for the acetylated form of the SIRT1 substrate you are investigating.
-
Blocking: Use a blocking buffer containing bovine serum albumin (BSA) rather than milk, as milk can sometimes interfere with the detection of post-translational modifications.
-
Lysis Buffer: Include a deacetylase inhibitor (e.g., trichostatin A or sodium butyrate) in your lysis buffer to prevent deacetylation during sample preparation.
In Vivo Experiments
Q8: What are the recommended dosing and formulation strategies for animal studies with this compound?
For in vivo studies, proper formulation and administration are crucial for achieving desired exposure levels.
-
Administration Route: this compound is orally available.[4]
-
Dosage: Dosages in mice have ranged from 50 to 200 mg/kg.[4]
-
Formulation: For oral administration in animal studies, this compound has been supplemented in a high-cholesterol diet at a concentration of 3.18 g/kg of the diet.[3][5] The stability of the compound in the formulated diet should be considered.
Data Summary
| Parameter | Value | Species/System | Reference |
| IC50 (Proliferation) | 0.98 µM | SU.86.86 pancreatic adenocarcinoma cells | [7] |
| In Vitro Concentration | 0 - 5 µM | Various cell lines (HPDE, Panc-1, SU86.86, Patu8988t) | [4] |
| In Vivo Dosage (Oral) | 50 - 200 mg/kg | Mice | [4] |
| In Vivo Formulation | 3.18 g/kg in diet | ApoE-/- mice | [3][5] |
Experimental Protocols
Western Blot for p65 Deacetylation
This protocol is adapted from methodologies used to assess this compound's effect on the acetylation of the SIRT1 target p65.[3]
-
Cell Treatment: Plate cells and treat with this compound at the desired concentrations (e.g., 0, 1, 5, 10 µM) for the determined time period (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and deacetylase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Immunoprecipitation (Optional but Recommended): Incubate an equal amount of protein from each sample with an anti-p65 antibody overnight at 4°C. Add protein A/G agarose (B213101) beads and incubate for another 2-4 hours to pull down p65.
-
SDS-PAGE and Transfer: Wash the beads, elute the protein, and run the samples on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated lysine (B10760008) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an ECL substrate.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total p65 to confirm equal immunoprecipitation.
Visualizations
Caption: this compound signaling pathways.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting decision tree for in vitro experiments.
References
- 1. A Novel Mechanism for SIRT1 Activators That Does Not Rely on the Chemical Moiety Immediately C-Terminal to the Acetyl-Lysine of the Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CST | Cell Signaling Technology [cellsignal.jp]
- 3. The Sirt1 activator this compound provides atheroprotection in Apoe−/− mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. SRT-3025 - Wikipedia [en.wikipedia.org]
- 7. caymanchem.com [caymanchem.com]
- 8. Emerging roles of SIRT1 activator, SRT2104, in disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of SRT3025 and Resveratrol as SIRT1 Activators
For Researchers, Scientists, and Drug Development Professionals
Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, is a key regulator of cellular processes, including metabolism, stress resistance, and aging. Its activation is a promising therapeutic strategy for age-related diseases. This guide provides an objective comparison of two prominent SIRT1 activators: the natural polyphenol resveratrol (B1683913) and the synthetic compound SRT3025.
Executive Summary
This compound and resveratrol both function to activate SIRT1, but they exhibit significant differences in their potency, mechanism of action, and specificity. This compound is a potent, synthetic, and direct allosteric activator of SIRT1. In contrast, resveratrol, a widely studied natural compound, demonstrates significantly lower potency, and its direct mechanism of SIRT1 activation is a subject of ongoing debate, with substantial evidence pointing towards indirect activation pathways. For researchers and drug development professionals, the choice between these two activators will depend on the specific experimental context, the need for potency and specificity, and the desired mechanism of action.
Quantitative Comparison of SIRT1 Activation
The following table summarizes the key quantitative parameters for this compound and resveratrol as SIRT1 activators based on available experimental data.
| Parameter | This compound | Resveratrol | Reference |
| EC50 (in vitro) | 0.1 µM | 22 - 100 µM (Substrate-dependent) | [1] |
| Fold Activation (in vitro) | ~4-fold | Variable, often modest | [1] |
| Mechanism of Action | Direct, allosteric | Direct (debated) and Indirect | [2][3] |
| Target Specificity | High for SIRT1 | Broad, multiple cellular targets | [4] |
| Bioavailability | Orally bioavailable | Low | [5][6] |
Mechanisms of SIRT1 Activation
The mechanisms by which this compound and resveratrol activate SIRT1 are distinct, a critical consideration for their application in research and therapeutic development.
This compound: Direct Allosteric Activation
This compound is a synthetic sirtuin-activating compound (STAC) that directly binds to an N-terminal allosteric site on the SIRT1 enzyme.[2] This binding induces a conformational change in SIRT1 that enhances its catalytic activity, leading to the deacetylation of its substrates. A key piece of evidence for this direct interaction is the finding that a specific mutation in the N-terminal domain of SIRT1 (E230K) completely abrogates activation by this compound and other synthetic STACs.[2]
Resveratrol: A Complex and Debated Mechanism
The mechanism of SIRT1 activation by resveratrol is more complex and has been a subject of scientific debate.
-
Direct Activation (Controversial): Early studies suggested that resveratrol directly activates SIRT1 in a manner similar to synthetic STACs. However, this direct activation has been shown to be highly dependent on the in vitro assay conditions, specifically the presence of a fluorophore on the peptide substrate.[7] With some native substrates, resveratrol shows little to no direct activation.[7]
-
Indirect Activation: A significant body of evidence suggests that resveratrol activates SIRT1 indirectly through various cellular pathways. One prominent proposed mechanism involves the inhibition of phosphodiesterases (PDEs), leading to an increase in cyclic AMP (cAMP) levels. This rise in cAMP activates AMP-activated protein kinase (AMPK), which in turn increases the cellular NAD+/NADH ratio. Since SIRT1 is an NAD+-dependent enzyme, the increased availability of NAD+ leads to its activation.[3]
Experimental Protocols
The following section outlines a typical experimental workflow for assessing the in vitro activation of SIRT1 by compounds like this compound and resveratrol. The most common method is a fluorometric assay using a synthetic peptide substrate.
In Vitro SIRT1 Activity Assay (Fluor-de-Lys Assay)
This assay measures the deacetylase activity of SIRT1 on a synthetic peptide substrate that contains a fluorophore and a quencher. Deacetylation of the substrate by SIRT1 makes it susceptible to cleavage by a developing reagent, which separates the fluorophore from the quencher, resulting in a measurable fluorescent signal.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluor-de-Lys-SIRT1 substrate (e.g., from Enzo Life Sciences or similar)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developing reagent (containing a protease like trypsin)
-
Test compounds (this compound, resveratrol) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation ~360 nm, Emission ~460 nm)
Procedure:
-
Prepare Reagents: Dilute recombinant SIRT1, NAD+, and the Fluor-de-Lys substrate in assay buffer to the desired working concentrations. Prepare serial dilutions of the test compounds.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the test compound (or vehicle control), and the SIRT1 enzyme.
-
Initiate Reaction: Add NAD+ to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Development: Add the developing reagent to each well to stop the reaction and cleave the deacetylated substrate.
-
Incubation: Incubate the plate at 37°C for a further period (e.g., 15-30 minutes) to allow for the development of the fluorescent signal.
-
Measurement: Read the fluorescence intensity using a microplate reader.
-
Data Analysis: Subtract the background fluorescence (wells without SIRT1) and calculate the fold activation relative to the vehicle control. For determining EC50 values, plot the fold activation against the log of the compound concentration and fit the data to a dose-response curve.
Conclusion
This compound and resveratrol represent two distinct classes of SIRT1 activators. This compound is a potent, synthetic, and direct allosteric activator with high specificity for SIRT1, making it a valuable tool for targeted research and a potential lead for therapeutic development. Resveratrol, while being a widely accessible natural compound with demonstrated health benefits, exhibits lower potency and a more complex, and likely indirect, mechanism of SIRT1 activation. Its effects are also less specific, which can be a confounding factor in experimental settings.
For researchers aiming to specifically and potently activate SIRT1 to study its downstream effects, this compound is the more appropriate choice. For studies investigating the broader health effects of natural compounds or exploring upstream pathways that modulate SIRT1 activity, resveratrol remains a relevant and important molecule for investigation. The choice between these two compounds should be guided by the specific research question and the desired level of precision and potency.
References
- 1. | BioWorld [bioworld.com]
- 2. Small molecule SIRT1 activators for the treatment of aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of human SIRT1 activation by resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to SRT3025 and SRT1720 for Researchers
In the field of sirtuin research, small molecule activators have garnered significant interest for their therapeutic potential across a range of age-related and metabolic diseases. Among these, SRT3025 and SRT1720 have emerged as important tools for investigating the role of Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase. This guide provides a comprehensive comparison of this compound and SRT1720, offering researchers and drug development professionals a detailed overview of their properties, supported by experimental data.
Mechanism of Action and In Vitro Activity
Both this compound and SRT1720 are synthetic, small-molecule activators of SIRT1.[1] They are believed to act through an allosteric mechanism, binding to a site on the SIRT1 enzyme-peptide substrate complex to lower the Michaelis constant (Km) for the acetylated substrate.[2][3] This mode of action enhances the enzyme's deacetylase activity.
SRT1720 has been reported to be a potent activator of SIRT1, with an EC50 of 0.16 μM in a cell-free assay.[2][4] It exhibits selectivity for SIRT1, being over 230-fold less potent for SIRT2 and SIRT3.[2][5] In contrast, while this compound is also a known SIRT1 activator, a direct EC50 value from comparable assays is not as readily available in the public domain. However, studies have shown that this compound effectively activates wild-type SIRT1 in vitro, but not an activation-resistant E230K mutant, confirming its direct interaction with the enzyme.[6][7]
Quantitative Comparison of In Vitro Activity
| Compound | Target | EC50 (SIRT1 activation) | Selectivity | Key Findings |
| SRT1720 | SIRT1 | 0.16 µM[2][8][9] | >230-fold vs. SIRT2 and SIRT3[2][5] | Potent, selective SIRT1 activator. |
| This compound | SIRT1 | Not explicitly reported | Selective for SIRT1 | Activates wild-type SIRT1; no activity on E230K mutant.[6][7] |
Signaling Pathways
The therapeutic effects of this compound and SRT1720 are mediated through the modulation of key signaling pathways downstream of SIRT1. Two of the most well-documented pathways are the NF-κB and PGC-1α pathways.
NF-κB Signaling Pathway
SIRT1 is a known negative regulator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10] By deacetylating the p65 subunit of NF-κB, SIRT1 inhibits its transcriptional activity, leading to a reduction in the expression of pro-inflammatory cytokines.[11] Both SRT1720 and this compound have been shown to suppress inflammation by activating SIRT1 and subsequently inhibiting NF-κB signaling.[7][10][12]
PGC-1α Signaling Pathway
Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master regulator of mitochondrial biogenesis and function.[13] SIRT1 can deacetylate and activate PGC-1α, leading to increased mitochondrial gene expression and enhanced oxidative metabolism.[14][15] Both SRT1720 and this compound have been demonstrated to activate the SIRT1/PGC-1α pathway, which is believed to contribute to their beneficial metabolic effects.[16][17][18]
Experimental Protocols
In Vitro SIRT1 Activity Assay (Fluorometric)
This protocol is a generalized method for assessing the in vitro activity of SIRT1 in the presence of activators like this compound and SRT1720.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide with an acetylated lysine)
-
NAD+
-
SIRT1 assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
Test compounds (this compound, SRT1720) dissolved in DMSO
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in SIRT1 assay buffer.
-
In a 96-well plate, add the SIRT1 enzyme, the fluorogenic substrate, and the test compound or vehicle (DMSO).
-
Initiate the reaction by adding NAD+.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and generate a fluorescent signal by adding the developer solution.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/460 nm).[19][20]
-
Calculate the percent activation relative to the vehicle control.
In Vivo Efficacy Study in a Diet-Induced Obesity Mouse Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound and SRT1720 in a mouse model of diet-induced obesity.
Animal Model:
Procedure:
-
Induce obesity by feeding the mice a high-fat diet (e.g., 60% calories from fat) for a specified period.[21]
-
Divide the obese mice into treatment groups: vehicle control, this compound, and SRT1720.
-
Administer the compounds daily via oral gavage. Dosing can vary, for example, SRT1720 at 100 mg/kg and this compound at a different dose based on preliminary studies.[6][12][21]
-
Monitor body weight and food intake regularly.[22]
-
Perform metabolic assessments such as glucose tolerance tests and insulin (B600854) tolerance tests at specified time points.
-
At the end of the study, collect blood and tissues for analysis of metabolic parameters (e.g., plasma glucose, insulin, lipids) and gene/protein expression in relevant tissues (e.g., liver, muscle, adipose tissue).[6][21]
Experimental Workflow:
Conclusion
This compound and SRT1720 are valuable pharmacological tools for investigating the biology of SIRT1 and its therapeutic potential. While both compounds are potent activators of SIRT1, SRT1720 is more extensively characterized in the public literature with a defined EC50 value and selectivity profile. Both compounds have demonstrated efficacy in preclinical models through the modulation of key signaling pathways such as NF-κB and PGC-1α. The choice between this compound and SRT1720 for a particular research application may depend on the specific experimental context, desired pharmacokinetic properties, and the availability of detailed characterization data. This guide provides a foundational comparison to aid researchers in their selection and experimental design.
References
- 1. Intraperitoneal injection of the SIRT1 activator SRT1720 attenuates the progression of experimental osteoarthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Small molecule SIRT1 activators for the treatment of aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SRT1720 | SIRT1 activator | Probechem Biochemicals [probechem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The Sirt1 activator this compound provides atheroprotection in Apoe−/− mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. rndsystems.com [rndsystems.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. mdpi.com [mdpi.com]
- 11. SRT1720, a Sirtuin 1 Activator, Attenuates Organ Injury and Inflammation in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sirtuin 3, a new target of PGC-1alpha, plays an important role in the suppression of ROS and mitochondrial biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. SIRT1-dependent PGC-1α deacetylation by SRT1720 rescues progression of atherosclerosis by enhancing mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of Resveratrol and SIRT1 on PGC-1α Activity and Mitochondrial Biogenesis: A Reevaluation | PLOS Biology [journals.plos.org]
- 17. Resveratrol and SRT1720 Elicit Differential Effects in Metabolic Organs and Modulate Systemic Parameters Independently of Skeletal Muscle Peroxisome Proliferator-activated Receptor γ Co-activator 1α (PGC-1α) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SIRT1/PGC-1 pathway activation triggers autophagy/mitophagy and attenuates oxidative damage in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. SIRT1 Activity Assay Kit (Fluorometric) (ab156065) | Abcam [abcam.com]
- 20. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Small molecule activators of SIRT1 replicate signaling pathways triggered by calorie restriction in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
Validating SRT3025's Activation of SIRT1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SRT3025's performance in activating Sirtuin 1 (SIRT1) against other alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.
Comparative Analysis of SIRT1 Activators
This compound is a synthetic, small-molecule Sirtuin 1 (SIRT1) activating compound (STAC) that has been investigated for its therapeutic potential in various diseases.[1] Its mechanism of action is believed to be through direct allosteric activation of SIRT1, a key regulator of cellular processes such as metabolism, stress resistance, and longevity.[2] This is supported by evidence showing that this compound activates wild-type SIRT1 but not the activation-resistant E230K mutant.[2]
Here, we compare the in vitro efficacy of this compound with other well-known SIRT1 activators, including the synthetic compound SRT1720 and the natural polyphenol resveratrol.
| Compound | Type | EC50 (µM) | Fold Activation | Assay Method | Substrate | Reference(s) |
| This compound | Synthetic | 0.1 | 4-fold | Not Specified | Not Specified | [3] |
| SRT1720 | Synthetic | 0.16 - 0.32 | ~7.4 - >230-fold | Cell-free assay, TAMRA-p53 peptide | Not Specified, TAMRA-p53 peptide | [2][4] |
| Resveratrol | Natural (Polyphenol) | 19.2 - 100 | ~2.4-fold | Fluor-de-Lys (FdL) peptide, TAMRA-p53 peptide | FdL peptide, TAMRA-p53 peptide | [4] |
Note: The half-maximal effective concentration (EC50) and fold activation values are highly dependent on the specific assay conditions, including the substrate used. There has been controversy in the literature regarding the direct activation of SIRT1 by some compounds, particularly when using fluorescently labeled substrates.[2][5] However, the consensus for many synthetic STACs, including those related to this compound, points towards a direct allosteric mechanism of activation.[2]
Signaling Pathways and Experimental Workflows
To validate the activation of SIRT1 by this compound, researchers typically investigate downstream signaling events. One of the key pathways regulated by SIRT1 is the NF-κB signaling cascade, which plays a crucial role in inflammation. SIRT1 can deacetylate the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity and reducing the expression of pro-inflammatory genes.
Below are diagrams illustrating the SIRT1-NF-κB signaling pathway and a typical experimental workflow for validating a SIRT1 activator.
Experimental Protocols
In Vitro SIRT1 Deacetylase Activity Assay (Fluorometric)
This assay measures the ability of this compound to directly activate recombinant SIRT1 enzyme.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide derived from p53 with an acetylated lysine (B10760008) and a fluorophore/quencher pair)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
SIRT1 activator (this compound) and inhibitor (e.g., Nicotinamide)
-
96-well black microplate
-
Microplate reader with fluorescence capabilities
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic SIRT1 substrate.
-
Add varying concentrations of this compound or a control vehicle (e.g., DMSO) to the wells of the microplate.
-
Add the recombinant SIRT1 enzyme to initiate the reaction. A no-enzyme control should be included.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a developer solution containing a SIRT1 inhibitor (e.g., Nicotinamide) and a protease to cleave the deacetylated substrate, releasing the fluorophore from the quencher.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation/emission wavelengths of 360/460 nm).
-
Calculate the fold activation by comparing the fluorescence in the this compound-treated wells to the vehicle control.
Western Blot for Acetylated p65
This protocol is used to assess the effect of this compound on the acetylation status of the NF-κB p65 subunit in cells.
Materials:
-
Cultured cells (e.g., macrophages)
-
This compound
-
Inflammatory stimulus (e.g., LPS or TNFα)
-
Cell lysis buffer (RIPA buffer) supplemented with protease and deacetylase inhibitors (e.g., sodium butyrate, trichostatin A)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-p65 (Lys310), anti-total p65, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat cells with this compound for a specified time before stimulating with an inflammatory agent (e.g., LPS) for an appropriate duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and deacetylase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against acetylated p65 overnight at 4°C. Subsequently, probe with antibodies for total p65 and a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the acetylated p65 signal to total p65 and then to the loading control to determine the relative change in p65 acetylation.
References
- 1. Small molecule SIRT1 activators for the treatment of aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. benchchem.com [benchchem.com]
- 5. SIRT1 Activity Assay Kit (Fluorometric) (ab156065) | Abcam [abcam.com]
Control Experiments for SRT3025 Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of control experiments for studies involving SRT3025, a small-molecule activator of Sirtuin 1 (SIRT1). Objective comparison with alternative compounds and detailed experimental methodologies are presented to facilitate robust experimental design and data interpretation in the fields of drug discovery and biomedical research.
Introduction to this compound and the Importance of Controls
This compound is an orally bioavailable SIRT1 activator that has been investigated for its therapeutic potential in a range of conditions, including metabolic and age-related diseases.[1] It functions by allosterically binding to the SIRT1 enzyme, promoting the deacetylation of a variety of protein targets.[2] Key downstream effects include the deacetylation of p65/RelA, a subunit of the NF-κB complex, and the transcription factor FoxO1.[2] Given the central role of SIRT1 in numerous cellular processes, rigorous experimental design with appropriate controls is paramount to ensure that the observed effects of this compound are indeed mediated by its intended target.
This guide outlines essential control experiments and compares this compound with other well-characterized SIRT1 modulators, providing a framework for validating on-target activity and interpreting experimental outcomes.
Comparison of SIRT1 Modulators
To ascertain the specificity of this compound's effects, it is crucial to compare its activity with other known SIRT1 activators and inhibitors. The following table summarizes key quantitative data for this compound and selected alternative compounds. It is important to note that potency values can vary depending on the specific assay conditions.
| Compound | Type | Target(s) | Potency (in vitro) | Key Characteristics |
| This compound | Activator | SIRT1 | IC50 = 0.98 µM (proliferation inhibition in SU.86.86 cells)[3] | Orally available small molecule activator.[1] Fails to activate the activation-resistant E230K SIRT1 mutant, indicating a specific allosteric mechanism.[1] |
| SRT1720 | Activator | SIRT1 | EC50 = 0.16 µM[4][5][6][7][8] | A potent and selective SIRT1 activator, over 230-fold more selective for SIRT1 than for SIRT2 and SIRT3.[4] Some studies suggest its activation may be dependent on the presence of a fluorophore in the assay substrate and that it may have off-target effects.[9][10] |
| Resveratrol (B1683913) | Activator | SIRT1 (also has other targets) | EC50 ≈ 22-100 µM[11] | A naturally occurring polyphenol with numerous reported health benefits. Its activation of SIRT1 can be substrate-dependent.[11] It is known to have multiple off-target effects.[12][13][14][15] |
| Sirtinol | Inhibitor | SIRT1, SIRT2 | IC50 ≈ 131 µM (SIRT1), 38 µM (SIRT2)[16][17] | A cell-permeable sirtuin inhibitor.[17] Often used as a negative control in SIRT1 activation studies. |
| EX-527 (Selisistat) | Inhibitor | SIRT1 | IC50 ≈ 38-123 nM[18][19][20][21] | A potent and highly selective SIRT1 inhibitor, with over 200-fold selectivity against SIRT2 and SIRT3.[18] A valuable tool for confirming SIRT1-dependent mechanisms. |
Key Control Experiments for this compound Studies
To validate that the biological effects of this compound are mediated through SIRT1 activation, a combination of positive, negative, and specificity controls should be employed.
Negative Controls:
-
Vehicle Control: The most fundamental control, where cells or animals are treated with the solvent used to dissolve this compound (e.g., DMSO) at the same concentration as the experimental group.
-
SIRT1 Inhibitors: Co-treatment with a specific SIRT1 inhibitor, such as EX-527, should reverse the effects of this compound. This provides strong evidence for a SIRT1-dependent mechanism.
-
Inactive Structural Analogs: If available, an inactive analog of this compound that does not activate SIRT1 can be used to control for off-target effects related to the chemical scaffold.
Specificity Controls:
-
SIRT1 Knockdown/Knockout: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate SIRT1 expression should abolish the effects of this compound.
-
Activation-Resistant SIRT1 Mutant: As demonstrated for this compound, using cells expressing a mutant form of SIRT1 (e.g., E230K) that cannot be allosterically activated can confirm the specific mechanism of action.[1]
Experimental Protocols
In Vitro SIRT1 Activity Assay
Objective: To quantify the direct effect of this compound on SIRT1 enzymatic activity.
Methodology:
-
Reagents: Recombinant human SIRT1, a fluorogenic SIRT1 substrate (e.g., a p53-derived peptide), NAD+, this compound, and a SIRT1 inhibitor (e.g., EX-527) as a negative control.
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the assay buffer, SIRT1 enzyme, and either this compound, vehicle, or EX-527.
-
Initiate the reaction by adding NAD+ and the fluorogenic substrate.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and add a developer solution that releases the fluorophore from the deacetylated substrate.
-
Measure fluorescence using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
-
Data Analysis: Calculate the fold activation by this compound relative to the vehicle control. Determine the EC50 value by fitting the dose-response data to a suitable curve.
Cellular Assay for p65 Deacetylation (Western Blot)
Objective: To determine if this compound induces the deacetylation of the SIRT1 substrate p65 in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293T or a relevant cancer cell line).
-
Treat cells with this compound at various concentrations and time points.
-
Include control groups: vehicle, this compound + EX-527, and EX-527 alone.
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., nicotinamide (B372718) and trichostatin A).
-
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against acetylated p65 (Lys310), total p65, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities. Normalize the acetylated p65 signal to total p65 and the loading control to determine the relative change in p65 acetylation.
Visualizing Experimental Design and Pathways
To further clarify the experimental logic and the underlying biological mechanisms, the following diagrams are provided.
Caption: this compound signaling pathway and point of inhibition.
Caption: Workflow for validating this compound's effect on p65 deacetylation.
Conclusion
The study of this compound and other SIRT1 modulators holds significant promise for the development of novel therapeutics. However, the validity of research findings is critically dependent on the implementation of rigorous experimental controls. By employing a combination of positive and negative controls, including alternative SIRT1 activators and specific inhibitors like EX-527, researchers can confidently attribute the observed biological effects to the on-target activity of this compound. The experimental protocols and workflows provided in this guide offer a framework for designing and executing well-controlled studies, ultimately contributing to the generation of robust and reproducible data in this exciting field of research.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The Sirt1 activator this compound provides atheroprotection in Apoe−/− mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. netascientific.com [netascientific.com]
- 4. selleckchem.com [selleckchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. SRT1720 | SIRT1 activator | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. A Resveratrol Reversal♦: SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sirt1 activation by resveratrol is substrate sequence-selective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small molecule SIRT1 activators for the treatment of aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potential Adverse Effects of Resveratrol: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Resveratrol: A Double-Edged Sword in Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. msesupplies.com [msesupplies.com]
- 18. selleckchem.com [selleckchem.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. EX-527, SIRT1 Inhibitor (CAS 49843-98-3) | Abcam [abcam.com]
SRT3025: A Comparative Guide for Researchers
An experimental SIRT1 activator, SRT3025, showed early promise in preclinical models for metabolic and cardiovascular diseases. However, its clinical development was halted due to significant safety concerns, specifically the prolongation of the QT interval, a key indicator of cardiac risk. This guide provides a comprehensive comparison of this compound with other sirtuin 1 (SIRT1) activators, supported by available experimental data, to inform future research and development in this area.
Executive Summary
This compound is a small molecule activator of SIRT1, a protein deacetylase that plays a crucial role in cellular metabolism and stress responses. Preclinical studies in mouse models of atherosclerosis and obesity demonstrated potential therapeutic benefits, including reduced cholesterol levels and improved glucose metabolism. Despite these encouraging results, the first-in-human Phase 1 clinical trial (NCT01340911) was terminated due to findings of corrected QT (QTc) interval prolongation, which can increase the risk of fatal cardiac arrhythmias. This critical safety issue has effectively ended the clinical development of this compound.
This guide will delve into the available data for this compound, presenting its mechanism of action, preclinical findings, and the pivotal clinical safety observation. For comparative purposes, we will also review the clinical trial data for other notable SIRT1 activators, namely SRT2104 and the naturally occurring compound, resveratrol.
Data Presentation: A Comparative Analysis of SIRT1 Activators
The following tables summarize the available quantitative data for this compound from preclinical studies and for the comparator compounds from clinical trials.
Table 1: Preclinical Efficacy of this compound in Mouse Models
| Parameter | Model | Treatment Group | Control Group | Percentage Change | Reference |
| Atherosclerosis | |||||
| Plaque Size | ApoE-/- mice | This compound | Placebo | ↓ 48% | [1] |
| Total Cholesterol | ApoE-/- mice | This compound | Placebo | ↓ 28% | [1] |
| LDL Cholesterol | ApoE-/- mice | This compound | Placebo | ↓ 45% | [1] |
| Obesity & Metabolism | |||||
| Body Weight Gain | Diet-induced obese mice | This compound (100 mg/kg) | Pioglitazone | -15.9% vs. +9.5% | [2] |
| Fasting Glucose | Diet-induced obese mice | This compound (100 mg/kg) | Vehicle | ↓ 21% | [2] |
| Fasting Insulin (B600854) | Diet-induced obese mice | This compound (100 mg/kg) | Vehicle | ↓ 70% | [2] |
| Serum Triglycerides | Diet-induced obese mice | This compound (100 mg/kg) | Vehicle | ↓ 41% | [2] |
| Hepatic Triglycerides | Diet-induced obese mice | This compound (100 mg/kg) | Pioglitazone | ↓ 48% vs. +69% | [2] |
Table 2: Clinical Trial Data for Comparator SIRT1 Activators
| Compound | Indication | Key Findings | Reference |
| SRT2104 | Type 2 Diabetes | - No significant improvement in glucose or insulin control. - Highly variable pharmacokinetics. - Generally well-tolerated. - Modest beneficial impact on lipids. | [3][4] |
| Resveratrol | Metabolic Syndrome | - Inconsistent results across multiple trials. - Some studies show no benefit on metabolic parameters. - One study reported increased total and LDL cholesterol with high-dose resveratrol. | [2][5][6] |
Experimental Protocols
Preclinical Study: this compound in a Mouse Model of Atherosclerosis
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, a well-established model for studying atherosclerosis.
-
Diet: Mice were fed a high-fat diet to induce the development of atherosclerotic plaques.
-
Treatment: One group of mice received a diet supplemented with this compound, while the control group received a standard high-fat diet (placebo).
-
Duration: The treatment period was 12 weeks.
-
Outcome Measures: At the end of the study, the size of atherosclerotic plaques in the aorta was quantified. Blood samples were collected to measure plasma levels of total cholesterol and LDL cholesterol.
Clinical Trial: NCT01340911 - A Study in Healthy Male Volunteers to Investigate Different Doses of a New Drug for the Treatment of Metabolic Diseases
-
Study Design: A randomized, placebo-controlled, single-blind, dose-escalation, first-in-human study.
-
Participants: Healthy male volunteers.
-
Objectives: To assess the safety, tolerability, and pharmacokinetics of single and repeat doses of this compound.
-
Outcome: The trial was terminated prematurely due to the detection of QT interval prolongation. Specific data on the doses administered and the magnitude of QT prolongation have not been publicly released.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a direct activator of SIRT1.
Experimental Workflow of this compound Clinical Trial (NCT01340911)
Caption: Workflow of the terminated Phase 1 clinical trial for this compound.
Conclusion and Future Directions
The case of this compound serves as a critical reminder of the importance of thorough safety evaluations in drug development. While the preclinical data for this compound were promising, the adverse cardiac signal detected in the first-in-human study underscores the limitations of animal models in predicting all human toxicities.
For researchers in the field of sirtuin biology and drug discovery, the following points are crucial:
-
Focus on Safety: Future development of SIRT1 activators must prioritize a comprehensive assessment of cardiovascular safety, including rigorous evaluation of potential effects on the QT interval.
-
Structural Diversity: The adverse findings with this compound should encourage the exploration of structurally diverse SIRT1 activators that may not share the same off-target effects.
-
Targeted Indications: A more nuanced understanding of SIRT1's role in different tissues and disease states may lead to the development of activators with more targeted and safer therapeutic profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. No Beneficial Effects of Resveratrol on the Metabolic Syndrome: A Randomized Placebo-Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase II, randomized, placebo-controlled, double-blind, multi-dose study of SRT2104, a SIRT1 activator, in subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase II, randomized, placebo-controlled, double-blind, multi-dose study of SRT2104, a SIRT1 activator, in subjects with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The Effects of Resveratrol in the Treatment of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of SRT3025 in Preclinical Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the SIRT1 activator SRT3025's performance in various preclinical models of disease. The information is based on available experimental data to inform future research and development decisions.
This compound is a synthetic small-molecule activator of Sirtuin 1 (SIRT1), a key enzyme involved in cellular metabolism, stress resistance, and longevity. It has been investigated in several models of age-related diseases, including atherosclerosis, diet-induced obesity, and osteoporosis. This guide summarizes the quantitative data on its efficacy, details the experimental protocols used in these studies, and provides visual representations of the relevant biological pathways and experimental workflows.
Efficacy in a Diet-Induced Obesity Model: A Comparative Analysis
In a preclinical model of diet-induced obesity, this compound demonstrated significant efficacy in mitigating weight gain and improving metabolic parameters. Notably, a direct comparison with the peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist, pioglitazone, provides valuable insights into its relative performance.
| Parameter | This compound (100 mg/kg) | Pioglitazone | Vehicle Control |
| Body Weight Change | -15.9% | +9.5% | Not Reported |
| Fasting Glucose | -21% | Not Reported | Not Reported |
| Postprandial Glucose | -14% | -15.7% | Not Reported |
| Fasting Insulin (B600854) | -70% | Not Reported | Not Reported |
| Postprandial Insulin | -82.7% | -78.9% | Not Reported |
| Serum Triglycerides | -41% | -43% | Not Reported |
| Liver Triglycerides | -48% | +69% | Not Reported |
| Data from a 7-week study in mice with diet-induced obesity.[1] |
Efficacy in an Atherosclerosis Model
| Parameter | This compound | Placebo |
| Plaque Size | Significantly Reduced | - |
| Plasma Total Cholesterol | Significantly Lower | - |
| Plasma LDL-Cholesterol | Significantly Lower | - |
| Plasma VLDL-Cholesterol | Significantly Lower | - |
| Plasma Mcp-1 | Reduced | - |
| Plasma IL-6 | Reduced | - |
| Data from a 12-week study in Apolipoprotein E-deficient (Apoe−/−) mice on a high-cholesterol diet.[2] |
For context, the well-known natural SIRT1 activator, resveratrol (B1683913), has also been studied in models of atherosclerosis, though not in direct comparison to this compound.
| Parameter | Resveratrol | Control |
| Atherosclerotic Lesion Area | Significantly Decreased | - |
| Total Cholesterol | Significantly Decreased | - |
| Triglycerides | Significantly Decreased | - |
| LDL-Cholesterol | Significantly Decreased | - |
| Data from a study in ApoE-/- mice on a high-fat diet. Please note that experimental conditions may differ from the this compound study.[3][4] |
Efficacy in an Osteoporosis Model
In a model of postmenopausal osteoporosis, this compound demonstrated the ability to reverse bone loss and improve bone microarchitecture.
| Parameter (at 100 mg/kg/day) | This compound | Vehicle-treated OVX Mice |
| Trabecular Bone Volume/Total Volume (BV/TV) | Fully Reversed to SHAM levels | Significantly Decreased |
| Trabecular Thickness | Fully Reversed to SHAM levels | Significantly Decreased |
| Trabecular Number | Fully Reversed to SHAM levels | Significantly Decreased |
| Femoral Biomechanical Properties | Fully Reversed | Deleterious Effects |
| Data from a 6-week treatment study in 9-week-old ovariectomized C57BL/6 mice, starting 6 weeks after surgery.[5][6][7] |
Resveratrol has also been investigated for its effects on osteoporosis, with some studies showing positive outcomes. However, direct comparative data with this compound is not available.
| Parameter | Resveratrol | Placebo |
| Lumbar Spine Bone Mineral Density | No Significant Effect | - |
| Total Hip Bone Mineral Density | No Significant Effect | - |
| Whole Body Bone Mineral Density | No Significant Effect | - |
| Data from a meta-analysis of randomized controlled trials in humans. It is important to note that these are clinical data and may not be directly comparable to preclinical findings for this compound.[8] |
Experimental Protocols
Diet-Induced Obesity Model
-
Animal Model: Mice with diet-induced obesity.
-
Diet: High-fat diet for 12 weeks to induce obesity.
-
Treatment: this compound was administered at a dose of 100 mg/kg/day for 7 weeks.[1]
-
Comparator: Pioglitazone was used as a comparator drug.[1]
-
Key Parameters Measured: Body weight, fasting and postprandial glucose and insulin levels, and serum and liver triglyceride levels.[1]
Atherosclerosis Model
-
Animal Model: Apolipoprotein E-deficient (Apoe−/−) mice on a C57BL/6J background.
-
Diet: A high-cholesterol diet containing 1.25% cholesterol.
-
Treatment: The diet was supplemented with this compound at a concentration of 3.18 g per kg of diet for 12 weeks, starting at 8 weeks of age.[2][9]
-
Key Parameters Measured: Aortic plaque size, plasma levels of total cholesterol, LDL-cholesterol, VLDL-cholesterol, monocyte chemoattractant protein-1 (Mcp-1), and interleukin-6 (Il-6).[2]
Osteoporosis Model
-
Animal Model: 9-week-old C57BL/6J female mice.
-
Induction of Osteoporosis: Bilateral ovariectomy (OVX) was performed, followed by a 6-week period to allow for bone loss.[5][6][7]
-
Treatment: this compound was administered daily by gavage for 6 weeks at doses of 50 mg/kg and 100 mg/kg.[5][6][7]
-
Key Parameters Measured: Vertebral bone mass and microarchitecture (trabecular bone volume/total volume, trabecular thickness, and trabecular number) were assessed using micro-computed tomography (μCT). Femoral biomechanical properties were also evaluated.[5][6][7]
Signaling Pathways and Experimental Workflows
References
- 1. Sirtuin activators as an anti-aging intervention for longevity [explorationpub.com]
- 2. researchgate.net [researchgate.net]
- 3. Natural Sirtuin1 Activators and Atherosclerosis: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resveratrol protects against atherosclerosis by downregulating the PI3K/AKT/mTOR signaling pathway in atherosclerosis model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Effects of resveratrol supplementation on bone quality: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Sirt1 activator this compound provides atheroprotection in Apoe−/− mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Downstream Effects of SRT3025: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental validation of SRT3025, a synthetic small-molecule activator of Sirtuin 1 (SIRT1). This compound has been investigated for its therapeutic potential in metabolic and age-related diseases.[1][2] This document summarizes key experimental data, compares its performance against other alternatives, and provides detailed protocols for the cited methodologies to support further research and development.
Mechanism of Action: SIRT1 Signaling Pathway
This compound functions as an allosteric activator of SIRT1, an NAD⁺-dependent deacetylase.[3] SIRT1 plays a crucial role in cellular metabolism, stress resistance, and inflammation by deacetylating a wide range of protein targets, including transcription factors and coactivators. The activation of SIRT1 by this compound initiates a cascade of downstream effects aimed at mimicking the benefits of caloric restriction. Key targets include the deacetylation of p65 (a subunit of NF-κB) to reduce inflammation, Foxo1 to improve stress resistance, and the modulation of lipid metabolism.[3]
Comparative Performance Data
Table 1: this compound vs. Placebo in Atherosclerosis Mouse Model
This table summarizes data from a study where Apolipoprotein E-deficient (Apoe−/−) mice were fed a high-cholesterol diet supplemented with this compound or a placebo for 12 weeks.[3]
| Parameter | Placebo Control | This compound Treated | Percentage Change |
| Atherosclerotic Plaque Size (Aortic Root, % of total area) | ~18% | ~10% | -44% [3] |
| Total Plasma Cholesterol (mg/dL) | ~750 | ~500 | -33% [3] |
| LDL Plasma Cholesterol (mg/dL) | ~400 | ~250 | -37.5% [3] |
| Plasma Mcp-1 (pg/mL) | ~125 | ~75 | -40% [4] |
| Plasma IL-6 (pg/mL) | ~25 | ~15 | -40% [4] |
Table 2: this compound vs. Pioglitazone in Diet-Induced Obese Mice
This table presents data comparing the effects of this compound (100 mg/kg for 7 weeks) with the anti-diabetic drug Pioglitazone on various metabolic parameters.
| Parameter | Pioglitazone Treated | This compound Treated |
| Body Weight Gain | +9.5% | -15.9% |
| Fasting Glucose | No significant change | -21% |
| Fasting Insulin | No significant change | -70% |
| Postprandial Glucose | -15.7% | -14% |
| Postprandial Insulin | -78.9% | -82.7% |
| Serum Triglycerides | -43% | -41% |
| Hepatic Triglycerides | +69% | -48% |
Table 3: Qualitative Comparison with Resveratrol (B1683913)
| Feature | Resveratrol | This compound |
| Origin | Natural Polyphenol | Synthetic Small Molecule[2] |
| SIRT1 Activation | Allosteric activator; effects can be substrate-dependent and are sometimes debated.[5][6] | Potent, synthetic allosteric activator.[3] |
| Bioavailability | Low; undergoes rapid metabolism in the liver.[2][6] | Orally bioavailable with demonstrated target tissue engagement in animal models.[4] |
| Selectivity | Acts on a wide range of enzymes, not specific to SIRT1.[2] | Designed as a more selective SIRT1 activator. |
Experimental Methodologies
Experimental Workflow: In Vivo Compound Efficacy Study
The following diagram illustrates a typical workflow for evaluating the efficacy of a compound like this compound in an animal model of metabolic disease.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Sirt1 activator this compound provides atheroprotection in Apoe−/− mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sirt1 activation by resveratrol is substrate sequence-selective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resveratrol-like Compounds as SIRT1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of SRT3025: A Comparative Analysis of SIRT1 Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the research findings for SRT3025, a small molecule activator of Sirtuin 1 (SIRT1), with other relevant alternatives. The data presented is collated from publicly available preclinical and clinical research to support independent validation and inform future drug development efforts.
Executive Summary
This compound is an experimental drug investigated for its potential therapeutic benefits in age-related diseases, primarily osteoporosis and atherosclerosis.[1] As a SIRT1 activator, it mimics the cellular effects of caloric restriction, which is known to have broad health benefits.[2] Research demonstrates that this compound can improve bone density in preclinical models of osteoporosis and reduce atherosclerotic plaques and cholesterol levels in mouse models.[3][4] However, the clinical development of this compound was halted due to findings of a dose-dependent prolongation of the QTc interval.[5][6] This guide compares the performance of this compound with other SIRT1 activators, including SRT2104, SRT1720, and the natural compound resveratrol (B1683913), providing available experimental data and methodologies to allow for a comprehensive evaluation.
Data Presentation: Comparative Efficacy of SIRT1 Activators
The following tables summarize the quantitative data from key preclinical and clinical studies on this compound and its alternatives.
Table 1: Preclinical Efficacy of this compound in Osteoporosis Mouse Model
| Parameter | Control (OVX mice) | This compound (50 mg/kg/day) | This compound (100 mg/kg/day) | Reference |
| Vertebral Bone Mass | Substantial Decrease | Full Reversal | Full Reversal | [3] |
| Femoral Biomechanical Properties | Deleterious Effects | Full Reversal | Full Reversal | [3] |
| Bone Sclerostin Expression | Increased | Decreased | Decreased | [3] |
| Serum Propeptide of type I procollagen | No significant change | Increased | Increased | [3] |
Table 2: Preclinical Efficacy of this compound in Atherosclerosis (ApoE-/- mice)
| Parameter | Placebo | This compound (3.18 g/kg diet) | Reference |
| Atherosclerotic Plaque Size | Baseline | Significant Reduction | [7][8] |
| Plasma Total Cholesterol | Baseline | Significantly Lower | [7][8] |
| Plasma LDL-Cholesterol | Baseline | Significantly Lower | [7][8] |
| Plasma VLDL-Cholesterol | Baseline | Significantly Lower | [7][8] |
| Plasma Pcsk9 Levels | Baseline | Reduced | [7][9] |
| Hepatic Ldlr Protein Expression | Baseline | Increased | [7][9] |
Table 3: Comparative Overview of SIRT1 Activators
| Compound | Mechanism of Action | Key Preclinical Findings | Clinical Development Status | Reference |
| This compound | Allosteric SIRT1 activator | Rescues ovariectomy-induced bone loss; Reduces atherosclerosis and plasma cholesterol.[3][7] | Development stopped due to QTc prolongation.[5][6] | [1][3][5] |
| SRT2104 | Selective SIRT1 activator | Improves glucose and insulin (B600854) homeostasis; Shows anti-inflammatory effects.[10] | Multiple clinical trials conducted (e.g., in psoriasis) with variable outcomes and bioavailability issues.[1][6][11] | [1][5][10] |
| SRT1720 | Specific SIRT1 activator | Extends lifespan and improves health in mice on a standard diet; Reduces cholesterol and inflammation.[5][12][13] | Preclinical development. | [5][12][13] |
| Resveratrol | Natural SIRT1 activator (direct and indirect mechanisms) | Shows cardioprotective, anti-inflammatory, and neuroprotective effects; Limited by low bioavailability.[3][14][15] | Widely studied in preclinical and clinical settings for various conditions with mixed results.[2][3] | [3][14][15][16] |
Experimental Protocols
Ovariectomy (OVX)-Induced Bone Loss Mouse Model
-
Animal Model: Female C57BL/6 mice (9 weeks old).
-
Procedure: Ovariectomy was performed to induce estrogen deficiency, leading to bone loss.
-
Treatment: Oral administration of this compound (50 and 100 mg/kg/day) or vehicle was initiated 6 weeks post-OVX and continued for 6 weeks.
-
Analysis: Vertebral bone mass and microarchitecture were assessed, and femoral biomechanical properties were tested. Bone sclerostin expression was measured, and serum markers of bone formation were quantified.[3]
In Vitro Osteoclastogenesis Assay
-
Cell Culture: Bone marrow-derived macrophages (BMMs) were cultured in the presence of M-CSF.
-
Differentiation: Osteoclast differentiation was induced by adding RANKL (10 ng/mL).
-
Treatment: Cells were treated with this compound or other test compounds.
-
Analysis: Osteoclast formation was assessed by TRAP (tartrate-resistant acid phosphatase) staining. Bone resorption activity was measured using a pit formation assay on dentine slices.[17][18]
Atherosclerosis Mouse Model (ApoE-/-)
-
Animal Model: Male Apolipoprotein E-deficient (ApoE-/-) mice, which spontaneously develop atherosclerosis.[19]
-
Diet: Mice were fed a high-cholesterol diet (1.25% w/w).
-
Treatment: The diet was supplemented with this compound (3.18 g/kg diet) or a placebo for 12 weeks.
-
Analysis: Aortic plaque size was quantified by histomorphometry. Plasma levels of total cholesterol, LDL-cholesterol, VLDL-cholesterol, and Pcsk9 were measured. Hepatic expression of LDLR and other relevant genes and proteins was determined by Western blot and qPCR.[7][9]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Atherosclerosis study workflow.
Caption: SIRT1 signaling in bone metabolism.
References
- 1. A Randomized, Placebo-Controlled Study of SRT2104, a SIRT1 Activator, in Patients with Moderate to Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resveratrol-like Compounds as SIRT1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Human Sirtuin Regulators: The “Success” Stories [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. The Sirt1 activator this compound provides atheroprotection in Apoe-/- mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small molecule activators of SIRT1 replicate signaling pathways triggered by calorie restriction in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and tolerability of SRT2104, a first-in-class small molecule activator of SIRT1, after single and repeated oral administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. The SIRT1 activator SRT1720 reverses vascular endothelial dysfunction, excessive superoxide production, and inflammation with aging in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mechanism of human SIRT1 activation by resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sirt1 activation by resveratrol is substrate sequence-selective | Aging [aging-us.com]
- 17. The Sirt1 Activators SRT2183 and this compound Inhibit RANKL-Induced Osteoclastogenesis in Bone Marrow-Derived Macrophages and Down-Regulate Sirt3 in Sirt1 Null Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Generation of osteoclasts in vitro, and assay of osteoclast activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The apolipoprotein e knockout mouse: a model documenting accelerated atherogenesis in uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of SIRT1 Activators for Researchers and Drug Development Professionals
An in-depth analysis of natural and synthetic Sirtuin 1 (SIRT1) activators, detailing their mechanisms of action, comparative efficacy, and the experimental protocols for their evaluation.
Sirtuin 1 (SIRT1), a highly conserved NAD+-dependent protein deacetylase, has emerged as a critical regulator of cellular health, metabolism, and longevity. Its role in deacetylating a wide array of protein targets, including histones and transcription factors, positions it as a key therapeutic target for age-related diseases, metabolic disorders, and neurodegeneration. This has spurred the discovery and development of a diverse range of small-molecule SIRT1 activators. This guide provides a comprehensive comparison of prominent natural and synthetic SIRT1 activators, presenting key experimental data, detailed methodologies for their assessment, and visual representations of the underlying biological pathways and experimental workflows.
Mechanisms of SIRT1 Activation
SIRT1 activators can be broadly categorized based on their mechanism of action:
-
Direct Allosteric Activators: These molecules, often referred to as sirtuin-activating compounds (STACs), bind directly to the SIRT1 enzyme at a site distinct from the active site. This allosteric interaction induces a conformational change that enhances the enzyme's affinity for its acetylated substrates, thereby increasing its catalytic efficiency.[1] Resveratrol (B1683913) and many synthetic activators fall into this category.[2] However, it is noteworthy that the activation by some of these compounds has been shown to be dependent on the presence of a fluorophore tag on the substrate peptide used in in vitro assays, sparking debate about their physiological relevance.[1]
-
Indirect Activators: These compounds increase SIRT1 activity by modulating the cellular environment, primarily by increasing the bioavailability of NAD+, an essential co-substrate for sirtuin activity.[1][3] NAD+ precursors like nicotinamide (B372718) mononucleotide (NMN) and nicotinamide riboside (NR) fall into this category.[1] Other indirect mechanisms include the activation of upstream kinases like AMP-activated protein kinase (AMPK), which can lead to increased NAD+ levels.[4]
Quantitative Comparison of SIRT1 Activators
The following tables summarize the in vitro enzymatic activation data for a selection of well-characterized natural and synthetic SIRT1 activators. It is crucial to note that the half-maximal effective concentration (EC50) and fold activation values are highly dependent on the specific assay conditions, including the substrate used and the presence of fluorophore tags.
Table 1: Natural SIRT1 Activators
| Compound | Type | EC50 (µM) | Fold Activation | Assay Substrate/Method |
| Resveratrol | Polyphenol | ~22 - 100 | ~2.4 - 8 | TAMRA-p53 peptide, Fluor-de-Lys (FdL) peptide[5] |
| Fisetin | Flavonoid | - | - | - |
| Quercetin | Flavonoid | - | Potent Activator | Stabilizes active conformation[3] |
| Tanshinone IIA | Diterpene | - | - | - |
| Cryptotanshinone | Diterpene | - | - | - |
Table 2: Synthetic SIRT1 Activators
| Compound | Type | EC50 (µM) | Fold Activation | Assay Substrate/Method |
| SRT1720 | Imidazothiazole | 0.16 - 0.32 | ~7.4 (>230-fold vs. SIRT2/3) | TAMRA-p53 peptide, Cell-free assay[2][5] |
| SRT2104 | Imidazothiazole | - | - | - |
| BML-278 | - | - | Potent Activator | Stabilizes enzyme conformation[3] |
| SIRT1 Activator 3 | - | - | Selective Modulator | Allosteric interaction[3] |
Data presented is a compilation from multiple sources and direct comparison should be made with caution due to varying experimental conditions.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions involved in SIRT1 activation and its downstream effects, as well as the methodologies used to study these activators, the following diagrams are provided.
Caption: The SIRT1 signaling pathway, illustrating upstream regulators, direct and indirect activation mechanisms, and key downstream targets.
Caption: A generalized workflow for a fluorescence-based SIRT1 enzymatic assay.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting and comparing data from different studies. Below are the protocols for two commonly used in vitro SIRT1 enzymatic assays.
Protocol 1: Fluor-de-Lys (FdL) SIRT1 Assay
This assay measures SIRT1 activity by quantifying the deacetylation of a synthetic peptide substrate containing an acetylated lysine (B10760008) residue and a covalently attached aminomethylcoumarin (AMC) fluorophore.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluor-de-Lys (FdL) SIRT1 substrate (e.g., from Enzo Life Sciences or similar)
-
NAD+
-
SIRT1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease, e.g., trypsin)
-
Test compound (SIRT1 activator) dissolved in DMSO
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-460 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of SIRT1 enzyme, FdL substrate, and NAD+ in SIRT1 assay buffer. Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Reaction:
-
To each well of the microplate, add the assay buffer, SIRT1 enzyme, and the test compound or vehicle control (DMSO).
-
Initiate the reaction by adding the FdL substrate and NAD+ mixture.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.
-
-
Development:
-
Stop the enzymatic reaction by adding the developer solution to each well. The developer contains a protease that specifically cleaves the deacetylated substrate, releasing the fluorescent AMC group.
-
Incubate the plate at 37°C for an additional 15-30 minutes, protected from light.
-
-
Detection and Analysis:
-
Measure the fluorescence intensity using a microplate reader at the specified wavelengths.
-
Subtract the background fluorescence (from wells without enzyme) from all readings.
-
Calculate the percent activation relative to the vehicle control and determine the EC50 value by fitting the data to a dose-response curve.
-
Protocol 2: TAMRA-p53 Peptide SIRT1 Assay
This assay utilizes a peptide substrate derived from the p53 tumor suppressor protein, which is labeled with a 5-carboxytetramethylrhodamine (B559615) (TAMRA) fluorophore.
Materials:
-
Recombinant human SIRT1 enzyme
-
TAMRA-labeled p53 peptide substrate
-
NAD+
-
SIRT1 assay buffer
-
Test compound (SIRT1 activator) dissolved in DMSO
-
96-well microplate
-
Fluorescence microplate reader (appropriate excitation and emission wavelengths for TAMRA)
Procedure:
-
Reagent Preparation: Prepare working solutions of SIRT1 enzyme, TAMRA-p53 peptide, and NAD+ in SIRT1 assay buffer. Prepare serial dilutions of the test compound.
-
Assay Reaction:
-
Combine the SIRT1 enzyme, assay buffer, and test compound or vehicle control in the wells of the microplate.
-
Initiate the reaction by adding the TAMRA-p53 peptide and NAD+.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific time.
-
-
Detection and Analysis:
-
The change in fluorescence polarization or intensity upon deacetylation is measured directly using a microplate reader.
-
Alternatively, the reaction can be stopped, and the products analyzed by methods such as mass spectrometry.[6]
-
Calculate the percent activation and EC50 values as described for the FdL assay.
-
Conclusion
The field of SIRT1 activators is rapidly evolving, with a growing number of both natural and synthetic compounds under investigation. While natural compounds like resveratrol have been instrumental in establishing the therapeutic potential of SIRT1 activation, synthetic activators such as SRT1720 offer higher potency and specificity.[2][5] However, researchers must be mindful of the controversies surrounding some of these compounds and the potential for assay artifacts. A thorough understanding of the different mechanisms of action and the nuances of the experimental protocols used for their evaluation is paramount for the accurate interpretation of data and the successful development of novel SIRT1-targeted therapeutics. This guide provides a foundational resource for researchers and drug development professionals to navigate this complex and promising area of research.
References
- 1. SRT1720‐induced activation of SIRT1 alleviates vascular smooth muscle cell senescence through PKA‐dependent phosphorylation of AMPKα at Ser485 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of human SIRT1 activation by resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Therapeutic Potential of SIRT1 Activators: SRT3025 and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of SRT3025, a synthetic Sirtuin-1 (SIRT1) activator, with other notable SIRT1 modulators, including the synthetic compounds SRT2104 and SRT2379, and the natural product resveratrol (B1683913). This document summarizes key preclinical and clinical findings, details experimental methodologies, and visualizes the underlying signaling pathways to support further research and development in this area.
Executive Summary
SIRT1 is a crucial regulator of metabolism, inflammation, and cellular stress responses, making it an attractive therapeutic target for a range of age-related and metabolic diseases. Small-molecule activators of SIRT1 (STACs) have shown promise in various disease models. This guide focuses on a comparative analysis of this compound against its counterparts, highlighting their differential efficacy, safety profiles, and mechanisms of action. While this compound demonstrated notable preclinical efficacy, particularly in atherosclerosis, its clinical development was halted. In contrast, SRT2104 has undergone more extensive clinical investigation with mixed outcomes, and resveratrol, despite its widespread study, presents challenges in bioavailability and definitive clinical efficacy. SRT2379 also saw its development terminated due to preclinical toxicities.
Comparative Data on Therapeutic Potential
The following tables summarize the quantitative data from key preclinical and clinical studies, offering a side-by-side comparison of this compound and its alternatives.
Table 1: Preclinical Efficacy in Animal Models
| Compound | Animal Model | Disease Model | Key Findings | Reference |
| This compound | Apolipoprotein E-deficient (Apoe-/-) mice | Atherosclerosis | - ↓ Plasma Total Cholesterol: Significant reduction - ↓ Plasma LDL-Cholesterol: Significant reduction - ↓ Aortic Plaque Size: Significant reduction | [1][2] |
| SRT2104 | C57BL/6J mice on a standard diet | Aging | - ↑ Mean Lifespan: 9.7% increase (P < 0.05) - ↑ Maximum Lifespan: 4.9% increase (P < 0.001) - ↓ Fasting Blood Glucose & Insulin (B600854): Significant reduction - ↑ Bone Mineral Density: Significant improvement | [3][4] |
| SRT2104 | Diet-induced obese (DIO) mice | Metabolic Syndrome | - Improved glucose homeostasis - Increased insulin sensitivity - ↓ Plasma Triglycerides - Reduced hepatic steatosis | [5] |
| Resveratrol | High-fat diet (HFD)-fed mice | Metabolic Syndrome / Obesity | - ↓ Body Weight: Significant reduction - ↓ Blood Glucose - ↓ Plasma Triglycerides - Ameliorated insulin resistance | [6][7] |
Table 2: Clinical Trial Outcomes and Status
| Compound | Indication | Phase | Key Outcomes | Status | Reference |
| This compound | Type 2 Diabetes | I | Dose-dependent prolongation of the QTc interval. | Terminated | [8] |
| SRT2104 | Type 2 Diabetes | II | No significant improvement in glucose or insulin control. Modest beneficial impact on lipids. Highly variable pharmacokinetics. | Development appears to have stopped | [5] |
| SRT2104 | Psoriasis | II | 35% of patients achieved good to excellent histological improvement. | Further investigation warranted | [9] |
| SRT2379 | LPS-induced Inflammation | I | Did not significantly impact cytokine release compared to placebo. | Terminated due to preclinical toxicities | [9][10] |
| Resveratrol | Various (Metabolic Syndrome, Cardiovascular Disease, etc.) | Numerous | Inconsistent results across studies. No consensus on optimal dosage. Generally well-tolerated. | Widely available as a supplement | [6][7] |
Table 3: Comparative Pharmacokinetics
| Compound | Subject | Bioavailability | Key Parameters | Reference |
| This compound | Mice (Apoe-/-) | Reached target tissues | - | [11] |
| SRT2104 | Humans | ~14% | Tmax: 2-4 hours; T1/2: 15-20 hours. Exposure increased with food. | [12][13] |
| SRT2379 | Humans | Dose-dependent increase in exposure | - | [10] |
| Resveratrol | Humans | Low (<1%) due to rapid metabolism | Rapidly metabolized to glucuronide and sulfate (B86663) conjugates. | [14] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
This compound in a Mouse Model of Atherosclerosis
-
Animal Model: Male Apolipoprotein E-deficient (Apoe-/-) mice on a C57BL/6J background.[1][15][16]
-
Diet and Treatment: At 8 weeks of age, mice were fed a high-cholesterol diet (1.25% w/w) supplemented with either this compound (3.18 g/kg of diet) or a placebo for 12 weeks.[1][2]
-
Atherosclerotic Plaque Analysis: Aortas were dissected, opened longitudinally, and stained with Oil Red O to visualize lipid-rich plaques. The total plaque area was quantified using image analysis software.[1]
-
Plasma Lipid Analysis: Blood was collected after an overnight fast. Plasma levels of total cholesterol, LDL-cholesterol, and VLDL-cholesterol were determined using commercially available enzymatic kits.[1]
-
Western Blot Analysis: Liver and skeletal muscle tissues were harvested to assess the acetylation status of SIRT1 targets. Nuclear extracts were immunoprecipitated with antibodies against p65 and Foxo1, followed by Western blotting with an anti-acetyl-lysine antibody.[1]
SRT2104 in a Mouse Model of Aging
-
Animal Model: 6-month-old male C57BL/6J mice.[3]
-
Diet and Treatment: Mice were fed a standard AIN-93G diet supplemented with SRT2104 at a dose of 1.33 g/kg of chow, providing approximately 100 mg/kg of body weight daily, for the remainder of their lives.[3][17]
-
Longevity Study: Survival was monitored daily, and Kaplan-Meier survival curves were generated.[3]
-
Metabolic Analysis: Fasting blood glucose and insulin levels were measured after a 16-hour fast. The homeostasis model assessment of insulin resistance (HOMA-IR) was calculated.[3][17]
-
Bone Density Analysis: Trabecular bone volume, connectivity, and bone mineral density were assessed in the distal femur using micro-computed tomography (μCT).[3][17]
Resveratrol in a High-Fat Diet Mouse Model
-
Diet and Treatment: After a one-week adaptation period, mice were fed a high-fat diet (HFD; 60% of calories from fat). A control group received a standard low-fat diet. The treatment group received the HFD and a daily intragastric administration of resveratrol (100 mg/kg) for six to ten weeks.[6][18]
-
Glucose and Insulin Tolerance Tests: For the intraperitoneal glucose tolerance test (IPGTT), mice were fasted and then injected with glucose (1.5-2 g/kg). Blood glucose was measured at several time points. For the insulin tolerance test (ITT), mice were injected with insulin (0.75 units/kg), and blood glucose was monitored.[6][18]
-
Plasma Lipid Analysis: Plasma triglycerides were measured using commercial kits.[7]
SRT2379 in a Human Endotoxemia Model
-
Study Design: A single-blind, placebo-controlled study in healthy male subjects.[10][11]
-
Intervention: Subjects were randomized to receive a single oral dose of SRT2379 (50 mg, 250 mg, or 1000 mg) or a placebo. Four hours after drug administration, all subjects received an intravenous injection of lipopolysaccharide (LPS).[9][10]
-
Inflammatory Marker Analysis: Blood samples were collected at baseline and at multiple time points after LPS administration. Plasma levels of cytokines, including TNF-α, IL-6, IL-8, and IL-10, were measured using enzyme-linked immunosorbent assays (ELISAs).[10]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and its comparators are primarily mediated through the activation of SIRT1, which in turn deacetylates a variety of downstream targets. The following diagrams, generated using the DOT language, illustrate these key signaling pathways.
Caption: this compound activates SIRT1, leading to reduced inflammation and atherosclerosis.
Caption: SRT2104 activates SIRT1, improving metabolic health through PGC-1α.
Caption: Resveratrol activates SIRT1 and AMPK, leading to broad therapeutic effects.
Conclusion
This comparative analysis reveals distinct profiles for this compound and other SIRT1 activators. This compound showed significant promise in preclinical models of atherosclerosis, operating through a mechanism involving the regulation of Pcsk9 and Ldlr. However, its clinical development was halted due to safety concerns. SRT2104, while more extensively studied in humans, has demonstrated inconsistent clinical efficacy, likely hampered by pharmacokinetic challenges. Resveratrol, a widely studied natural compound, exhibits pleiotropic effects but suffers from low bioavailability, making it difficult to translate preclinical findings to the clinic. The termination of SRT2379's development underscores the challenges in translating preclinical anti-inflammatory effects.
For researchers and drug development professionals, these findings highlight the critical importance of optimizing pharmacokinetic and safety profiles in the development of next-generation SIRT1 activators. While the therapeutic potential of targeting SIRT1 remains high, future efforts should focus on developing compounds with improved bioavailability and a favorable safety window to unlock the full clinical potential of this therapeutic strategy.
References
- 1. The Sirt1 activator this compound provides atheroprotection in Apoe-/- mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Sirt1 activator this compound provides atheroprotection in Apoe−/− mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SRT2104 extends survival of male mice on a standard diet and preserves bone and muscle mass - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SRT2104 extends survival of male mice on a standard diet and preserves bone and muscle mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase II, randomized, placebo-controlled, double-blind, multi-dose study of SRT2104, a SIRT1 activator, in subjects with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resveratrol improves high-fat diet-induced insulin resistance in mice by downregulating the lncRNA NONMMUT008655.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic Beneficial Effects of Resveratrol and Diet on High-Fat Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resveratrol improves health and survival of mice on a high-calorie diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of SRT2379 on Endotoxin-Induced Inflammation | DecenTrialz [decentrialz.com]
- 10. academic.oup.com [academic.oup.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Multiscale landscape of molecular mechanism of SIRT1 activation by STACs - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Resveratrol supplementation of high‐fat diet‐fed pregnant mice promotes brown and beige adipocyte development and prevents obesity in male offspring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The apolipoprotein e knockout mouse: a model documenting accelerated atherogenesis in uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Apoe−/− mouse model: a suitable model to study cardiovascular and respiratory diseases in the context of cigarette smoke exposure and harm reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Resveratrol Attenuates Obesity-Associated Peripheral and Central Inflammation and Improves Memory Deficit in Mice Fed a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SRT3025 and Resveratrol: A Guide for Researchers
For researchers, scientists, and drug development professionals, the activation of Sirtuin 1 (SIRT1) presents a promising therapeutic avenue for a variety of age-related and metabolic diseases. Both the synthetic compound SRT3025 and the naturally occurring polyphenol resveratrol (B1683913) have emerged as significant SIRT1 activators. This guide provides a comprehensive comparison of their performance, drawing upon available preclinical and clinical data to inform future research and development.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and resveratrol, compiled from various preclinical and clinical studies. It is important to note that these values were not obtained in direct comparative experiments and should be interpreted with consideration for the different experimental conditions.
Table 1: In Vitro SIRT1 Activation
| Compound | Metric | Value | Experimental Context |
| This compound | EC50 | 0.1 µM | Activation of SIRT1 deacetylase activity.[1] |
| Fold Activation | 4-fold | Activation of SIRT1 deacetylase activity.[1] | |
| Resveratrol | - | - | Activation is highly substrate-dependent and has been a subject of scientific debate. Some in vitro assays show activation, while others do not, particularly with native peptide substrates. |
Table 2: Preclinical Efficacy in Metabolic Disease Models
| Compound | Animal Model | Dosing Regimen | Key Efficacy Endpoints & Outcomes |
| This compound | Diet-induced obese mice | 100 mg/kg/day for 7 weeks | Body Weight: Reduced. Glucose Homeostasis: Improved glucose tolerance, reduced fasting and postprandial glucose and insulin (B600854). Lipid Profile: Decreased serum and hepatic triglycerides.[1] |
| Apoe-/- mice on a high-cholesterol diet | 3.18 g/kg in diet for 12 weeks | Atherosclerosis: Reduced plaque size. Lipid Profile: Decreased plasma LDL-cholesterol and total cholesterol.[2][3] | |
| Resveratrol | High-fat diet-fed mice | 22.4 mg/kg/day in diet | Insulin Sensitivity: Improved. Glucose Tolerance: Enhanced. Mitochondrial Biogenesis: Increased.[4] |
| Zucker rats (obese) | 10 mg/kg/day for 8 weeks | Abdominal Fat: Reduced. Lipoprotein Lipase Activity: Decreased.[4] |
Table 3: Pharmacokinetic Properties
| Compound | Parameter | Species | Value/Observation |
| This compound | Cmax | Mice | 2415 ng/mL (3.9 µM) after 100 mg/kg dose.[1] |
| Resveratrol | Bioavailability | Humans | ~0.5% due to extensive first-pass metabolism.[5] |
| Half-life (parent compound) | Humans | Approximately 8-14 minutes.[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings. Below are representative protocols for SIRT1 activation assays and in vivo efficacy studies.
SIRT1 Activation Assay (General Protocol)
A common method to assess SIRT1 activation involves a fluorometric assay using a peptide substrate.
-
Reagents: Recombinant human SIRT1 enzyme, a fluorogenic acetylated peptide substrate (e.g., based on p53 or other known SIRT1 targets), NAD+, the test compound (this compound or resveratrol), and a developer solution.
-
Procedure:
-
The SIRT1 enzyme is incubated with the acetylated peptide substrate and NAD+ in a buffer solution.
-
The test compound (this compound or resveratrol) is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
A developer solution is added, which contains a protease that cleaves the deacetylated peptide, releasing a fluorescent molecule.
-
The fluorescence is measured using a fluorometer.
-
-
Data Analysis: The increase in fluorescence is proportional to the SIRT1 activity. The EC50 value, the concentration of the compound that produces 50% of the maximal activation, is calculated from the dose-response curve.
Note: The choice of substrate can significantly impact the observed activation by resveratrol.
In Vivo Efficacy Study in a Diet-Induced Obesity Mouse Model (Representative Protocol)
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 12 weeks) to induce obesity and insulin resistance.
-
Treatment Groups:
-
Vehicle control group (receiving the vehicle used to dissolve the compound).
-
This compound treatment group (e.g., 100 mg/kg/day administered via oral gavage or in the diet).
-
Resveratrol treatment group (dose can vary significantly, e.g., 22.4 mg/kg/day in the diet).
-
-
Duration: The treatment is administered daily for a predefined period (e.g., 7-12 weeks).
-
Outcome Measures:
-
Metabolic Parameters: Body weight, food intake, glucose tolerance tests (GTT), insulin tolerance tests (ITT), and plasma levels of glucose, insulin, triglycerides, and cholesterol are measured at baseline and at the end of the study.
-
Tissue Analysis: At the end of the study, tissues such as the liver, skeletal muscle, and adipose tissue are collected for analysis of gene expression, protein levels, and histological examination (e.g., lipid accumulation in the liver).
-
Signaling Pathways and Experimental Workflows
SIRT1 Signaling Pathway
Both this compound and resveratrol exert their effects primarily through the activation of SIRT1, a NAD+-dependent deacetylase. SIRT1 modulates a wide range of cellular processes by deacetylating key protein targets.
Caption: The SIRT1 signaling pathway activated by this compound and resveratrol.
General Experimental Workflow for Preclinical Evaluation
The preclinical assessment of SIRT1 activators typically follows a structured workflow to evaluate their therapeutic potential.
Caption: A general experimental workflow for the preclinical evaluation of SIRT1 activators.
Concluding Remarks
Both this compound and resveratrol are important research tools for understanding the therapeutic potential of SIRT1 activation. This compound, a synthetic compound, appears to have more potent and consistent SIRT1 activating properties in vitro and has demonstrated efficacy in preclinical models of metabolic disease. Resveratrol, a natural product, has been extensively studied, but its low bioavailability and inconsistent effects in clinical trials remain significant challenges.
For researchers and drug development professionals, the choice between these compounds will depend on the specific research question. This compound may be more suitable for studies requiring potent and direct SIRT1 activation, while resveratrol may be relevant for studies investigating the effects of a naturally occurring dietary compound with pleiotropic effects. Future head-to-head studies are warranted to provide a more definitive comparison of their therapeutic potential.
References
- 1. | BioWorld [bioworld.com]
- 2. The Sirt1 activator this compound provides atheroprotection in Apoe-/- mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Sirt1 activator this compound provides atheroprotection in Apoe−/− mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Resveratrol - Wikipedia [en.wikipedia.org]
SRT3025: A Look Back at an Early Sirtuin Activator and its Place in the Evolving Landscape of SIRT1 Therapeutics
For researchers, scientists, and drug development professionals, understanding the trajectory of therapeutic compounds is as crucial as the discovery of new ones. SRT3025, an early synthetic activator of Sirtuin 1 (SIRT1), represents a significant step in the exploration of sirtuin-based therapies. However, its journey also highlights the challenges and limitations that have driven the development of newer, more refined compounds. This guide provides a comparative analysis of this compound, examining its performance against the backdrop of next-generation sirtuin modulators and other therapeutic alternatives, supported by experimental data and detailed methodologies.
Limitations of this compound: Why the Search for Better Alternatives Continues
This compound, a small molecule developed by Sirtris Pharmaceuticals, showed initial promise in preclinical studies for a range of age-related conditions, including osteoporosis and metabolic diseases.[1] However, its clinical development was halted, primarily due to safety concerns. A significant limitation identified during clinical trials was the compound's potential to cause a prolongation of the corrected QT interval, a heart rhythm-related side effect that can increase the risk of serious cardiac events.[2][3]
Beyond this critical safety issue, early-generation synthetic SIRT1 activators like this compound faced other hurdles that have spurred the development of improved compounds:
-
Poor Pharmacokinetics: Like its counterpart SRT2104, this compound and other early activators often exhibited low and variable oral bioavailability, making it challenging to achieve and maintain therapeutic concentrations in the body.[2][4]
-
Off-Target Effects: The specificity of early sirtuin activators has been a subject of debate. Concerns have been raised about their potential to interact with other cellular targets, which could lead to unforeseen side effects.[5] For instance, some studies have shown that certain SIRT1 activators can also affect other sirtuin isoforms, such as SIRT3.[6]
-
Controversies in Initial Screening: The in vitro assays initially used to identify many of the first-generation sirtuin-activating compounds (STACs), such as the Fluor de Lys assay, were later found to be prone to artifacts, leading to questions about the true potency and mechanism of action of these molecules.[2]
These limitations have underscored the need for newer compounds with improved safety profiles, better pharmacokinetics, and greater selectivity for SIRT1.
Comparative Analysis: this compound vs. Newer Compounds
Direct head-to-head comparative studies of this compound against a wide range of newer SIRT1 activators are limited in the public domain, partly due to the discontinuation of its development. However, by examining the properties of different classes of sirtuin activators, we can infer the advancements made. Newer generations of SIRT1 activators, as well as activators of other sirtuin isoforms (e.g., SIRT3, SIRT5, SIRT6), have been developed with a focus on overcoming the shortcomings of their predecessors.[6][7]
The following table summarizes key performance indicators for this compound and other representative sirtuin activators. It is important to note that these values are compiled from various sources and may not be directly comparable due to differences in experimental conditions.
| Compound | Class | Target Sirtuin(s) | EC50/IC50 (µM) | Key Reported Biological Activities | Reported Limitations |
| This compound | Synthetic STAC | SIRT1 | Not widely reported in comparative studies | Inhibits RANKL-induced osteoclastogenesis, reduces atherosclerosis, down-regulates sclerostin.[8][9][10] | QT prolongation , poor bioavailability, potential for off-target effects.[2][3] |
| Resveratrol | Natural Product | SIRT1 (also affects SIRT3, SIRT5) | ~22-100 (highly substrate-dependent)[7] | Mimics some effects of caloric restriction, antioxidant, anti-inflammatory. | Low bioavailability, interacts with multiple other targets.[11] |
| SRT2104 | Synthetic STAC | SIRT1 | Not widely reported in comparative studies | Anti-inflammatory, improves metabolic parameters in some studies.[8] | Poor and variable oral bioavailability.[2][4] |
| Compound 31 | 1,4-dihydropyridine | SIRT3 | ~0.01 (for activation) | Potent and selective activator of SIRT3 deacetylase activity. | Primarily studied in preclinical models. |
| MDL-800 | Thieno[3,2-d]pyrimidine | SIRT6 | ~38 (for activation) | Allosteric activator of SIRT6, induces histone deacetylation. | Primarily studied in preclinical models. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and how its activity is evaluated, it is essential to visualize the relevant biological pathways and experimental procedures.
SIRT1 and the NF-κB Signaling Pathway
One of the key mechanisms by which this compound was proposed to exert its anti-inflammatory and bone-protective effects is through the modulation of the NF-κB signaling pathway. SIRT1 can deacetylate the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity and reducing the expression of pro-inflammatory and pro-osteoclastogenic genes.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Human Sirtuin Regulators: The “Success” Stories [frontiersin.org]
- 4. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Model Selection and Experimental Design in Screening | KCAS Bio [kcasbio.com]
- 6. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Molecular and Cellular Characterization of SIRT1 Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A pharmacological review on SIRT 1 and SIRT 2 proteins, activators, and inhibitors: Call for further research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sirtuin activators as an anti-aging intervention for longevity [explorationpub.com]
Safety Operating Guide
Navigating the Safe Disposal of SRT3025: A Comprehensive Guide for Laboratory Professionals
SRT3025, also known as this compound hydrochloride, is a solid compound soluble in chloroform (B151607) and slightly soluble in DMSO, ethanol, and dimethyl formamide.[7][8] It is intended for research use only and should not be used for human or veterinary purposes.[1][8] Given its biological activity and the lack of comprehensive toxicity data, all materials contaminated with this compound must be handled and disposed of as hazardous chemical waste.[8]
Key Properties of this compound
A summary of the key physical and chemical properties of this compound is provided below to inform safe handling and storage practices.
| Property | Value |
| Physical State | Solid[8] |
| Molecular Formula | C31H31N5O2S2 • HCl[7][8] |
| Molecular Weight | 606.2 g/mol [7][8] |
| Solubility | Soluble in chloroform (~30 mg/ml); Slightly soluble in DMSO, ethanol, and dimethyl formamide[7][8] |
| Storage | -20°C[1][8] |
| Stability | ≥ 4 years at -20°C[8] |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol outlines the necessary steps for the safe segregation, collection, storage, and disposal of this compound waste. Adherence to these procedures is crucial to minimize risk to laboratory personnel and the environment.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
-
Designated hazardous waste containers (solid and liquid)
-
Hazardous waste labels
-
Chemical fume hood
Procedure:
-
Waste Segregation:
-
Solid Waste: All solid materials contaminated with this compound, including unused compound, contaminated gloves, weigh boats, pipette tips, and absorbent materials from any spills, must be collected in a designated hazardous solid waste container.[9] Do not mix with non-hazardous trash.
-
Liquid Waste: All solutions containing this compound must be collected in a designated hazardous liquid waste container.[9] The container should be compatible with the solvent used (e.g., a glass container for solutions in chloroform). Do not dispose of this compound solutions down the drain.[9]
-
-
Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[4][9]
-
The label must include the full chemical name: "this compound" or "this compound hydrochloride."[9]
-
List all components in the container, including solvents and their approximate concentrations.
-
Indicate the primary hazard(s). In the absence of specific data for this compound, it is prudent to list "Toxic" and "Health Hazard."
-
Record the date the waste was first added to the container and the name of the principal investigator and laboratory location.[4][9]
-
-
Storage of Hazardous Waste:
-
Store waste containers in a designated and well-ventilated satellite accumulation area within the laboratory.[5][9]
-
Ensure containers are kept tightly sealed except when adding waste.[3][4][6]
-
Use secondary containment, such as a tray, to capture any potential leaks.[3][5]
-
Segregate this compound waste from incompatible materials.[3][4][5][6]
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent capable of removing the compound.[5]
-
The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[5][10]
-
After triple-rinsing, deface the original label on the container before disposal as regular trash or recycling, in accordance with institutional policies.
-
-
Arranging for Disposal:
-
Once a waste container is full, or if it is no longer in use, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.[9]
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. SRT-3025-(hydro-chloride), 100MG | Labscoop [labscoop.com]
- 2. selleckchem.com [selleckchem.com]
- 3. danielshealth.com [danielshealth.com]
- 4. gzlabfurniture.com [gzlabfurniture.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. acewaste.com.au [acewaste.com.au]
- 7. caymanchem.com [caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guide for Handling SRT3025
This document provides immediate, essential safety, handling, and disposal information for SRT3025, a sirtuin 1 (SIRT1) activator. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper management of this compound.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C31H31N5O2S2 • HCl | [1] |
| Formula Weight | 606.2 g/mol | [1] |
| Purity | ≥98% | [2] |
| Appearance | A solid | [2] |
| Storage Temperature | -20°C | [2] |
| Stability | ≥4 years | [2] |
| Solubility (Chloroform) | ~30 mg/mL | [2] |
| Solubility (DMSO, DMF, Ethanol) | Slightly soluble | [1][2] |
| In Vitro Activity (SU.86.86 cells) | IC50 = 0.98 µM | [2] |
| In Vitro Concentration (BMDMs) | 2 µM | [2] |
Personal Protective Equipment (PPE) and Handling
This compound should be considered hazardous until more information is available.[2] Adherence to the following PPE and handling guidelines is mandatory to minimize exposure risk.
Engineering Controls:
-
Work with this compound in a well-ventilated area.[3] For procedures that may generate dust or aerosols, use a certified chemical fume hood.[4]
-
Ensure that eyewash stations and safety showers are readily accessible near the workstation.[3]
Personal Protective Equipment:
-
Eye and Face Protection: Wear tightly fitting safety goggles. If there is a splash hazard, use additional face protection.[3][5]
-
Hand Protection: Wear chemical-resistant, impervious gloves such as butyl-rubber or nitrile rubber.[3][6] Be aware of the breakthrough time of your gloves.
-
Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of exposure, consider additional protective clothing like sleevelets, an apron, or disposable suits to prevent skin contact.[3]
-
Respiratory Protection: If dust or aerosols are generated and engineering controls are insufficient, use a respirator with an approved filter.[3]
Hygiene Practices:
-
Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[2]
-
Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[2][3]
-
Do not eat, drink, or smoke in areas where this compound is handled.[3]
-
Contaminated work clothing should not be allowed out of the laboratory and should be decontaminated or disposed of as hazardous waste.[5]
Experimental Protocol: In Vitro this compound Treatment of AML12 Hepatocytes
This protocol is adapted from a study investigating the effect of this compound on LDLR and PCSK9 expression in mouse hepatoma cells.[7][8]
1. Cell Culture:
- Culture AML12 mouse hepatoma cells in a 1:1 (v/v) mixture of DMEM and Ham's F12 medium.
- Supplement the medium with insulin (B600854) (5 µg/mL), transferrin (5 µg/mL), selenium (5 ng/mL), and dexamethasone (B1670325) (40 ng/mL).[7]
2. Preparation of this compound Stock Solution:
- Prepare a stock solution of this compound in an appropriate solvent, such as DMSO.[9]
- Purge the solvent with an inert gas before dissolving the compound.[2]
3. Treatment of Cells:
- Seed the AML12 cells in appropriate culture plates.
- Once the cells have reached the desired confluency, treat them with varying concentrations of this compound (e.g., 0-10 µM) or a vehicle control (DMSO).[7][8]
- Incubate the cells for the desired time period (e.g., 24 hours).[8]
4. Analysis of Protein Expression:
- Following treatment, lyse the cells to extract total protein.
- Perform Western blotting to analyze the expression levels of target proteins such as LDLR and PCSK9.[7][8]
- Use an appropriate loading control, such as β-actin, to normalize the results.[8]
5. Analysis of LDL Uptake (Optional):
- To assess the functional consequences of changes in LDLR expression, perform an LDL uptake assay.
- Incubate the treated cells with BODIPY-labeled LDL.[7]
- Measure the fluorescence intensity to quantify LDL uptake.[7]
Disposal Plan
Treat all this compound waste as hazardous waste. Follow your institution's Environmental Health and Safety (EHS) guidelines for hazardous waste disposal.[4]
1. Waste Segregation and Collection:
- Solid Waste: Collect all solid waste contaminated with this compound, including unused compound, contaminated PPE (gloves, etc.), and weighing papers, in a dedicated, clearly labeled hazardous waste container.[4]
- Liquid Waste: Collect solutions containing this compound in a separate, sealed, and properly labeled hazardous liquid waste container. Indicate the solvent used on the label (e.g., "this compound in DMSO"). Do not dispose of aqueous solutions containing this compound down the drain.[4]
2. Labeling of Waste Containers:
- Clearly label all waste containers with "Hazardous Waste" and the full chemical name "this compound".[4]
3. Storage of Hazardous Waste:
- Store waste containers in a designated and controlled satellite accumulation area within the laboratory.[4]
- Keep waste containers closed except when adding waste.[4]
4. Arranging for Disposal:
- When the waste container is full or no longer in use, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[4]
This compound Signaling Pathway in Hepatocytes
The following diagram illustrates the signaling pathway by which this compound is understood to increase LDLR expression in hepatocytes.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. buyat.ppg.com [buyat.ppg.com]
- 6. buyat.ppg.com [buyat.ppg.com]
- 7. The Sirt1 activator this compound provides atheroprotection in Apoe−/− mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
